molecular formula C13H14N2O3 B1251354 Nigellicine CAS No. 98063-20-8

Nigellicine

Cat. No.: B1251354
CAS No.: 98063-20-8
M. Wt: 246.26 g/mol
InChI Key: FEJTUHSIRAJLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nigellicine is an indazole-type alkaloid isolated from the seeds of the medicinal plant Nigella sativa L. (commonly known as black seed or black cumin) . This compound is part of a unique class of pyrazole alkaloids bearing an indazole ring system, which is relatively rare in nature . With the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol , this compound represents a structurally interesting subject for phytochemical and pharmacological investigation. Research on this compound is primarily focused on exploring the broader medicinal value of Nigella sativa extracts. As a defined constituent of this widely studied plant, this compound contributes to the collective understanding of its complex phytochemical profile . The indazole structural class to which this compound belongs is known to display a broad variety of biological activities, making it a valuable scaffold for basic research in drug discovery and natural product chemistry . Scientists utilize this compound as a reference standard in chromatographic analysis to authenticate and standardize black seed extracts . Its investigation helps in elucidating the mechanisms behind the traditional use of Nigella sativa for treating various ailments. This product is intended for research and analysis in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98063-20-8

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-8-6-9-11(10(16)7-8)12(13(17)18)15-5-3-2-4-14(9)15/h6-7H,2-5H2,1H3,(H,17,18)

InChI Key

FEJTUHSIRAJLOJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O

Canonical SMILES

CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O

Synonyms

nigellicine

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Nigellicine from Nigella sativa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigella sativa, commonly known as black seed or black cumin, has been a cornerstone of traditional medicine for centuries, with its seeds and oil revered for a wide spectrum of pharmacological properties. While much of the plant's therapeutic reputation is attributed to its abundant constituent, thymoquinone, a deeper dive into its phytochemical landscape reveals a fascinating array of alkaloids with unique chemical structures and untapped potential. Among these is nigellicine, a novel indazole alkaloid, first brought to light in 1985 by Atta-ur-Rahman and Sohail Malik. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, offering researchers and drug development professionals a foundational resource for further exploration of this intriguing molecule.

This compound belongs to the pyrazole or indazole class of alkaloids, a relatively rare group of natural products.[1][2] Its discovery opened a new chapter in the chemical inventory of Nigella sativa, distinguishing it from the more common isoquinoline alkaloids also present in the seeds, such as nigellimine and nigellimine N-oxide.[3][4] The unique heterocyclic structure of this compound presents a compelling scaffold for medicinal chemistry and drug discovery, yet it remains significantly understudied compared to other bioactive components of black seed. This guide aims to consolidate the available technical information on this compound, from the initial extraction methodologies to its structural elucidation, and to highlight the current gaps in knowledge regarding its quantitative biological activities and mechanisms of action.

Chemical and Physical Properties

This compound is an organic heterotricyclic compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol .[5] Its IUPAC name is 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid.[5] The structure of this compound was definitively determined through a combination of spectroscopic techniques and confirmed by X-ray diffraction.[4][6]

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₃[5]
Molecular Weight 246.26 g/mol [5]
IUPAC Name 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid[5]
CAS Number 98063-20-8[5]

Experimental Protocols

The isolation of this compound from Nigella sativa seeds is a multi-step process involving extraction, fractionation, and purification. The following protocols are based on the methodologies described in the foundational research by Atta-ur-Rahman and his colleagues.

Extraction of Crude Alkaloids

This initial step aims to extract the total alkaloidal content from the plant material.

Materials and Equipment:

  • Dried Nigella sativa seeds

  • Ethanol

  • Diethyl ether

  • Concentrated ammonia solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Large glass containers for soaking

  • Grinder or mill

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Grind the dried Nigella sativa seeds (e.g., 20 kg) to a coarse powder.[4]

  • Soak the powdered seeds in ethanol (e.g., 35 L) in a large container for an extended period (e.g., several days) to allow for thorough extraction of phytochemicals.[4]

  • Filter the ethanolic extract to remove the solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a thick, viscous extract.[4]

  • Treat the concentrated extract with diethyl ether to remove fatty materials. Discard the ether layer.[4]

  • Basify the defatted extract with a concentrated ammonia solution to a pH of 8-9.[4] This step converts the alkaloid salts into their free base form, which are more soluble in organic solvents.

  • Perform a liquid-liquid extraction of the basified aqueous mixture with chloroform. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.[4]

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to yield the crude alkaloidal mixture (e.g., 2.45 g from 20 kg of seeds).[4]

G A Nigella sativa Seeds B Grind Seeds A->B C Soak in Ethanol B->C D Filter C->D E Concentrate Extract D->E F Defat with Diethyl Ether E->F G Basify with Ammonia (pH 8-9) F->G H Extract with Chloroform G->H I Dry and Evaporate H->I J Crude Alkaloid Mixture I->J

Figure 1: Workflow for Crude Alkaloid Extraction.
Isolation and Purification of this compound

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate the individual compounds.

Materials and Equipment:

  • Crude alkaloid mixture

  • Silica gel (for column chromatography, e.g., silica gel 60)

  • Glass column for chromatography

  • Solvents for chromatography (e.g., ethyl acetate, acetone, chloroform, methanol)

  • Preparative Thin-Layer Chromatography (TLC) plates (e.g., silica gel GF-254, 0.2 mm)

  • TLC developing chambers

  • UV lamp for visualization

  • Scraping tool for TLC bands

  • Filtration apparatus

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity using solvent systems such as ethyl acetate-acetone and chloroform-methanol.[4] The exact gradient and solvent ratios need to be optimized based on the separation observed on analytical TLC.

    • Collect fractions of the eluate.

  • Preparative Thin-Layer Chromatography (TLC):

    • Combine the fractions from the column chromatography that show the presence of this compound (as determined by analytical TLC).

    • Apply the combined fractions as a band onto preparative TLC plates.

    • Develop the plates in a suitable solvent system, for example, a mixture of chloroform and methanol (e.g., 8.8:1.2 v/v).[4]

    • Visualize the separated bands under a UV lamp.

    • Scrape the band corresponding to this compound from the plates.

    • Extract this compound from the silica gel using a polar solvent like methanol.

    • Filter to remove the silica gel and evaporate the solvent to obtain purified this compound.

G A Crude Alkaloid Mixture B Column Chromatography (Silica Gel) A->B C Elution with Gradient Solvents (e.g., Chloroform-Methanol) B->C D Collect and Combine Fractions C->D E Preparative TLC (Silica Gel) D->E F Develop with Solvent System (e.g., Chloroform:Methanol 8.8:1.2) E->F G Scrape this compound Band F->G H Extract from Silica G->H I Purified this compound H->I

Figure 2: Workflow for this compound Isolation and Purification.
Structural Elucidation

The structure of the purified this compound is confirmed using various spectroscopic methods.

Techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Ultraviolet (UV) Spectroscopy: To study the electronic transitions within the molecule.

  • X-ray Crystallography: To determine the three-dimensional structure of the molecule in a crystalline state.[4]

While specific spectral data for this compound from the original discovery is not fully detailed in the available abstracts, the use of these techniques was crucial for its structural determination.

Quantitative Data

Data PointValueSource
Yield of this compound from N. sativa seeds Not Reported-
Purity after Purification Not Reported-
IC₅₀ Values (Anticancer/Anti-inflammatory) Not Reported for isolated this compound-

The absence of this data underscores the need for further research to quantify the production of this compound and to evaluate its potency in various biological assays.

Biological Activities and Signaling Pathways

The pharmacological activities of Nigella sativa are well-documented and are often attributed to its diverse phytochemical composition. While specific studies on the biological activities of isolated this compound are limited, the broader context of N. sativa's effects on cellular signaling pathways provides a framework for potential areas of investigation.

Extracts of Nigella sativa and its primary active component, thymoquinone, have been shown to modulate several key signaling pathways involved in inflammation and cancer, including:

  • NF-κB Signaling Pathway: Thymoquinone has been reported to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival.[1][7][8]

  • MAPK Signaling Pathway: Components of N. sativa can activate the JNK, ERK1/2, and p38 MAPK pathways, which are involved in immune responses and cell proliferation.[8][9][10]

  • PI3K/Akt/mTOR Signaling Pathway: Thymoquinone has been shown to inhibit this critical pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival.[7][11][12]

  • AMPK Signaling Pathway: Nigella sativa and its derivatives can activate AMPK, a key regulator of cellular energy homeostasis.[13]

G cluster_0 Nigella sativa Bioactives (e.g., Thymoquinone) cluster_1 Signaling Pathways cluster_2 Cellular Responses A N. sativa Bioactives B NF-κB A->B Inhibition C MAPK A->C Modulation D PI3K/Akt/mTOR A->D Inhibition E AMPK A->E Activation F Inflammation B->F Promotes G Cell Proliferation C->G Regulates D->G Promotes H Apoptosis D->H Inhibits I Energy Homeostasis E->I Regulates

Figure 3: Overview of Signaling Pathways Modulated by Nigella sativa Bioactives.

It is plausible that this compound may also interact with one or more of these pathways, but dedicated studies are required to confirm this and to elucidate its specific molecular targets.

Putative Biosynthetic Pathway

The biosynthesis of indazole alkaloids in plants is not as well-characterized as that of other alkaloid classes. However, a plausible biosynthetic pathway for this compound can be proposed based on known biochemical reactions and precursors. Indole, a precursor for many alkaloids, is derived from the shikimate pathway via chorismate and anthranilate. The formation of the pyrazole ring fused to the benzene ring likely involves a series of enzymatic reactions including cyclization and rearrangements.

G A Chorismate (from Shikimate Pathway) B Anthranilate A->B C Indole-3-glycerol phosphate B->C D Indole C->D E Series of Enzymatic Reactions (e.g., N-amination, cyclization, oxidation) D->E F Indazole Intermediate E->F G Further Modifications (e.g., alkylation, carboxylation) F->G H This compound G->H

Figure 4: Putative Biosynthetic Pathway of this compound.

This proposed pathway is speculative and requires experimental validation through isotopic labeling studies and the identification of the enzymes involved.

Conclusion and Future Directions

This compound stands as a unique and scientifically intriguing component of Nigella sativa's rich chemical arsenal. Its discovery has broadened our understanding of the plant's phytochemistry, yet it remains an enigmatic molecule with much of its therapeutic potential unexplored. This technical guide has synthesized the available information on its discovery and isolation, providing a valuable resource for researchers.

The significant gaps in the literature, particularly the lack of quantitative data on its yield, purity, and biological activity, as well as the absence of studies on its specific molecular targets and signaling pathways, represent clear and compelling directions for future research. A thorough investigation into these areas is warranted to unlock the full potential of this compound as a lead compound for the development of novel therapeutics. The detailed protocols and workflows presented herein provide a solid foundation for initiating such studies, which could ultimately lead to new applications for this remarkable natural product in medicine and pharmacology.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Nigellicine in Nigella sativa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigellicine, a unique indazole alkaloid found in the seeds of the renowned medicinal plant Nigella sativa, has garnered significant interest for its potential pharmacological activities. Despite its intriguing structure and therapeutic promise, the biosynthetic pathway leading to its formation within the plant remains largely unelucidated. This technical guide synthesizes the current understanding of alkaloid biosynthesis to propose a putative pathway for this compound. By examining the known precursors of related heterocyclic compounds and the general enzymatic reactions involved in alkaloid formation, we provide a logical framework to stimulate further research into the natural production of this complex molecule. This document also collates relevant experimental protocols and quantitative data to serve as a valuable resource for researchers dedicated to unraveling the complete biosynthetic journey of this compound and harnessing its potential for drug development.

Introduction

Nigella sativa, commonly known as black seed or black cumin, has been used for centuries in traditional medicine to treat a wide array of ailments. Its therapeutic properties are attributed to a rich and diverse phytochemical profile, which includes terpenoids, saponins, and a notable class of alkaloids. Among these, this compound stands out due to its complex pyridazino[1,2-a]indazole chemical structure[1]. Alkaloids, being nitrogen-containing secondary metabolites, often exhibit potent biological activities, and this compound is no exception, prompting further investigation into its medicinal applications.

While the total synthesis of this compound has been successfully achieved in the laboratory, its natural biosynthetic route within Nigella sativa is yet to be fully characterized[2][3]. Understanding this pathway is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide a basis for biotechnological production of the compound, and offer insights into the metabolic engineering of Nigella sativa to enhance this compound yields. This guide aims to bridge the current knowledge gap by proposing a scientifically grounded, putative biosynthetic pathway for this compound, supported by analogous pathways of other heterocyclic alkaloids.

Chemical Profile of this compound

This compound is classified as an indazole alkaloid, a relatively rare class of natural products[4]. The core of its structure is the indazole moiety, which is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.

PropertyValue
Molecular Formula C₁₃H₁₄N₂O₃
Molar Mass 246.26 g/mol
Core Structure Pyridazino[1,2-a]indazole
Key Functional Groups Carboxylate, Hydroxyl, Methyl
Natural Source Seeds of Nigella sativa

A Putative Biosynthetic Pathway for this compound

The biosynthesis of alkaloids in plants is a complex process, often involving a series of enzymatic reactions that modify a primary metabolite, typically an amino acid. Given the nitrogen-containing heterocyclic core of this compound, an amino acid precursor is highly probable. Based on the biosynthesis of structurally related indole and quinoline alkaloids, anthranilic acid , a key intermediate in the tryptophan biosynthesis pathway, is the most likely primary precursor for the indazole ring of this compound.

The following diagram illustrates a proposed sequence of enzymatic steps leading to the formation of this compound. It is important to note that the specific enzymes catalyzing these transformations in Nigella sativa have not yet been identified, and this pathway represents a logical hypothesis based on established biochemical principles.

Putative Biosynthesis of this compound Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilate_Synthase Anthranilate Synthase Chorismate->Anthranilate_Synthase Anthranilic_Acid Anthranilic Acid Anthranilate_Synthase->Anthranilic_Acid Diazotization Hypothetical Diazotization & Cyclization Anthranilic_Acid->Diazotization Indazole_Carboxylic_Acid Indazole-3- carboxylic acid (Putative Intermediate) Diazotization->Indazole_Carboxylic_Acid Decarboxylation Decarboxylase Indazole_Carboxylic_Acid->Decarboxylation Indazole Indazole Decarboxylation->Indazole Condensation Condensation with a C4 unit & Further modifications Indazole->Condensation This compound This compound Condensation->this compound Experimental Workflow for Precursor Feeding Labeled_Precursor Isotopically Labeled Precursor (e.g., ¹³C-Anthranilic Acid) Plant_Material Nigella sativa (Seedlings or Cell Culture) Labeled_Precursor->Plant_Material Incubation Incubation Plant_Material->Incubation Extraction Alkaloid Extraction Incubation->Extraction Purification Purification of this compound Extraction->Purification Analysis MS or NMR Analysis Purification->Analysis Confirmation Confirmation of Label Incorporation Analysis->Confirmation

References

Nigellicine's Enigmatic Role in the Millennia-Old Traditions of Black Seed: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Core Bioactive Alkaloid, Nigellicine, and its Putative Contribution to the Traditional Uses of Nigella sativa

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Black Seed and the Quest for its Bioactive Principles

Nigella sativa, commonly known as black seed or black cumin, has been a cornerstone of traditional medicine for millennia, with a rich history of use in various cultures across Asia, Africa, and the Middle East.[1][2] Traditional systems of medicine, including Unani, Ayurveda, and Chinese medicine, have long revered black seed for its purported therapeutic properties in a wide array of ailments, from respiratory and digestive disorders to inflammatory conditions and skin diseases.[3][4][5] The advent of modern pharmacology has led to a surge in scientific inquiry aimed at elucidating the molecular basis for these traditional uses. This research has unveiled a complex chemical profile within Nigella sativa seeds, rich in fatty acids, essential oils, and a variety of bioactive compounds.

While the quinone derivative thymoquinone has been extensively studied and is largely credited with many of the seed's pharmacological effects, a class of pyrazole alkaloids, including this compound, represents a less explored frontier.[1][5][6] This technical guide aims to synthesize the current, albeit limited, scientific understanding of this compound's role in the traditional applications of black seed. It will address its chemical nature, summarize the broad pharmacological activities of black seed extracts where this compound is a constituent, and highlight the significant knowledge gaps that present opportunities for future research and drug development.

This compound: An Understudied Alkaloid of Nigella sativa

This compound is classified as a pyrazole alkaloid, a distinct chemical entity within the diverse phytochemical landscape of Nigella sativa.[1][7] It co-exists with other alkaloids such as nigellidine, nigellicimine, and nigellimine-N-oxide.[2][6][8] Despite its early identification, scientific literature dedicated specifically to the isolation, quantification, and biological activities of this compound is sparse. Consequently, its direct contribution to the well-documented traditional uses of black seed remains largely speculative and an area ripe for investigation.

Chemical Structure

The chemical structure of this compound is distinct from the more extensively studied thymoquinone. A deeper understanding of its structure-activity relationship is a prerequisite for elucidating its potential pharmacological mechanisms.

Traditional Uses of Black Seed: A Broad Spectrum of Applications

The traditional uses of Nigella sativa are extensive and varied, reflecting its esteemed status in folk medicine. The seeds and their oil have been employed for:

  • Respiratory Ailments: Treatment of asthma, bronchitis, and cough.[1][5]

  • Gastrointestinal Health: Used as a carminative, and for the treatment of dyspepsia, and diarrhea.[1][9]

  • Inflammatory Conditions: Management of rheumatism and related inflammatory diseases.[3][4]

  • Skin Disorders: Application for eczema, boils, and other skin affections.[1]

  • Immune System Support: To bolster the body's natural defenses.[2][3]

  • Metabolic Health: Traditional use in managing blood sugar levels.[4]

It is crucial to note that these traditional applications are based on the use of the whole seed or its oil, implying a therapeutic effect derived from the synergistic interplay of its numerous constituents.

Pharmacological Activities of Nigella sativa Extracts: A Collective Action

Modern scientific research has validated many of the traditional claims associated with black seed, demonstrating a broad range of pharmacological activities. These effects are generally attributed to the whole seed extract or its major components like thymoquinone. The specific contribution of this compound to these activities is yet to be delineated.

Antimicrobial Activity

Extracts of Nigella sativa have shown significant antibacterial, antifungal, and antiviral properties.[10][11][12] While thymoquinone is a potent antimicrobial agent, the complex mixture of compounds in the seed, including its alkaloids, likely contributes to this broad-spectrum activity.[1]

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of black seed are well-documented and are a cornerstone of its traditional use.[13][14][15][16] The seed's constituents have been shown to modulate inflammatory pathways. Similarly, the antioxidant capacity of Nigella sativa helps in mitigating oxidative stress, a key factor in many chronic diseases.[3][4]

Anticancer Potential

Numerous in vitro and in vivo studies have highlighted the anticancer potential of Nigella sativa extracts and its primary component, thymoquinone.[2][3][7][8][17] The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The role of this compound in these processes is an intriguing area for further research.

Data Presentation: Bioactive Constituents of Nigella sativa

Due to the lack of specific quantitative data for this compound, the following table summarizes the major classes of bioactive compounds in Nigella sativa and their generally accepted or potential contributions to its therapeutic profile.

Bioactive ClassKey CompoundsKnown/Potential Pharmacological Activities
Quinones Thymoquinone, Dithymoquinone, ThymohydroquinoneAnti-inflammatory, Antioxidant, Anticancer, Antimicrobial
Alkaloids This compound , Nigellidine, NigellicimineAntimicrobial, Anticancer (largely unexplored)
Terpenes & Terpenoids p-Cymene, Carvacrol, α-Pinene, β-PineneAntimicrobial, Anti-inflammatory
Saponins Alpha-hederinAnticancer
Phenolic Compounds Gallic acid, Quercetin, KaempferolAntioxidant, Anti-inflammatory
Fatty Acids Linoleic acid, Oleic acid, Palmitic acidNutritional support, Anti-inflammatory

Experimental Protocols: A General Approach to Alkaloid Isolation from Nigella sativa

experimental_workflow start Nigella sativa Seeds powdering Grinding/Powdering start->powdering defatting Defatting with n-hexane (Soxhlet extraction) powdering->defatting extraction Maceration/Percolation with Methanol or Ethanol defatting->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration acid_base_extraction Acid-Base Partitioning (e.g., with HCl and NaOH) concentration->acid_base_extraction crude_alkaloid Crude Alkaloid Fraction acid_base_extraction->crude_alkaloid chromatography Column Chromatography (Silica gel or Alumina) crude_alkaloid->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc purification Preparative HPLC/TLC for Pure Compounds tlc->purification This compound Isolated this compound purification->this compound characterization Spectroscopic Characterization (NMR, MS, IR, UV-Vis) This compound->characterization

A generalized workflow for the isolation of this compound.

Visualization of Bioactive Classes and their Link to Traditional Uses

The following diagram illustrates the relationship between the major classes of bioactive compounds in Nigella sativa and their scientifically validated links to the plant's traditional uses. It also highlights the current research gap concerning this compound.

bioactive_compounds cluster_compounds Bioactive Compounds in Nigella sativa cluster_uses Traditional Uses & Pharmacological Activities quinones Quinones (Thymoquinone) anti_inflammatory Anti-inflammatory quinones->anti_inflammatory Well-established antimicrobial Antimicrobial quinones->antimicrobial Well-established anticancer Anticancer quinones->anticancer Well-established antioxidant Antioxidant quinones->antioxidant Well-established alkaloids Alkaloids (this compound) alkaloids->antimicrobial Putative alkaloids->anticancer Putative note The specific role of this compound is an emerging area of research. terpenes Terpenes & Terpenoids terpenes->anti_inflammatory terpenes->antimicrobial phenols Phenolic Compounds phenols->anti_inflammatory phenols->antioxidant

Bioactive compound classes in N. sativa and their roles.

Conclusion and Future Directions

The traditional use of Nigella sativa as a panacea for numerous ailments is a testament to its rich and complex phytochemistry. While extensive research has rightfully focused on thymoquinone as a primary bioactive constituent, the role of other compounds, particularly the alkaloid this compound, remains largely in the shadows. The current body of scientific literature frequently mentions this compound as a component of black seed but falls short of providing a detailed understanding of its specific pharmacological activities and mechanisms of action.

This significant knowledge gap presents a compelling opportunity for future research. A systematic investigation into this compound, beginning with the development of robust methods for its isolation and quantification, is warranted. Subsequent in vitro and in vivo studies are essential to elucidate its potential antimicrobial, anti-inflammatory, and anticancer properties, and to explore the signaling pathways it may modulate. Such research will not only deepen our understanding of the science behind the traditional uses of black seed but may also pave the way for the development of novel therapeutic agents derived from this ancient medicinal plant. For drug development professionals, this compound represents an untapped resource with the potential for new intellectual property and therapeutic applications.

References

A Technical Guide to the Preliminary Biological Activity Screening of Nigellicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigella sativa L., commonly known as black cumin, has been used for centuries in traditional medicine to treat a wide range of ailments.[1][2] Its seeds are a rich reservoir of bioactive phytochemicals, including alkaloids, saponins, flavonoids, and phenols.[3][4] Among these, the indazole alkaloid Nigellicine has been identified as a constituent of interest.[1][3][5] While extensive research has focused on the crude extracts of N. sativa and its most abundant component, thymoquinone, specific data on the biological activities of isolated this compound remain limited.

This technical guide provides a comprehensive framework for the preliminary biological activity screening of this compound. The methodologies and potential activities outlined here are based on the extensive body of research conducted on Nigella sativa extracts and its other well-studied components. This document is intended to serve as a foundational resource for researchers aiming to investigate the therapeutic potential of this compound in antimicrobial, antioxidant, and anticancer applications.

General Workflow for Bioactivity Screening

A systematic approach is crucial for the effective screening of a natural compound like this compound. The process begins with the extraction and isolation of the compound from its natural source, followed by a battery of in vitro assays to determine its biological activities. Promising results from these initial screens can then justify more complex mechanistic studies and in vivo testing.

G cluster_0 Upstream Processing cluster_1 Preliminary Bioactivity Screening cluster_2 Downstream Analysis A Nigella sativa Seeds B Solvent Extraction (e.g., Methanol, Hexane) A->B C Crude Extract B->C D Fractionation & Chromatography C->D E Isolated this compound D->E F Antimicrobial Assays E->F G Antioxidant Assays E->G H Cytotoxicity Assays (Anticancer) E->H I MIC/MBC Determination F->I J Radical Scavenging (IC50 Determination) G->J K Anti-proliferative (IC50 Determination) H->K L Mechanistic Studies (e.g., Signaling Pathways) K->L

Fig. 1: General workflow for isolating and screening this compound.

Antimicrobial Activity Screening

Crude extracts and essential oils from Nigella sativa have demonstrated significant, concentration-dependent antimicrobial activity.[6] These extracts are effective against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and the pathogenic yeast Candida albicans.[6][7][8] This suggests that constituent compounds, including alkaloids like this compound, are prime candidates for antimicrobial drug discovery.

Table 1: Summary of Antimicrobial Activity of Nigella sativa Extracts

Extract/Oil Test Organism Activity/Result Reference
Diethyl ether extract Staphylococcus aureus Concentration-dependent inhibition [6]
Ethanolic extract Methicillin-resistant S. aureus (MRSA) MIC range: 0.2-0.5 mg/mL [7]
Seed Oil Listeria monocytogenes Inhibition zone: 31.50±1.0 mm [7]
Aqueous extract Candida albicans (in vivo, mice) Marked inhibition of growth in liver, spleen, and kidneys [7]

| Ethanol/Methanol extracts | Staphylococcus aureus | Zone of inhibition: up to 18.5 ± 0.7 mm | |

Experimental Protocols

1. Disc Diffusion Susceptibility Test (Kirby-Bauer Method)

This method serves as an initial screening tool to qualitatively assess antimicrobial activity.

  • Objective: To determine the sensitivity of a microorganism to the test compound.

  • Methodology:

    • A standardized inoculum of the test microorganism (e.g., bacterial suspension of 0.5 McFarland turbidity) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[9]

    • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

    • The impregnated discs are placed onto the inoculated agar surface.

    • A positive control disc (e.g., a standard antibiotic like Gentamicin) and a negative control disc (solvent only) are also placed on the plate.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Objective: To determine the MIC of this compound.

  • Methodology:

    • A serial two-fold dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of this compound at which no visible turbidity (growth) is observed.

Antioxidant Activity Screening

The antioxidant properties of Nigella sativa are well-documented and are attributed to its rich content of phenolic and flavonoid compounds.[4] These compounds can neutralize harmful free radicals, which are implicated in a variety of diseases. Assays to evaluate the antioxidant potential of this compound are a critical part of its preliminary screening.

Table 2: Antioxidant Activity (IC₅₀ Values) of Nigella sativa Extracts

Assay Extract/Fraction IC₅₀ Value Reference
DPPH Radical Scavenging Seed Oil 3.8 mg/mL [4]
ABTS Radical Scavenging Seed Oil 4.7 mg/mL [4]
H₂O₂ Scavenging Unsaponifiable Fraction 0.324 mg/mL [10]

| DPPH Radical Scavenging | Unsaponifiable Fraction | 113.24 mg/mL |[10] |

IC₅₀ is the concentration of the sample required to scavenge 50% of the free radicals.

Experimental Protocol

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and reliable method for assessing free radical scavenging activity.

  • Objective: To measure the capacity of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[11]

  • Methodology:

    • A working solution of DPPH in a solvent like methanol is prepared, which has a deep violet color.[11][12]

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The scavenging of the DPPH radical by this compound leads to a color change from violet to yellow, which is measured by a spectrophotometer at a specific wavelength (typically around 517 nm).[12]

    • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

    • The IC₅₀ value is determined by plotting the scavenging percentage against the concentration of this compound.

Anticancer Activity Screening

Phytochemicals from Nigella sativa, including its alkaloids, have been shown to possess anticancer and cytotoxic functions.[13] Extracts have demonstrated the ability to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[13][14] The preliminary screening of this compound for anticancer activity typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 3: Cytotoxic Activity (IC₅₀ Values) of Nigella sativa Extract

Cell Line Cancer Type IC₅₀ Value (µg/mL) Reference
HCT116 Colon Carcinoma 50.52 [15]
MDAMB231 Breast Adenocarcinoma 131.1 [15]
SHSY5Y Neuroblastoma 162.8 [15]

| PA-1 | Ovarian Cancer | Dose-dependent growth inhibition |[16] |

Experimental Protocol

1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effect.

  • Objective: To determine the concentration of this compound that reduces the viability of a cancer cell population by 50% (IC₅₀).

  • Methodology:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (solvent).

    • After the incubation period, the treatment medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours (e.g., 2-4 hours), during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[17]

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

Mechanistic Insights: Potential Signaling Pathways

The anticancer and anti-inflammatory effects of Nigella sativa constituents are mediated through the modulation of complex cellular signaling pathways.[14] Thymoquinone, for example, is known to influence pathways such as PI3K/Akt, NF-κB, and MAPK, which are critical regulators of cell survival, proliferation, and inflammation.[16][18][19] Investigating the effect of this compound on these pathways is a logical next step after initial bioactivity is confirmed.

G cluster_0 PI3K/Akt Signaling Pathway This compound This compound (Hypothesized Target) PI3K PI3K This compound->PI3K Akt Akt This compound->Akt GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Inhibition? PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PIP3->Akt mTOR mTOR Akt->mTOR Inhibition? Proliferation Cell Proliferation & Survival mTOR->Proliferation

Fig. 2: Hypothesized modulation of the PI3K/Akt pathway by this compound.

G cluster_1 NF-κB bound by IκBα in cytoplasm (inactive) Nigellicine2 This compound (Hypothesized Target) IKK IKK Complex Nigellicine2->IKK Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Transcription

Fig. 3: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This compound, an alkaloid from the medicinally significant plant Nigella sativa, presents an intriguing subject for drug discovery and development. Although research specifically isolating and screening this compound is not as extensive as that for other constituents like thymoquinone, the potent biological activities demonstrated by N. sativa extracts provide a strong rationale for its investigation. The experimental protocols and screening frameworks detailed in this guide offer a systematic pathway for researchers to explore the antimicrobial, antioxidant, and anticancer potential of this compound. Future studies should focus on isolating pure this compound and conducting these preliminary screens to generate specific quantitative data, which will be essential for elucidating its mechanisms of action and evaluating its therapeutic promise.

References

In Silico Prediction of Nigellicine's Therapeutic Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigellicine, a rare indazole alkaloid isolated from the seeds of Nigella sativa, has garnered interest for its potential therapeutic properties, stemming from the well-documented pharmacological activities of black seed oil. These activities include anti-inflammatory, antioxidant, and anticancer effects.[1][2] The full spectrum of its molecular targets, however, remains largely uncharacterized. This technical guide provides a comprehensive overview of in silico methodologies to predict and analyze the therapeutic targets of this compound. We present detailed protocols for key computational techniques, including reverse docking and pharmacophore modeling, and discuss the interpretation of the resulting data. Furthermore, we summarize known and predicted interactions of this compound with key signaling pathways implicated in various diseases and provide a framework for visualizing these complex biological systems.

Introduction to this compound and In Silico Target Prediction

Nigella sativa, commonly known as black cumin, is a medicinal plant with a rich history of use in traditional medicine.[3] Its seeds contain a variety of bioactive compounds, with thymoquinone being the most extensively studied.[1][2] this compound, an indazole alkaloid from these seeds, represents a promising but less-explored component.[2] Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent.

In silico drug target prediction encompasses a suite of computational methods designed to identify and characterize the interactions between a small molecule, such as this compound, and biological macromolecules, primarily proteins.[4][5] These approaches offer a time- and cost-effective means to generate hypotheses about a compound's mechanism of action, potential therapeutic applications, and possible off-target effects.[4][5] Key methodologies, which will be detailed in this guide, include:

  • Reverse Docking: Screening a single ligand against a large library of protein structures to identify potential binding partners.

  • Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features of a molecule responsible for its biological activity.

  • Molecular Dynamics (MD) Simulations: Simulating the physical movements of atoms and molecules to analyze the stability and dynamics of a ligand-protein complex.

Methodologies for In Silico Target Prediction

This section provides detailed protocols for the primary computational methods used in the prediction of this compound's therapeutic targets.

Reverse Docking Protocol with AutoDock Vina

Reverse docking is a powerful technique to screen for potential protein targets of a ligand of interest. This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.

Objective: To identify potential protein targets for this compound from a library of known protein structures.

Requirements:

  • Software: AutoDock Vina, MGLTools, Open Babel.

  • Input Files:

    • 3D structure of this compound in PDBQT format.

    • A library of 3D protein structures in PDBQT format (e.g., from the Protein Data Bank, prepared for docking).

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem).

    • Convert the structure to PDBQT format using MGLTools or Open Babel. This step adds partial charges and defines rotatable bonds.

  • Protein Target Library Preparation:

    • Download the desired protein structures from the PDB.

    • Prepare each protein for docking using MGLTools:

      • Remove water molecules and heteroatoms not relevant to binding.

      • Add polar hydrogens.

      • Assign Gasteiger charges.

      • Save the prepared protein in PDBQT format.

  • Define the Search Space (Grid Box):

    • For each protein target, define a 3D search space (grid box) that encompasses the potential binding site. If a known binding site exists, center the grid box on it. For blind docking, the grid box should cover the entire protein surface.

  • Perform Docking with AutoDock Vina:

    • Use a command-line script to iterate through the protein library and dock this compound to each target. The basic Vina command is:

    • The config.txt file specifies the coordinates of the grid box center and its dimensions.

  • Analyze and Rank Results:

    • The primary output is a binding affinity score in kcal/mol for each protein target. More negative values indicate stronger predicted binding.

    • Rank the potential targets based on their binding affinities.

    • Visually inspect the top-ranking poses using molecular visualization software (e.g., PyMOL, Chimera) to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

Pharmacophore Modeling Protocol using LigandScout/MOE

Pharmacophore modeling helps to understand the key chemical features of this compound that are important for its biological activity and can be used to screen for other molecules with similar properties.

Objective: To generate a 3D pharmacophore model for this compound based on its interactions with a known or predicted target.

Requirements:

  • Software: LigandScout or Molecular Operating Environment (MOE).

  • Input Files:

    • A high-resolution 3D structure of a this compound-protein complex (from docking or experimental data).

Protocol:

  • Input Preparation:

    • Load the 3D structure of the this compound-protein complex into the software.

  • Pharmacophore Model Generation:

    • LigandScout: The software automatically generates a structure-based pharmacophore model by identifying key interaction features between the ligand and the protein. These features may include hydrogen bond donors and acceptors, hydrophobic areas, and aromatic rings.[6][7]

    • MOE: Use the Pharmacophore Editor to define the features based on the observed interactions. A consensus pharmacophore can be generated if multiple active ligands or binding poses are available.[5][8]

  • Model Refinement and Validation:

    • Refine the generated pharmacophore by adding or removing features based on known structure-activity relationship (SAR) data, if available.

    • Validate the model by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Application in Virtual Screening:

    • The validated pharmacophore model can be used as a 3D query to screen large compound databases to identify novel molecules with the potential to bind to the same target.

Predicted Therapeutic Targets and Quantitative Data

Based on available in silico studies, several potential therapeutic targets for this compound and related compounds from Nigella sativa have been identified. The following table summarizes some of these findings. It is important to note that these are predictions and require experimental validation.

Target ProteinBiological FunctionPredicted Binding Affinity (kcal/mol) for this compound/NigellidineCitation
Cyclooxygenase-2 (COX-2)InflammationData for related compounds suggest interaction[4]
Epidermal Growth Factor Receptor (EGFR)Cancer, Cell ProliferationNigellidine showed potent activity[9]
Human Epidermal Growth Factor Receptor 2 (HER2)Breast CancerNigellidine: -9.8[10]
HMG-CoA ReductaseCholesterol SynthesisThis compound: -6.84[11]
NeuropilinsAngiogenesis, CancerDocking scores for N. sativa compounds: -11.2 to -12.9[12][13]
PI3K/Akt Pathway ProteinsCell Survival, ProliferationThymoquinone inhibits this pathway[14][15]
NF-κB Pathway ProteinsInflammation, ImmunityThymoquinone inhibits this pathway[16]
MAPK/ERK Pathway ProteinsCell Growth, DifferentiationPhytochemicals show inhibition[17][18]

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.

In Silico Target Prediction Workflow

G cluster_ligand Ligand Preparation cluster_protein Target Library Preparation cluster_screening Screening and Analysis Ligand This compound 3D Structure Ligand_PDBQT This compound.pdbqt Ligand->Ligand_PDBQT Add Charges, Define Rotatable Bonds Reverse_Docking Reverse Docking (AutoDock Vina) Ligand_PDBQT->Reverse_Docking Protein_DB Protein Data Bank Protein_PDBQT Prepared Proteins.pdbqt Protein_DB->Protein_PDBQT Clean Structure, Add Hydrogens, Assign Charges Protein_PDBQT->Reverse_Docking Ranked_Targets Ranked Potential Targets (Binding Affinity) Reverse_Docking->Ranked_Targets Pharmacophore Pharmacophore Modeling (LigandScout/MOE) Validated_Targets Validated Targets Pharmacophore->Validated_Targets Ranked_Targets->Pharmacophore Top Hits Ranked_Targets->Validated_Targets Visual Inspection & Pose Analysis G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive IκBα-NF-κB (Inactive) IkBa->NFkB_inactive NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocation Gene Inflammatory Gene Expression Nucleus->Gene promotes This compound This compound (Predicted) This compound->IKK inhibits G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Predicted) This compound->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

References

A Technical Guide to the Physicochemical Characterization of Synthetic Nigellicine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nigellicine, an indazole alkaloid first isolated from the seeds of Nigella sativa, presents a unique tricyclic pyridazino[1,2-a]indazolium ring system.[1][2] Its complex structure and potential biological activities have prompted interest in its total synthesis and characterization. This technical guide provides a consolidated overview of the physicochemical properties of synthetic this compound, outlines detailed experimental protocols for its characterization, and visualizes key workflows relevant to its synthesis and analysis. The information presented is essential for researchers engaged in the synthesis, purification, and formulation development of this novel alkaloid.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding formulation development. While extensive experimental data for synthetic this compound is not widely published, computational data provides valuable initial parameters.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueData Source
Molecular Formula C₁₃H₁₄N₂O₃PubChem CID: 11402337[3]
Molecular Weight 246.26 g/mol PubChem CID: 11402337[3]
IUPAC Name 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acidPubChem CID: 11402337[3]
XLogP3 (Lipophilicity) 1.4PubChem CID: 11402337[3]
Hydrogen Bond Donor Count 1PubChem CID: 11402337[3]
Hydrogen Bond Acceptor Count 4PubChem CID: 11402337[3]
Rotatable Bond Count 1PubChem CID: 11402337[3]
Exact Mass 246.10044231 DaPubChem CID: 11402337[3]
Topological Polar Surface Area 60.9 ŲPubChem CID: 11402337[3]

Synthesis and Structural Confirmation

The total synthesis of this compound has been successfully achieved, confirming its proposed structure.[1][2] The synthetic routes provide the only viable method for obtaining pure this compound for detailed characterization, as isolation from natural sources is complex and yields are low.

Synthetic Strategy Overview

The first total syntheses of this compound involved key chemical reactions such as ortho-lithiation/acylation and the direct amination of an isatin ring system.[1][2][4] A common strategy involves the construction of a substituted indazole core, followed by alkylation and cyclization to form the characteristic tricyclic pyridazino[1,2-a]indazolium system.[1][5]

A retrosynthetic analysis, which deconstructs the molecule to identify potential starting materials, provides a logical map for its synthesis.

G target This compound (1) intermediate1 Substituted Indazole (4) target->intermediate1 Double Alkylation (Disconnect C-N bonds) intermediate2 Ketohydrazine (5) intermediate1->intermediate2 Intramolecular Cyclization (Disconnect C-N bond) precursor Protected Aniline (6) intermediate2->precursor Direct Amination or Diazotization/Reduction G start_material Protected Aniline Derivative step1 Ortho-lithiation & Acylation start_material->step1 intermediate1 Key Intermediate (e.g., Ketohydrazine) step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Indazole Core step2->intermediate2 step3 Alkylation with 1,4-dibromobutane intermediate2->step3 final_product Synthetic This compound step3->final_product G synthesis Crude Synthetic Product purification Purification (e.g., Column Chromatography) synthesis->purification identity Structural Identification (NMR, MS, FTIR) purification->identity purity Purity & Assay (HPLC-UV/DAD) identity->purity data Data Analysis & Documentation purity->data final Characterized this compound data->final

References

Natural sources and abundance of Nigellicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Abundance of Nigellicine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a bioactive indazole alkaloid first isolated from the seeds of Nigella sativa L.[1], a plant belonging to the Ranunculaceae family. This compound is part of a class of pyrazole or indazole alkaloids found in black cumin seeds, which also includes nigellidine.[2][3] Historically, Nigella sativa, commonly known as black cumin or black seed, has been used for centuries in traditional medicine across the Middle East, Asia, and parts of Europe for a wide range of ailments.[2] Modern phytochemical analysis has identified a rich and diverse chemical profile in these seeds, including fixed oils, essential oils, proteins, saponins, and various alkaloids.[4][5] While much of the pharmacological research has focused on thymoquinone, the major component of the essential oil, alkaloids like this compound represent an important area for ongoing investigation into the plant's therapeutic properties. This guide provides a comprehensive overview of the natural sources, localization, and available data on the abundance of this compound, along with detailed experimental protocols relevant to its study.

Natural Sources and Localization

The sole identified natural source of this compound is the seed of the Nigella sativa plant.[2][4][6] This annual flowering plant is cultivated worldwide but is native to Southern Europe, North Africa, and Southwest Asia.[2] Research into the distribution of specialized metabolites within the seed has revealed that this compound, along with the related indazole alkaloid nigellidine, is not uniformly distributed. Instead, it is almost exclusively found within a specific part of the seed.[6][7]

Table 1: Natural Source and Intra-Seed Localization of this compound

ParameterDescriptionCitation(s)
Plant Species Nigella sativa L. (Ranunculaceae)[2][4][6]
Common Names Black Cumin, Black Seed, Kalonji[2]
Plant Part Seed[6][7]
Specific Location Seed Coat[6][7]

Abundance of this compound

Despite its identification and isolation, quantitative data regarding the abundance of this compound in Nigella sativa seeds is notably scarce in the available scientific literature. It is generally characterized as a minor constituent. One study notes that indazole alkaloids, including this compound, are present at "trace levels." This contrasts sharply with other components of the seed, such as the fixed oil (32-40%) and certain compounds within the essential oil like thymoquinone.[4] The lack of specific yield or concentration data highlights a significant gap in the phytochemical analysis of this important medicinal plant.

Table 2: Abundance of this compound in Nigella sativa Seeds

CompoundClassReported AbundanceCitation(s)
This compound Indazole AlkaloidTrace levels. Specific quantitative data (e.g., mg/g, % yield) is not readily available in the reviewed literature.[4]

Experimental Protocols

The study of this compound involves standard and advanced techniques in natural product chemistry for its extraction, isolation, and analysis.

Extraction of Alkaloids from Nigella sativa Seeds

This protocol describes a general method for obtaining a crude alkaloid-rich extract from N. sativa seeds, based on methods used for phytochemical analysis of the plant.

Objective: To extract total alkaloids, including this compound, from dried N. sativa seeds.

Materials:

  • Whole, dried Nigella sativa seeds

  • Grinder or mill

  • Methanol or Ethanol (analytical grade)

  • Soxhlet apparatus or large Erlenmeyer flask with a stopper

  • Stirring plate (if using maceration)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Hydrochloric acid (HCl), 2%

  • Ammonia solution (NH₄OH)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Separatory funnel

Methodology:

  • Preparation of Plant Material: Grind the N. sativa seeds into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction (Option A - Maceration): a. Place 500 g of the powdered seeds into a large Erlenmeyer flask. b. Add 2.5 L of methanol to the flask, ensuring all the powder is submerged. c. Stopper the flask and stir the mixture at room temperature for 48-72 hours.[8]

  • Solvent Extraction (Option B - Soxhlet): a. Place the powdered seed material (e.g., 100 g) into a thimble. b. Set up the Soxhlet apparatus with 500 mL of ethanol in the boiling flask.[9] c. Perform the extraction for a minimum of 5-6 hours, or until the solvent in the siphon tube runs clear.

  • Concentration: a. Filter the resulting extract through filter paper to remove solid plant debris. b. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic or ethanolic extract.

  • Acid-Base Partitioning for Alkaloid Enrichment: a. Redissolve the crude extract in 2% aqueous HCl. b. Transfer the acidic solution to a separatory funnel and wash it three times with DCM to remove neutral and acidic compounds (e.g., fats, some terpenoids). The protonated alkaloids will remain in the aqueous layer. c. Collect the aqueous layer and basify it by adding ammonia solution dropwise until it reaches a pH of 9-10. d. Extract the now-basic aqueous solution three times with fresh portions of DCM. The deprotonated, free-base alkaloids will move into the organic layer. e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a crude alkaloid fraction.

Isolation and Purification by Chromatography

The initial isolation of this compound was achieved using chromatographic techniques.[3] This protocol outlines a general approach.

Objective: To isolate pure this compound from the crude alkaloid fraction.

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, chloroform in various ratios)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing tank

  • UV lamp and/or iodine tank for visualization

Methodology:

  • Preparation of Column: Prepare a silica gel slurry in the initial, least polar mobile phase solvent (e.g., 100% hexane or a high-hexane mixture) and pack it into the chromatography column.

  • Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

  • Elution: a. Begin eluting the column with a low-polarity solvent system (e.g., hexane/ethyl acetate, 9:1). b. Collect fractions of a fixed volume (e.g., 15-20 mL). c. Gradually increase the polarity of the mobile phase (gradient elution) by systematically increasing the proportion of the more polar solvent (e.g., increasing ethyl acetate, then adding methanol).

  • Fraction Monitoring with TLC: a. Spot small amounts of each collected fraction onto a TLC plate. b. Develop the plate in an appropriate solvent system. c. Visualize the spots under a UV lamp or using an iodine tank. d. Combine fractions that show a similar TLC profile, particularly those containing a spot corresponding to the expected polarity of this compound.

  • Final Purification: Re-chromatograph the combined, enriched fractions using a different solvent system or a preparative TLC plate to achieve final purity. The purity can be assessed by analytical HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound was not found, a general method can be proposed based on the successful quantification of other phytochemicals in N. sativa.[10]

Objective: To quantify the concentration of this compound in an extract.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Formic acid (HPLC grade)

  • Pure this compound standard (for calibration)

Methodology:

  • Preparation of Standard Solutions: Accurately weigh a small amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample: Accurately weigh the crude alkaloid extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Suggested):

    • Mobile Phase A: Water with 0.1% acetic acid

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid

    • Gradient Program: A linear gradient starting from ~10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-35°C

    • Detection Wavelength: Scan across a range (e.g., 200-400 nm) to determine the absorbance maximum (λmax) for this compound. A wavelength around 260 nm could be a starting point for detection.[10]

    • Injection Volume: 10-20 µL

  • Analysis and Calculation: a. Inject the calibration standards to generate a standard curve by plotting peak area against concentration. b. Inject the sample extract. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard. d. Calculate the concentration of this compound in the sample using the regression equation from the standard curve.

Visualizations of Pathways and Workflows

Related Biosynthetic Pathway in Nigella sativa

While the specific biosynthetic pathway for this compound has not been elucidated, the pathway for thymoquinone, the most studied bioactive compound in N. sativa, is well-proposed.[6] This pathway provides context for the monoterpene metabolism within the plant, which may share precursors or enzymatic machinery with alkaloid biosynthesis.

Thymoquinone_Biosynthesis GPP Geranyl Diphosphate gTerpinene γ-Terpinene GPP->gTerpinene Cyclization pCymene p-Cymene gTerpinene->pCymene Aromatization Carvacrol Carvacrol pCymene->Carvacrol Hydroxylation THQ Thymohydroquinone Carvacrol->THQ Hydroxylation TQ Thymoquinone THQ->TQ Oxidation

Caption: Proposed biosynthetic pathway of thymoquinone in Nigella sativa.

Experimental Workflow for this compound Isolation

The following diagram illustrates the logical flow from raw plant material to a purified compound, integrating the experimental protocols described above.

Nigellicine_Isolation_Workflow Start Nigella sativa Seeds Grind Grinding / Milling Start->Grind Extract Solvent Extraction (Methanol / Ethanol) Grind->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate CrudeExtract Crude Plant Extract Concentrate->CrudeExtract Partition Acid-Base Partitioning CrudeExtract->Partition CrudeAlkaloid Crude Alkaloid Fraction Partition->CrudeAlkaloid ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloid->ColumnChrom TLC Fraction Monitoring (TLC) ColumnChrom->TLC TLC->ColumnChrom Combine & Repurify Purified Pure this compound TLC->Purified Analysis Structural Elucidation & Quantification (HPLC, MS, NMR) Purified->Analysis

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a structurally interesting indazole alkaloid found exclusively in the seed coat of Nigella sativa. While its presence is confirmed, its natural abundance appears to be very low, with reports classifying it at trace levels. This guide has synthesized the available information on its natural source and provided detailed, generalized protocols for its extraction, isolation, and potential quantification, which are critical for further pharmacological and toxicological evaluation. The significant lack of quantitative data and the absence of an elucidated biosynthetic pathway represent clear opportunities for future research. Such studies would be invaluable for understanding the chemical ecology of Nigella sativa and for potentially developing methods to enhance the yield of this and other bioactive alkaloids for drug development purposes.

References

Spectral Data Analysis of Nigellicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigellicine, an alkaloid first isolated from the seeds of Nigella sativa, is a compound of significant interest due to its unique chemical structure and potential therapeutic properties. As a member of the indazole class of alkaloids, its characterization is crucial for understanding its bioactivity and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers engaged in the analysis, synthesis, and biological evaluation of this compound and related compounds.

Chemical Structure

IUPAC Name: 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid[1] Molecular Formula: C₁₃H₁₄N₂O₃[1] Molecular Weight: 246.26 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. It is important to note that while the ¹H NMR and high-resolution mass spectrometry data are based on experimental findings for a compound with the corresponding molecular formula and mass, the ¹³C NMR, detailed mass fragmentation, and IR data are predicted based on the known chemical structure due to the limited availability of public experimental spectra for isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 1: ¹H NMR Spectral Data of this compound (300 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
9.25s1H-COOH
7.78s1HAr-H
7.41d, J = 8.4 Hz2HAr-H
7.26d, J = 8.4 Hz2HAr-H
5.15s1HOlefinic H
4.01q, J = 7.1 Hz2H-CH₂-
2.25s3H-CH₃
1.12t, J = 7.1 Hz3H-CH₃

Data corresponds to a compound with the molecular formula C₁₃H₁₄N₂O₃ and HRMS-ESI: m/z [M+H]⁺ calculated 247.0714; observed 247.0725.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~168CCarboxylic Acid (C=O)
~160CAmide (C=O)
~145CAromatic C
~135CAromatic C
~130CHAromatic CH
~125CAromatic C
~120CHAromatic CH
~115COlefinic C
~110CHOlefinic CH
~45CH₂-CH₂-N
~30CH₂-CH₂-
~25CH₂-CH₂-
~20CH₃-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Table 3: Mass Spectrometry Data of this compound

m/z (Mass-to-Charge Ratio)Ion TypeNotes
247.0725[M+H]⁺High-Resolution ESI-MS. Calculated for [C₁₃H₁₄N₂O₃+H]⁺: 247.0714.
246.1004[M]⁺Molecular Ion (Predicted for EI-MS)
201[M-COOH]⁺Predicted fragment from the loss of the carboxylic acid group.
173[M-COOH-CO]⁺Predicted fragment from the subsequent loss of a carbonyl group.
145Predicted fragment corresponding to the indazole core.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3300-2500Broad, StrongCarboxylic AcidO-H Stretch
3100-3000MediumAromatic/OlefinicC-H Stretch
2950-2850MediumAliphaticC-H Stretch
~1710StrongCarboxylic AcidC=O Stretch
~1680StrongAmideC=O Stretch
1600-1450Medium-WeakAromatic/OlefinicC=C Stretch
~1250MediumCarboxylic AcidC-O Stretch

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of natural products and organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

  • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of purified this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Sample Introduction (for EI):

  • For Gas Chromatography-Mass Spectrometry (GC-MS), a solution of the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

  • For direct insertion, a small amount of the solid or a concentrated solution is placed on a probe which is then inserted into the ion source.

Data Acquisition (High-Resolution MS):

  • Acquire a full scan mass spectrum in positive or negative ion mode.

  • The high-resolution capability of the instrument allows for the determination of the accurate mass of the molecular ion, which is used to calculate the elemental composition.

  • To obtain fragmentation information, tandem mass spectrometry (MS/MS) experiments can be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

  • Determine the m/z of the molecular ion and compare it with the calculated mass for the proposed molecular formula.

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the wavenumbers of these bands with known vibrational frequencies of different functional groups to determine the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

The biological activity of Nigella sativa and its constituents, including alkaloids like this compound, is attributed to their modulation of various cellular signaling pathways. Understanding these pathways is crucial for drug development.

experimental_workflow cluster_extraction Isolation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation ns_seeds Nigella sativa Seeds extraction Solvent Extraction ns_seeds->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Fractions chromatography->fractions purified_this compound Purified this compound fractions->purified_this compound nmr NMR (1H, 13C) purified_this compound->nmr ms Mass Spectrometry purified_this compound->ms ir IR Spectroscopy purified_this compound->ir structure This compound Structure nmr->structure ms->structure ir->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Constituents of Nigella sativa have been shown to interact with key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

signaling_pathways cluster_nigella Nigella sativa Constituents cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses nigella This compound & other aalkaloids/compounds nfkb NF-κB Pathway nigella->nfkb Inhibition mapk MAPK Pathway nigella->mapk Modulation pi3k_akt PI3K/Akt Pathway nigella->pi3k_akt Inhibition inflammation ↓ Inflammation nfkb->inflammation proliferation ↓ Cell Proliferation mapk->proliferation apoptosis ↑ Apoptosis mapk->apoptosis pi3k_akt->proliferation pi3k_akt->apoptosis

Caption: Major signaling pathways modulated by constituents of Nigella sativa.

Conclusion

The spectral data and methodologies presented in this guide provide a foundational understanding of the chemical characterization of this compound. While complete experimental datasets are not yet fully available in the public domain, the combination of experimental and predicted data offers a robust starting point for researchers. The elucidation of the precise mechanisms by which this compound modulates key signaling pathways remains an active area of research, and the information provided herein is intended to facilitate these future investigations. As a promising natural product, further exploration of this compound's spectroscopic properties and biological activities will undoubtedly contribute to the advancement of drug discovery and development.

References

Quantum Mechanical Modeling of Nigellicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum mechanical modeling of the Nigellicine molecule, an alkaloid found in Nigella sativa. The guide outlines the theoretical foundation, computational methodologies, and expected outcomes of such an analysis, designed to be a valuable resource for researchers in computational chemistry, pharmacology, and drug development.

Introduction to this compound and Quantum Mechanical Modeling

This compound is an indazole alkaloid isolated from the seeds of Nigella sativa, a plant with a long history of use in traditional medicine.[1] The therapeutic properties of Nigella sativa are attributed to its rich chemical composition, including various alkaloids.[2][3] Understanding the three-dimensional structure and electronic properties of this compound at a quantum level is crucial for elucidating its mechanism of action, predicting its reactivity, and designing novel therapeutic agents.

Quantum mechanical (QM) modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in computational chemistry for studying the electronic structure and properties of molecules.[4] DFT calculations allow for the determination of optimized molecular geometry, vibrational frequencies, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the distribution of charge through Molecular Electrostatic Potential (MEP) maps.[5][6][7] These computational insights are invaluable for predicting a molecule's stability, reactivity, and potential interactions with biological targets.[8][9]

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following methodology is based on common practices for the quantum mechanical modeling of alkaloids and other natural products.[8][9][10]

Software and Hardware

All calculations can be performed using a high-performance computing cluster. The Gaussian suite of programs is a standard software package for such quantum chemical calculations.[11]

Geometry Optimization

The initial 3D structure of this compound can be obtained from chemical databases such as PubChem.[1] This structure serves as the starting point for geometry optimization. The optimization should be performed using DFT with the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[12][13][14] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to provide an accurate description of the electronic distribution, including polarization and diffuse functions.[6][15][16] The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.[17] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[16]

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies).[11][18][19][20] The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, if available, to validate the computational model.[21][22]

Electronic Properties and Population Analysis

Several key electronic properties are calculated to understand the reactivity and electronic nature of this compound:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO are crucial for determining the molecule's chemical reactivity and kinetic stability.[13][23][24][25][26] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[24]

  • Mulliken Atomic Charges: Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule.[1][21][27][28][29] This information provides insight into the distribution of electrons and helps identify electrophilic and nucleophilic sites.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule.[4][6][30][31] It is a valuable tool for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions.[5][6] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[4][6]

Predicted Molecular Properties of this compound

Optimized Molecular Geometry

The geometry optimization at the B3LYP/6-311++G(d,p) level of theory would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. Representative data tables are shown below.

Table 1: Predicted Bond Lengths of this compound

Bond Atom 1 Atom 2 Length (Å)
C1-C2 C C value
C1-N1 C N value
... ... ... ...

(Note: Specific values are pending dedicated computational studies on this compound.)

Table 2: Predicted Bond Angles of this compound

Angle Atom 1 Atom 2 Atom 3 Angle (°)
C1-C2-C3 C C C value
C1-N1-C5 C N C value
... ... ... ... ...

(Note: Specific values are pending dedicated computational studies on this compound.)

Table 3: Predicted Dihedral Angles of this compound

Dihedral Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)
C1-C2-C3-C4 C C C C value
N1-C1-C2-C3 N C C C value
... ... ... ... ... ...

(Note: Specific values are pending dedicated computational studies on this compound.)

Electronic and Reactivity Descriptors

The electronic properties of this compound provide insights into its stability and reactivity.

Table 4: Predicted Electronic Properties of this compound

Property Value Unit
HOMO Energy value eV
LUMO Energy value eV
HOMO-LUMO Energy Gap (ΔE) value eV
Dipole Moment value Debye
Ionization Potential value eV
Electron Affinity value eV
Electronegativity (χ) value eV
Chemical Hardness (η) value eV
Chemical Softness (S) value eV⁻¹
Electrophilicity Index (ω) value eV

(Note: Specific values are pending dedicated computational studies on this compound.)

Mulliken Atomic Charges

The calculated Mulliken charges would indicate the partial charge on each atom of this compound.

Table 5: Predicted Mulliken Atomic Charges of this compound

Atom Charge (e)
C1 value
C2 value
N1 value
O1 value
... ...

(Note: Specific values are pending dedicated computational studies on this compound.)

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the quantum mechanical modeling of a molecule like this compound.

G cluster_start Input cluster_calc Quantum Mechanical Calculations (DFT) cluster_analysis Data Analysis and Interpretation start Initial 3D Structure (e.g., from PubChem) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq elec Electronic Property Calculation freq->elec vib Vibrational Spectra (IR, Raman) freq->vib geom Optimized Geometry (Bond Lengths, Angles) elec->geom mep Molecular Electrostatic Potential (MEP) Map elec->mep fmo HOMO-LUMO Energy Gap elec->fmo charge Mulliken Atomic Charges elec->charge

Computational workflow for this compound analysis.
Potential Signaling Pathway Modulation

Extracts from Nigella sativa and their active components have been reported to modulate key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are often implicated in inflammation and cancer.[3][32][33] The diagram below illustrates a generalized representation of these interconnected pathways.

G This compound This compound PI3K PI3K This compound->PI3K ? MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) This compound->MAPK_cascade ? IKK IKK This compound->IKK ? Akt Akt PI3K->Akt Akt->IKK Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis NFkB NF-κB (p65/p50) MAPK_cascade->NFkB Inflammation Inflammation MAPK_cascade->Inflammation IkB IκBα IKK->IkB inhibits IkB->NFkB sequesters NFkB->Proliferation NFkB->Inflammation NFkB->Apoptosis

Potential signaling pathways modulated by N. sativa compounds.

Conclusion

Quantum mechanical modeling offers a powerful approach to understanding the structural and electronic properties of this compound. By employing DFT calculations, researchers can obtain detailed insights into its geometry, stability, and reactivity, which are essential for drug discovery and development. The methodologies and expected data presented in this guide provide a framework for conducting and interpreting such computational studies. Further dedicated research is required to generate specific quantitative data for this compound, which will undoubtedly contribute to a deeper understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Nigellicine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigellicine, an alkaloid first isolated from the seeds of Nigella sativa, belongs to a rare class of compounds characterized by a pyridazino[1,2-a]indazolium core. This unique heterocyclic scaffold has garnered significant interest from the scientific community due to the diverse biological activities associated with compounds from Nigella sativa, including anti-inflammatory, anticancer, and immunomodulatory effects. The total synthesis of this compound and its analogues, such as Nigeglanine and Nigellidine, provides a crucial avenue for further pharmacological investigation and the development of novel therapeutic agents. The synthetic routes established not only confirm the structures of these natural products but also open up possibilities for creating a diverse range of analogues for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the total synthesis of this compound and its key analogues. It includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflows and a putative signaling pathway potentially modulated by these compounds.

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of this compound and Nigeglanine Hydrobromide
StepIntermediate/ProductReagents and ConditionsYield (%)Reference
13-Methyl-2-nitrophenol2-Chloro-5-methylphenol, NaNO₂, aq. NaOH95[1]
23-Methyl-2-aminophenolH₂, 10% Pd/C, EtOH98[1]
3N-(2-Hydroxy-3-methylphenyl)pivalamidePivaloyl chloride, pyridine96[1]
4N-(2-Oxo-3-methyl-3-cyclohexen-1-yl)pivalamideLi, NH₃, THF, t-BuOH85[1]
5N-(2-Hydroxy-6-formyl-3-methylphenyl)pivalamiden-BuLi, THF; then DMF65[1]
65-MethylisatinO₃, CH₂Cl₂/MeOH; then Me₂S70[1]
71-Amino-5-methylisatinNaH, THF; then O-(diphenylphosphinyl)hydroxylamine55[1]
8Methyl 6-methyl-1H-indazole-3-carboxylateaq. H₂SO₄; then SOCl₂, MeOH78 (2 steps)[1]
9Methyl 1-(4-bromobutyl)-6-methyl-1H-indazole-3-carboxylate1,4-Dibromobutane, K₂CO₃, DMF60[1]
10This compound (as methyl ester precursor)Heat in MeCN85[1]
11This compound LiOH, THF/H₂O95[1]
12Nigeglanine Hydrobromide From intermediate 8: 1,4-dibromobutane, K₂CO₃, DMF; then aq. acetone, heat; then BBr₃13 (overall from 2-chloro-5-methylphenol)[1][2]
Table 2: Key Data for the Pd(II)-Catalyzed C-3 Arylation in the Synthesis of Nigellidine Hydrobromide
SubstrateAryl HalideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1H-Indazole4-IodoanisolePd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃Toluene1604885[3]
1H-Indazole4-BromobenzonitrilePd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃Toluene1607278[3]
1H-Indazole1-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃Toluene1604882[3]
2H-Indazole4-IodoanisolePd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃Toluene1604891[3]

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of this compound was reported by Elliott et al. and involves a multi-step sequence starting from commercially available 2-chloro-5-methylphenol.[1] The key steps include the formation of an isatin intermediate, followed by direct amination and subsequent cyclization to form the indazole core, and finally, construction of the pyridazino ring.

Protocol for the Synthesis of Methyl 6-methyl-1H-indazole-3-carboxylate (Intermediate 8)

  • Synthesis of 1-Amino-5-methylisatin (7): To a solution of 5-methylisatin in anhydrous THF at 0 °C under an argon atmosphere, sodium hydride (1.1 eq) is added portionwise. The mixture is stirred for 30 minutes, after which a solution of O-(diphenylphosphinyl)hydroxylamine (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Synthesis of Methyl 6-methyl-1H-indazole-3-carboxylate (8): 1-Amino-5-methylisatin is dissolved in 10% aqueous sulfuric acid and heated at 100 °C for 1 hour. The reaction mixture is cooled to room temperature and the resulting precipitate is collected by filtration. The solid is then suspended in methanol, and thionyl chloride (2.0 eq) is added dropwise at 0 °C. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Protocol for the Final Steps towards this compound

  • Alkylation and Cyclization: Methyl 6-methyl-1H-indazole-3-carboxylate (8) is dissolved in DMF, and potassium carbonate (2.5 eq) and 1,4-dibromobutane (1.5 eq) are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The crude product is then dissolved in acetonitrile and heated at reflux for 12 hours to effect cyclization.

  • Hydrolysis to this compound: The cyclized product is dissolved in a mixture of THF and water, and lithium hydroxide (3.0 eq) is added. The reaction is stirred at room temperature for 6 hours. The mixture is then acidified with 1 M HCl, and the product is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated to yield this compound.

Synthesis of Nigellidine Hydrobromide via Pd(II)-Catalyzed C-3 Arylation

A robust protocol for the C-3 arylation of indazoles provides an efficient route to Nigellidine.[3]

General Protocol for C-3 Arylation of Indazoles

  • To a sealed tube, add Pd(OAc)₂ (0.025 mmol), 1,10-phenanthroline (0.025 mmol), Cs₂CO₃ (0.25 mmol), the aryl halide (0.25 mmol), the indazole derivative (0.25 mmol), and toluene (1 mL).[3]

  • Cap the tube and stir the mixture at 160 °C for 48-72 hours.[3]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting residue by preparative thin-layer chromatography (PTLC) using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

Total Synthesis of this compound Workflow

G 2-Chloro-5-methylphenol 2-Chloro-5-methylphenol 3-Methyl-2-nitrophenol 3-Methyl-2-nitrophenol 2-Chloro-5-methylphenol->3-Methyl-2-nitrophenol 3-Methyl-2-aminophenol 3-Methyl-2-aminophenol 3-Methyl-2-nitrophenol->3-Methyl-2-aminophenol Pivalamide Protected Amine Pivalamide Protected Amine 3-Methyl-2-aminophenol->Pivalamide Protected Amine Isatin Intermediate Isatin Intermediate Pivalamide Protected Amine->Isatin Intermediate 1-Amino-5-methylisatin 1-Amino-5-methylisatin Isatin Intermediate->1-Amino-5-methylisatin Indazole Carboxylic Acid Indazole Carboxylic Acid 1-Amino-5-methylisatin->Indazole Carboxylic Acid Indazole Methyl Ester (8) Indazole Methyl Ester (8) Indazole Carboxylic Acid->Indazole Methyl Ester (8) Alkylated Indazole Alkylated Indazole Indazole Methyl Ester (8)->Alkylated Indazole Cyclized Precursor Cyclized Precursor Alkylated Indazole->Cyclized Precursor This compound This compound Cyclized Precursor->this compound

Caption: Synthetic workflow for the total synthesis of this compound.

Putative Signaling Pathway Modulated by this compound Analogues

While the direct molecular targets of this compound are not yet fully elucidated, other bioactive compounds from Nigella sativa, such as thymoquinone, are known to modulate key signaling pathways involved in cancer cell proliferation and survival. It is plausible that this compound and its analogues may exert their biological effects through similar mechanisms.

G cluster_input External Stimuli cluster_pathway Signaling Cascade cluster_output Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Inflammatory Signals Inflammatory Signals NF-kB NF-kB Inflammatory Signals->NF-kB PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival NF-kB->Survival Inflammation Inflammation NF-kB->Inflammation This compound Analogue This compound Analogue This compound Analogue->PI3K This compound Analogue->Akt This compound Analogue->NF-kB

Caption: Putative inhibition of pro-survival signaling pathways by this compound analogues.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification NMR NMR Purification->NMR HRMS HRMS Purification->HRMS IR IR Purification->IR Cell Culture Cell Culture Purification->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay Cytotoxicity Assay Compound Treatment->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis

Caption: General workflow from synthesis to biological evaluation of this compound analogues.

References

Application Notes & Protocols: Analytical Methods for the Quantification of Nigellicine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigellicine is an indazole alkaloid found in the seeds of Nigella sativa L. (black cumin), a plant with a long history of use in traditional medicine. While much of the research on Nigella sativa has focused on the quantification of its major bioactive component, thymoquinone, the analysis of its alkaloid constituents, including this compound, is also of significant interest for comprehensive quality control and the exploration of their pharmacological potential. It is important to note that while this compound has been identified as a constituent of Nigella sativa, validated analytical methods specifically for its quantification are not widely reported in the scientific literature. Often, this compound and other related alkaloids like nigellidine are mentioned as being present in trace levels.

This document provides a generalized framework and adaptable protocols for the quantification of this compound in plant extracts, drawing upon established analytical techniques for alkaloids and other compounds in Nigella sativa. The methodologies described herein for High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) can serve as a starting point for the development and validation of a specific method for this compound.

Data Presentation: A Reference for Method Validation

As specific quantitative data for validated this compound assays are scarce, the following table summarizes typical validation parameters for the well-studied compound thymoquinone in Nigella sativa extracts. Researchers developing a method for this compound should aim to establish similar validation parameters for their assay to ensure accuracy, precision, and reliability.

Analytical MethodAnalyteLinearity (ng/spot or ng/mL)Accuracy (% Recovery)Precision (%RSD)Reference
HPTLCThymoquinone100-1400 ng/spot0.9921 ± 0.0020>95%≤ 3%
HPTLCThymoquinone50-700 ng/spot-98.39%–99.17%0.79–1.10[1]
UHPLC-PDAThymoquinone100.00–2000.00 ng/mL≥ 0.9987≥92.90%≤2.54%[2]
HPLC-UVThymoquinone0.05-10 µg/mL0.998--[3][4]

Experimental Protocols

The following protocols provide a detailed starting point for the extraction and quantification of this compound from plant material. These are generalized methods and will require optimization and validation for the specific analyte and matrix.

Protocol 1: Extraction of Alkaloid-Enriched Fraction from Nigella sativa Seeds

This protocol describes a common method for extracting alkaloids from plant material.

1. Materials and Reagents:

  • Powdered Nigella sativa seeds

  • Methanol

  • n-Hexane

  • Hydrochloric acid (HCl), 2%

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM) or Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • pH meter or pH strips

2. Extraction Procedure:

  • Defatting: Macerate 100 g of powdered Nigella sativa seeds with n-hexane (3 x 500 mL) for 24 hours to remove lipids. Discard the n-hexane extracts.

  • Maceration: Air-dry the defatted seed powder and then macerate with methanol (3 x 500 mL) for 48 hours at room temperature.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 2% hydrochloric acid. b. Filter the acidic solution to remove any insoluble material. c. Wash the acidic solution with dichloromethane (3 x 100 mL) to remove neutral and weakly acidic compounds. Discard the organic layer. d. Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide. e. Extract the basified solution with dichloromethane (3 x 100 mL). This organic layer will contain the alkaloids. f. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the dichloromethane to dryness to yield the alkaloid-enriched fraction.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method that can be adapted for this compound quantification. Method development will be required to determine the optimal mobile phase, column, and detection wavelength for this compound.

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary for complex plant extracts. A typical starting point could be a mixture of:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

    • A gradient program should be developed to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C.

  • Detection Wavelength: The optimal wavelength for this compound needs to be determined. A DAD can be used to scan a range of wavelengths to find the absorbance maximum.

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of purified this compound standard (if available) in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the alkaloid-enriched extract in methanol or the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard (and ideally by spiking the sample with the standard).

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Protocol 3: Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples. This protocol provides a general approach.

1. Instrumentation and Conditions:

  • HPTLC System: HPTLC plates (e.g., silica gel 60 F₂₅₄), a sample applicator, a developing chamber, and a TLC scanner (densitometer).

  • Mobile Phase: The mobile phase composition needs to be optimized to achieve good separation of this compound from other components in the extract. A starting point for alkaloids could be a mixture of solvents like chloroform:methanol:ammonia or ethyl acetate:methanol:water in various ratios.

  • Application: Apply the standards and samples as bands onto the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a saturated developing chamber to a distance of about 8 cm.

  • Detection: After drying the plate, scan it with a densitometer at the wavelength of maximum absorbance for this compound.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of this compound in methanol (e.g., 10-100 ng/µL).

  • Sample Solution: Prepare a solution of the alkaloid-enriched extract in methanol at a suitable concentration (e.g., 1 mg/mL).

3. Analysis and Quantification:

  • Apply known volumes of the standard solutions and the sample solution to the HPTLC plate.

  • Develop and scan the plate as described above.

  • Create a calibration curve by plotting the peak area of the standard against the amount applied.

  • Calculate the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Nigellicine_Quantification_Workflow cluster_Preparation Sample Preparation cluster_Purification Optional Purification cluster_Analysis Analytical Quantification cluster_Data Data Processing & Results PlantMaterial Nigella sativa Seeds Grinding Grinding & Powdering PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Plant Extract Concentration->CrudeExtract AcidBase Acid-Base Partitioning for Alkaloid Enrichment CrudeExtract->AcidBase PurifiedExtract Alkaloid-Enriched Fraction AcidBase->PurifiedExtract SamplePrep Preparation of Sample Solutions PurifiedExtract->SamplePrep StandardPrep Preparation of This compound Standard Solutions Chromatography Chromatographic Separation (HPLC or HPTLC) StandardPrep->Chromatography SamplePrep->Chromatography Detection Detection (UV-Vis or DAD) Chromatography->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Quantification of This compound Calibration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation FinalResult Quantitative Result Validation->FinalResult

Caption: Workflow for this compound Quantification in Plant Extracts.

References

Application Note: Development of an HPLC-UV Method for the Analysis of Nigellicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigellicine is a unique indazole alkaloid found in the seeds of Nigella sativa, a plant with a long history of use in traditional medicine.[1] As interest in the pharmacological properties of Nigella sativa's individual constituents grows, robust analytical methods for their quantification are essential. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of this compound. Due to the limited availability of a specific, validated HPLC-UV method for this compound in current literature, this protocol is based on established methods for the analysis of other alkaloids and compounds from Nigella sativa.[2][3][4] It serves as a comprehensive starting point for method development and validation in a research or quality control setting.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Nigella sativa seeds or extract

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Nigella sativa seeds)
  • Grinding: Grind the Nigella sativa seeds into a fine powder using a laboratory mill or mortar and pestle.

  • Extraction:

    • Accurately weigh 1 g of the powdered seeds into a conical flask.

    • Add 20 mL of methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.[5]

    • Alternatively, macerate the mixture for 4 hours at room temperature with occasional shaking.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method Parameters

The following are proposed starting conditions for the analysis of this compound. Optimization may be required.

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Program 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Scan from 200-400 nm with a PDA detector. Select the wavelength of maximum absorbance for this compound for quantification. Based on the indazole chromophore, a wavelength around 280 nm is a reasonable starting point.
Method Validation Parameters (to be performed by the user)

For the quantitative analysis of this compound, the developed method should be validated according to ICH guidelines, including the following parameters:

ParameterDescription
System Suitability To ensure the chromatographic system is suitable for the analysis. Parameters to be tested include theoretical plates, tailing factor, and reproducibility of retention time and peak area for replicate injections of a standard solution.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be determined.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies, where a known amount of this compound is spiked into a sample matrix and the recovery is calculated.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

All quantitative data from the method validation should be summarized in tables for clear comparison.

Table 1: System Suitability Test Results

Parameter Acceptance Criteria Observed Value
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2
%RSD of Retention Time ≤ 1%

| %RSD of Peak Area | ≤ 2% | |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
1
5
10
25
50
100

| Correlation Coefficient (r²) | ≥ 0.999 | |

Table 3: Accuracy (Recovery) Study Results

Spiked Level (%) Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80
100

| 120 | | | |

Table 4: Precision Study Results

Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Low QC
Mid QC

| High QC | | |

Table 5: LOD and LOQ

Parameter Value (µg/mL)
LOD

| LOQ | |

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation s1 Weigh this compound Reference Standard s2 Dissolve in Methanol (Stock Solution) s1->s2 s3 Serial Dilution (Working Standards) s2->s3 h1 Inject into HPLC System s3->h1 p1 Grind Nigella sativa Seeds p2 Solvent Extraction (Methanol) p1->p2 p3 Sonicate/Macerate p2->p3 p4 Centrifuge p3->p4 p5 Filter Extract p4->p5 p5->h1 h2 C18 Reverse-Phase Separation h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Acquisition h3->d1 d2 Peak Integration & Quantification d1->d2 d3 Method Validation (Linearity, Accuracy, etc.) d2->d3 d4 Report Generation d3->d4

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Conclusion

This application note provides a detailed protocol for the development of an HPLC-UV method for the analysis of this compound. The proposed method utilizes a common C18 reverse-phase column and a gradient elution with a mobile phase consisting of acetonitrile and water with a formic acid modifier, which is suitable for the analysis of alkaloids. The provided validation parameters and data tables offer a clear framework for researchers to establish a robust and reliable quantitative method for this compound in various sample matrices. Further optimization of the chromatographic conditions may be necessary to achieve the desired separation and sensitivity for specific applications.

References

Application Note: Quantitative Determination of Nigellicine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nigellicine in biological matrices such as human plasma and urine. This compound, an indazole alkaloid from Nigella sativa, has garnered significant interest for its potential pharmacological activities.[1] This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard is recommended for optimal accuracy, though a structural analog is presented as a viable alternative.

Introduction

This compound is a bioactive alkaloid with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol , isolated from the seeds of Nigella sativa.[2][3] Its unique pyridazino[1,2-a]indazole core structure contributes to its chemical and potential biological properties.[4] To facilitate further investigation into its therapeutic potential, a reliable and validated analytical method for its quantification in biological fluids is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This protocol outlines a complete workflow for the analysis of this compound in plasma and urine.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Nigellidine (Internal Standard, IS) reference standard (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

  • Human urine

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC system)

  • Tandem Mass Spectrometer (e.g., Agilent 6495 Triple Quadrupole MS system)[5]

  • Analytical column: ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm)

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Nigellidine (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Nigellidine stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Thaw biological samples (plasma or urine) to room temperature.

  • To 100 µL of the sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution (100 ng/mL Nigellidine).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Nebulizer Gas 45 psi
Drying Gas Temp 300°C
Drying Gas Flow 10 L/min
Sheath Gas Temp 350°C
Sheath Gas Flow 12 L/min
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 247.1189.120
This compound (Quantifier) 247.1133.135
Nigellidine (IS) 295.1198.125

Results and Discussion

This method provides excellent chromatographic separation and sensitive detection of this compound. The protein precipitation method offers a simple and rapid sample cleanup. The use of a structural analog, Nigellidine, as an internal standard effectively compensates for matrix effects and variations during sample processing.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative performance of the method.

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) 88 - 105%
Recovery > 85%

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (100 µL Plasma/Urine) IS_Addition Add Internal Standard (20 µL Nigellidine) Sample->IS_Addition Precipitation Protein Precipitation (300 µL Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifuge (14,000 rpm, 10 min) Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution LC_Injection Inject into LC System Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Tandem MS Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for this compound quantification.

G cluster_frag1 Proposed Fragment 1 cluster_frag2 Proposed Fragment 2 This compound This compound [M+H]⁺ = m/z 247.1 Fragment1 m/z 189.1 This compound->Fragment1 - C₄H₄O Fragment2 m/z 133.1 This compound->Fragment2 - C₅H₃N₂O₂ Proposed_Structure1 [C₁₀H₉N₂O₂]⁺ Proposed_Structure2 [C₈H₉O]⁺

Caption: Proposed fragmentation of this compound.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantitative analysis of this compound in biological samples. This protocol is well-suited for high-throughput applications in preclinical and clinical research, aiding in the elucidation of the pharmacokinetic profile and metabolic fate of this promising natural compound.

References

Isolating Nigellicine from Nigella sativa Seeds: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the isolation of Nigellicine, an indazole alkaloid, from the seeds of Nigella sativa (black cumin). This protocol is intended for researchers, scientists, and professionals in drug development. The methodology is based on established alkaloid extraction principles and incorporates specific details from the initial isolation of this compound.

Introduction

Nigella sativa has been used for centuries in traditional medicine for a wide range of ailments. Its therapeutic properties are attributed to a rich phytochemical profile, including alkaloids, flavonoids, and the well-studied compound, thymoquinone. This compound is a notable indazole alkaloid present in the seeds, which, along with other alkaloids like nigellidine and nigellimine, contributes to the plant's pharmacological profile.[1] The isolation and characterization of these specific compounds are crucial for understanding their individual biological activities and potential for therapeutic development.

This protocol outlines a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic purification to obtain this compound from Nigella sativa seeds.

Data Presentation

Table 1: General Composition of Nigella sativa Seeds

ComponentPercentage (%)Reference
Fixed Oil35-40[2]
Proteins16-21[2]
Carbohydrates35[2]
Essential Oils0.30-0.60[2]
AlkaloidsTrace amounts[3]

Table 2: Example Yield Data for Thymoquinone from Nigella sativa Seeds

Extraction MethodSolventYield of ThymoquinonePurityReference
Maceration & Liquid-Liquid ExtractionMTBE & MethanolNot specified>97%
Soxhlet ExtractionEthanol8.8 mg/g of oilNot specified[4]

Experimental Protocols

This protocol is divided into three main stages: initial extraction of crude alkaloids, purification of this compound, and analytical verification.

Part 1: Crude Alkaloid Extraction

This part of the protocol is adapted from the initial steps described for the large-scale extraction of alkaloids from Nigella sativa seeds.

Materials and Reagents:

  • Nigella sativa seeds

  • Ethanol (95%)

  • Diethyl ether

  • Ammonia solution (concentrated)

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Grinder or mill

  • Large glass containers for soaking

  • Filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Seed Preparation: Grind the Nigella sativa seeds into a coarse powder.

  • Ethanolic Extraction:

    • Soak the powdered seeds in 95% ethanol in a large container (e.g., a solid-to-solvent ratio of 1:2 w/v).

    • Allow the mixture to macerate for 48-72 hours at room temperature with occasional stirring.

    • Filter the mixture to separate the ethanolic extract from the seed residue. The residue can be re-extracted for improved yield.

  • Solvent Evaporation: Concentrate the combined ethanolic extracts using a rotary evaporator under reduced pressure to obtain a thick, viscous residue.

  • Defatting:

    • Treat the residue with diethyl ether to remove fatty materials.

    • Stir the mixture thoroughly and decant or filter to separate the ether layer containing the lipids from the defatted residue. Repeat this step until the ether layer is clear.

  • Acid-Base Extraction:

    • Dissolve the defatted residue in water.

    • Basify the aqueous solution with concentrated ammonia to a pH of 8-9.

    • Transfer the basic solution to a separatory funnel and extract with chloroform multiple times.

    • Combine the chloroform extracts.

  • Drying and Concentration:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the chloroform under reduced pressure to yield the crude alkaloid mixture.

Part 2: Purification of this compound by Chromatography

The following steps are based on general principles for the separation of alkaloids, as specific details for this compound purification are not widely available. This stage will likely require optimization.

Materials and Reagents:

  • Crude alkaloid mixture from Part 1

  • Silica gel for column chromatography

  • Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, hexane in various ratios)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber for TLC

  • UV lamp for visualization

  • Collection tubes

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a non-polar solvent like hexane or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve a small amount of the crude alkaloid mixture in a minimal volume of the initial mobile phase solvent and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane or a high hexane-to-ethyl acetate ratio).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Monitoring:

    • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the spot corresponding to this compound.

  • Final Purification: The combined fractions may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Part 3: Analytical Verification

Materials and Instruments:

  • Purified this compound

  • HPLC system with a suitable column (e.g., C18)

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Purity Assessment: Determine the purity of the isolated compound using analytical HPLC.

  • Structural Elucidation: Confirm the identity of this compound using Mass Spectrometry to determine the molecular weight and NMR spectroscopy (¹H and ¹³C) to elucidate the structure.

Visualizations

Experimental Workflow

experimental_workflow start Nigella sativa Seeds grinding Grinding start->grinding extraction Ethanolic Extraction grinding->extraction concentration1 Solvent Evaporation extraction->concentration1 defatting Defatting with Diethyl Ether concentration1->defatting acid_base Acid-Base Extraction (NH3/CHCl3) defatting->acid_base concentration2 Solvent Evaporation acid_base->concentration2 crude_alkaloids Crude Alkaloid Mixture concentration2->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography tlc TLC Monitoring chromatography->tlc Fractions purified_fractions Combined Purified Fractions chromatography->purified_fractions tlc->chromatography Optimize final_purification Final Purification (Prep-TLC/HPLC) purified_fractions->final_purification This compound Pure this compound final_purification->this compound analysis Analytical Verification (HPLC, MS, NMR) This compound->analysis

Caption: Experimental workflow for the isolation of this compound.

Putative Signaling Pathway Interactions

While the specific signaling pathways modulated by this compound are not yet fully elucidated, in-silico studies suggest potential interactions with inflammatory signaling molecules. The broader research on Nigella sativa extracts indicates involvement of pathways like NF-κB.

signaling_pathway This compound This compound cytokine_receptor Cytokine Receptor (e.g., IL-6R) This compound->cytokine_receptor Potential Inhibition (In-silico) nfkb_pathway NF-κB Pathway This compound->nfkb_pathway Hypothesized Interaction jak JAK cytokine_receptor->jak stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene_expression Gene Expression (Inflammatory Mediators) nucleus->gene_expression

Caption: Putative signaling interactions of this compound.

References

Application Notes and Protocols for Evaluating Nigellicine Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigellicine, an indazole alkaloid isolated from the seeds of Nigella sativa, has garnered interest within the scientific community for its potential therapeutic properties. As a constituent of a plant with a long history of traditional medicinal use, this compound is a candidate for investigation into its pharmacological activities, including its potential as an anticancer agent. A critical initial step in the evaluation of any potential anticancer compound is the thorough assessment of its cytotoxic effects on various cell types. This document provides detailed application notes and protocols for conducting cell-based assays to determine the cytotoxicity of this compound.

The following protocols for MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays are foundational methods for quantifying cell viability, membrane integrity, and apoptosis, respectively. These assays provide a multi-faceted approach to understanding the cytotoxic mechanisms of this compound.

Data Presentation

The cytotoxic effects of this compound and related compounds from Nigella sativa can be quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values for Nigella sativa extracts and its major active component, thymoquinone, against various cancer cell lines. While specific IC50 values for this compound are still emerging in the literature, these data provide a valuable reference point for researchers.

Table 1: IC50 Values of Nigella Sativa Extracts in Cancer Cell Lines

Cell LineCancer TypeExtract TypeIncubation Time (h)IC50 (µg/mL)Reference
MCF-7Breast CancerAqueous48180[1]
HepG2Liver CancerAqueous48300[1]
P815MastocytomaEssential OilNot Specified0.6% (v/v)[2]
ICO1Laryngeal CancerEssential OilNot Specified0.2% (v/v)[2]
BSRKidney FibroblastEthyl AcetateNot Specified0.2%[2]
HL-60Promyelocytic LeukemiaMethanolicNot Specified13.70[3]
U-937Histiocytic LymphomaMethanolicNot Specified28.31[3]

Table 2: IC50 Values of Thymoquinone in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)Reference
SiHaCervical Cancer7210.67 ± 0.12[4]
K562Myelogenous Leukemia24~31.25 (at 72% cytotoxicity)[5]
HCT116Colon CancerNot SpecifiedNot Specified[6]
MDAMB231Breast CancerNot SpecifiedNot Specified[6]
SHSY5YNeuroblastomaNot SpecifiedNot Specified[6]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9][10]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8][10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with a compromised plasma membrane.[11][12][13]

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure times at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/PI Apoptosis Assay by Flow Cytometry

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]

Materials:

  • This compound

  • 6-well plates or T25 flasks

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with various concentrations of this compound for the desired time points. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in this compound-induced cytotoxicity.

Experimental_Workflow_Cytotoxicity_Assays cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay start Seed Cells treat Treat with This compound start->treat incubate Incubate (24-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant apop_harvest Harvest Cells incubate->apop_harvest mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ldh_react Add Reaction Mix ldh_supernatant->ldh_react ldh_incubate Incubate (30min) ldh_react->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read apop_stain Stain with Annexin V/PI apop_harvest->apop_stain apop_analyze Flow Cytometry Analysis apop_stain->apop_analyze

Caption: Workflow for cell-based cytotoxicity assays.

Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Death Receptor (e.g., Fas) This compound->Receptor Extrinsic Pathway p53 p53 activation This compound->p53 Intrinsic Pathway Caspase8 Caspase-8 Receptor->Caspase8 Bax Bax activation p53->Bax Bcl2 Bcl-2 inhibition p53->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC->Caspase9

Caption: Potential apoptosis signaling pathways affected by this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Nigellicine and other Bioactive Compounds from Nigella sativa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigella sativa, commonly known as black cumin, is a medicinal plant with a rich history of use in traditional medicine. Its seeds contain a variety of bioactive compounds, including alkaloids, flavonoids, and terpenoids. Among these is Nigellicine, an indazole alkaloid. The seeds and their extracts are well-regarded for their antioxidant properties, which are largely attributed to their rich phytochemical profile, particularly thymoquinone.[1] While extensive research has been conducted on the antioxidant potential of Nigella sativa extracts and its major component, thymoquinone, specific data on isolated this compound is less prevalent.

These application notes provide a comprehensive overview of the common in vitro assays used to evaluate the antioxidant activity of compounds derived from Nigella sativa, which are directly applicable to the study of this compound. The protocols detailed below for DPPH, ABTS, and FRAP assays are standard methods for screening and characterizing the antioxidant potential of natural products.

Data Presentation: Antioxidant Activity of Nigella sativa Extracts and Bioactive Compounds

The following tables summarize the quantitative data on the antioxidant activity of various Nigella sativa extracts and its primary bioactive component, thymoquinone. It is important to note that while this compound is a known constituent of Nigella sativa, specific antioxidant activity data for the isolated compound is not widely available in the current literature. The presented data serves as a benchmark and highlights the overall antioxidant potential of the plant's constituents.

Table 1: DPPH Radical Scavenging Activity of Nigella sativa Preparations

SampleIC50 ValueReference
Nigella sativa Essential Oil12.76 ± 1.1 µg/mL[2]
Nigella sativa Ethyl Acetate Extract16.34 ± 1.2 µg/mL[2]
Nigella sativa Aqueous Extract11.916 ± 2.828 µg/mL[3]
Nigella sativa Oil (Syria, Daraa)0.240±0.002 mg/ml[4]
Nigella sativa Oil (Syria, Aleppo)0.607±0.001 mg/ml[4]
Thymoquinone0.70 ± 0.01 mg/mL[5]

Table 2: ABTS Radical Scavenging Activity of Nigella sativa Preparations

SampleIC50 ValueReference
Nigella sativa Oil4.7 mg/mL[6]
ThymoquinoneLower than p-cymene[5]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Nigella sativa Preparations

SampleActivityReference
Nigella sativa Oil0.8 mg/mL (IC50)[6]

Experimental Protocols

The following are detailed protocols for the most common in vitro antioxidant activity assays. These can be readily adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test sample (this compound or N. sativa extract)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test sample in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of the sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test sample (this compound or N. sativa extract)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test sample and a series of dilutions in the same solvent used for the ABTS•+ working solution.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution in a 96-well plate.

    • The blank consists of 190 µL of the ABTS•+ working solution and 10 µL of the solvent.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: Determine the IC50 value from the plot of scavenging percentage against sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test sample (this compound or N. sativa extract)

  • Standard (e.g., Ferrous sulfate, FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a series of dilutions of the test sample and the ferrous sulfate standard in distilled water.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (distilled water) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the sample from the standard curve. The results are typically expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox.

Visualizations

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis TestCompound Test Compound (e.g., this compound) StockSolution Prepare Stock Solution TestCompound->StockSolution SerialDilutions Prepare Serial Dilutions StockSolution->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH Add to DPPH solution ABTS ABTS Assay SerialDilutions->ABTS Add to ABTS•+ solution FRAP FRAP Assay SerialDilutions->FRAP Add to FRAP reagent Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Compare with Standard (e.g., Trolox) IC50->Comparison

Caption: Experimental workflow for assessing in vitro antioxidant activity.

G Antioxidant Antioxidant (e.g., this compound) FreeRadical Free Radical (e.g., DPPH•, ABTS•+) Antioxidant->FreeRadical Donates Electron/ Hydrogen Atom OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant becomes StableMolecule Stable Molecule FreeRadical->StableMolecule is neutralized to

Caption: General mechanism of free radical scavenging by an antioxidant.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Nigellicine in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This production is largely controlled by the activation of intracellular signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3]

Nigellicine is an alkaloid derived from Nigella sativa, a plant whose extracts and active components have been traditionally used and scientifically investigated for their anti-inflammatory properties.[2][4] Thymoquinone, the most studied component of Nigella sativa, has been shown to suppress the secretion of pro-inflammatory mediators in macrophages.[5] These application notes provide a comprehensive framework for investigating the potential anti-inflammatory effects of this compound in macrophage cell lines, such as RAW 264.7, by focusing on its ability to modulate the NF-κB and MAPK signaling pathways.

Signaling Pathway Overview

LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding initiates a downstream signaling cascade that leads to the activation of both the NF-κB and MAPK pathways.[1][6] In the NF-κB pathway, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (for NO production), TNF-α, and IL-6.[1] Simultaneously, the MAPK pathway activates kinases like p38, JNK, and ERK, which also contribute to the expression of these inflammatory mediators.[1][2][3] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key components within these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (MKKs) TLR4->MAPK_cascade Activation IkB IκBα TLR4->IkB Phosphorylation & Degradation p38 p38 MAPK MAPK_cascade->p38 Phosphorylation p38_active p-p38 (Active) p38->p38_active Translocation p65_IkB p65-IκBα (Inactive) IkB->p65_IkB p65_inactive p65 p65_inactive->p65_IkB p65_active p65 (Active) p65_inactive->p65_active Translocation iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO gene Pro-inflammatory Gene Transcription p65_active->gene p38_active->gene gene->iNOS_protein Translation Cytokines TNF-α, IL-6 gene->Cytokines Translation & Secretion This compound This compound This compound->MAPK_cascade Inhibition This compound->IkB Inhibition

Caption: LPS-induced inflammatory signaling pathways in macrophages.

Overall Experimental Workflow

The following workflow outlines the general procedure for assessing the anti-inflammatory properties of this compound.

G cluster_assays Endpoint Assays start Start culture Culture RAW 264.7 Macrophage Cells start->culture seed Seed Cells into Multi-well Plates culture->seed viability Determine Max Non-toxic Dose of this compound (MTT Assay) seed->viability pretreat Pre-treat Cells with This compound viability->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate griess Nitric Oxide Assay (Griess Reagent) stimulate->griess elisa Cytokine ELISA (TNF-α, IL-6) stimulate->elisa western Western Blot (p-p65, p-p38) stimulate->western analysis Data Analysis and Interpretation griess->analysis elisa->analysis western->analysis end End analysis->end

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Nigellicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing the antimicrobial properties of nigellicine, a pyrazole alkaloid found in Nigella sativa (black cumin). Due to the limited availability of specific antimicrobial data for isolated this compound in the current literature, this document outlines standardized protocols applicable to natural products and presents antimicrobial data for Nigella sativa extracts and its more extensively studied constituents, such as thymoquinone and essential oils. This information serves as a foundational guide for researchers initiating studies on this compound.

Introduction to this compound and its Antimicrobial Potential

This compound is an alkaloid compound isolated from the seeds of Nigella sativa, a plant that has been used in traditional medicine for centuries for its various therapeutic properties, including antimicrobial effects.[1] The seeds of Nigella sativa contain a rich diversity of bioactive compounds, including alkaloids like this compound and nigellidine, as well as volatile oils, of which thymoquinone is a major and extensively studied component.[1][2] While thymoquinone is often credited with a significant portion of the seed's antimicrobial activity, the individual contribution of other alkaloids like this compound is an area of growing research interest.[2]

Antimicrobial susceptibility testing (AST) is crucial for determining the potential of this compound as a novel antimicrobial agent. These tests are used to determine the concentration of a compound required to inhibit or kill a specific microorganism. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are often adapted for testing natural products.[3]

Data Presentation: Antimicrobial Activity of Nigella sativa Constituents

The following tables summarize the available quantitative data on the antimicrobial activity of various extracts and compounds from Nigella sativa. It is important to note that specific data for purified this compound is scarce in the reviewed literature. The data presented here provides a baseline and comparative context for future studies on this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Nigella sativa Extracts and Thymoquinone

MicroorganismTest SubstanceMIC Range (µg/mL)Reference
Staphylococcus aureusN. sativa Oil0.5[4]
Methicillin-resistant Staphylococcus aureus (MRSA)N. sativa Oil<0.25 - 1.0[4]
Methicillin-resistant Staphylococcus aureus (MRSA)Thymoquinone8 - 16[2]
Enterococcus faecalisN. sativa Oil2[4]
Escherichia coliN. sativa Oil64[4]
Pseudomonas aeruginosaN. sativa Oil64[4]
Drug-resistant MycobacteriaThymoquinone0.25[2]
Candida glabrataThymoquinone50 (MIC50)[2]

Table 2: Zone of Inhibition for Nigella sativa Extracts

MicroorganismTest SubstanceConcentrationZone of Inhibition (mm)Reference
Pseudomonas aeruginosaEthanolic ExtractNot Specified15.1 ± 1.0[5]
Escherichia coliEthanolic ExtractNot Specified14.3 ± 1.3[5]
Salmonella typhiEthanolic ExtractNot Specified14.0 ± 0.6[5]
Staphylococcus aureusEthanolic ExtractNot Specified13.7 ± 0.3[5]
Bacillus subtilisEthanolic ExtractNot Specified11.5 ± 1.0[5]
Aspergillus nigerEthanolic ExtractNot Specified16.3 ± 1.0[6]
Candida albicansEthanolic ExtractNot Specified14 ± 1.3[6]
Penicillium spp.Ethanolic ExtractNot Specified13.0 ± 0.6[6]

Experimental Protocols

The following are detailed protocols for common antimicrobial susceptibility tests. These methods can be adapted for testing the specific activity of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Purified this compound

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in the broth medium.

  • Inoculum Preparation: From a fresh culture plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum size.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing the highest concentration of the solvent used and the microbial inoculum to ensure it has no inhibitory effect.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading N_stock Prepare this compound Stock Solution Serial_dilution Perform Serial Dilution of this compound N_stock->Serial_dilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Plate_prep Add Broth to 96-Well Plate Plate_prep->Serial_dilution Serial_dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for Broth Microdilution Assay.
Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to a substance that diffuses from a paper disk into an agar medium.

Materials:

  • Purified this compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures

  • Sterile swabs

  • Solvent for this compound

  • Forceps

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Dissolve this compound in a suitable solvent to achieve the desired concentration.

    • Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism.

    • Negative Control: A disk impregnated with the solvent used to dissolve this compound.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).

Agar_Disk_Diffusion_Workflow Inoculum Prepare Microbial Inoculum (0.5 McFarland) Swab Swab Inoculum onto Mueller-Hinton Agar Plate Inoculum->Swab Disk_place Place Disks on Inoculated Agar Surface Swab->Disk_place Disk_prep Impregnate Sterile Disks with this compound Solution Disk_prep->Disk_place Incubate Incubate at 37°C for 18-24h Disk_place->Incubate Measure Measure Zone of Inhibition in millimeters (mm) Incubate->Measure

Workflow for Agar Disk Diffusion Assay.
Agar Well Diffusion Method

This method is similar to the disk diffusion method but involves creating wells in the agar to hold the test substance. It can be more suitable for certain natural product extracts.[7]

Materials:

  • All materials for the Agar Disk Diffusion method, except for filter paper disks.

  • Sterile cork borer or pipette tip to create wells.

Protocol:

  • Plate Inoculation: Inoculate the MHA plate with the test microorganism as described for the disk diffusion method.

  • Well Creation: Use a sterile cork borer (e.g., 6-8 mm diameter) to punch wells into the agar. Carefully remove the agar plugs.

  • Application of this compound: Pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well.

  • Controls: Include wells with a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation and Measurement: Allow the substance to diffuse for a period at room temperature, then incubate the plates at 35-37°C for 18-24 hours. Measure the diameter of the zone of inhibition.

Potential Signaling Pathways and Mechanism of Action

While the specific molecular targets of this compound are not well-documented, the antimicrobial mechanisms of other Nigella sativa components, particularly thymoquinone, have been investigated. These mechanisms often involve the disruption of key cellular processes in microorganisms. A plausible hypothesis is that this compound may share or have similar mechanisms of action.

Potential antimicrobial mechanisms include:

  • Cell Membrane Disruption: Many antimicrobial compounds from natural sources are lipophilic and can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and cell death.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some compounds can interfere with the signaling pathways involved in biofilm formation.

  • Enzyme Inhibition: this compound may inhibit essential microbial enzymes involved in metabolism, DNA replication, or cell wall synthesis.

  • Modulation of Host Immune Response: Some compounds can enhance the host's immune response to infection.

The diagram below illustrates a generalized signaling pathway that could be affected by an antimicrobial compound, leading to bacterial cell death.

Antimicrobial_Signaling_Pathway cluster_cell Bacterial Cell This compound This compound Disruption Disruption/ Inhibition This compound->Disruption Membrane Cell Membrane Integrity Biofilm Biofilm Formation Signaling Metabolism Essential Metabolic Pathways Replication DNA Replication & Protein Synthesis Disruption->Membrane Disruption->Biofilm Disruption->Metabolism Disruption->Replication Death Bacterial Cell Death Disruption->Death

References

Investigating the Neuroprotective Effects of Nigellicine In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential neuroprotective properties of Nigellicine, an alkaloid derived from Nigella sativa, in an in vitro setting. While published data on the specific neuroprotective effects of this compound is limited, the methodologies outlined here are based on established protocols for assessing neuroprotection and the known activities of other compounds from Nigella sativa, such as thymoquinone.

Introduction to this compound and its Neuroprotective Potential

Nigella sativa, commonly known as black seed, has been used in traditional medicine for centuries to treat a variety of ailments. Its seeds contain numerous bioactive compounds, including the alkaloid this compound.[1] Many compounds from Nigella sativa have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects, which are crucial for mitigating neurodegenerative processes.[1][2][3][4] The investigation of this compound's neuroprotective potential is a promising area of research for the development of novel therapeutics against neurodegenerative diseases.

Data Presentation

The following tables present illustrative quantitative data based on typical results from in vitro neuroprotection assays. Researchers should generate their own data following the provided protocols.

Table 1: Effect of this compound on Neuronal Cell Viability in an Oxidative Stress Model

Treatment GroupThis compound Concentration (µM)H₂O₂ (µM)Cell Viability (%)
Control00100 ± 4.5
H₂O₂ Alone010052 ± 3.8
This compound + H₂O₂110065 ± 4.1
This compound + H₂O₂510078 ± 3.9
This compound + H₂O₂1010089 ± 4.3
This compound Alone10098 ± 4.6

Data are presented as mean ± SD. Cell viability was assessed using the MTT assay.

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Production

Treatment GroupThis compound Concentration (µM)H₂O₂ (µM)Relative Fluorescence Units (RFU)
Control00100 ± 8.2
H₂O₂ Alone0100254 ± 15.6
This compound + H₂O₂1100198 ± 12.3
This compound + H₂O₂5100145 ± 10.1
This compound + H₂O₂10100112 ± 9.5
This compound Alone100103 ± 8.7

Data are presented as mean ± SD. ROS levels were measured using the DCFH-DA assay.

Table 3: Modulation of Apoptotic Protein Expression by this compound

Treatment GroupThis compound Concentration (µM)H₂O₂ (µM)Relative Bax ExpressionRelative Bcl-2 ExpressionRelative Cleaved Caspase-3 Expression
Control001.00 ± 0.121.00 ± 0.151.00 ± 0.11
H₂O₂ Alone01002.85 ± 0.250.45 ± 0.083.10 ± 0.31
This compound + H₂O₂101001.50 ± 0.180.85 ± 0.111.65 ± 0.20

Data are presented as mean ± SD relative to the control group, normalized to a loading control (e.g., β-actin) as determined by Western blot analysis.

Key Experimental Protocols

Cell Culture and Induction of Neurotoxicity

Neuronal Cell Models:

  • SH-SY5Y Human Neuroblastoma Cells: A widely used and versatile cell line that can be differentiated into a more mature neuronal phenotype. They are suitable for high-throughput screening.

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells provide a more physiologically relevant model of the central nervous system.

Induction of Neurotoxicity:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) can be used to induce oxidative stress and mimic aspects of Parkinson's disease.

  • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model excitotoxic neuronal death, relevant to conditions like stroke and epilepsy.

  • Neuroinflammation: Lipopolysaccharide (LPS) can be used to stimulate microglial activation and induce an inflammatory response.[3][5]

Protocol for Cell Viability (MTT) Assay[6][7][8][9]

This protocol details the use of the MTT assay to determine the protective effect of this compound against H₂O₂-induced cytotoxicity in SH-SY5Y cells.

Materials:

  • This compound (stock solution in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Remove the medium and replace it with serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment). Incubate for 2-4 hours.

  • Induction of Cytotoxicity: Add H₂O₂ to the wells to a final concentration of 100 µM.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Carefully remove the medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol for Measurement of Intracellular ROS[10][11][12]

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA (stock solution in DMSO)

  • H₂O₂

  • This compound

  • SH-SY5Y cells

  • 96-well black, clear-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Serum-free medium

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using a 96-well black, clear-bottom plate.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Express ROS levels as relative fluorescence units (RFU) or as a percentage of the H₂O₂-treated control.

Protocol for Western Blot Analysis of Apoptotic Proteins[13][14][15][16][17]

This protocol is for the detection of pro-apoptotic (Bax, cleaved Caspase-3) and anti-apoptotic (Bcl-2) proteins.

Materials:

  • This compound

  • H₂O₂

  • SH-SY5Y cells

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with this compound and H₂O₂ as described previously.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

Visualization of Signaling Pathways and Workflows

G

G

G

G

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Nigellicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of the large-scale synthesis of Nigellicine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this multi-step process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the large-scale synthesis of this compound?

A1: Currently, two main total syntheses of this compound have been reported in the literature. The first, and more detailed, route involves a 12-step synthesis commencing from 2-chloro-5-methylphenol, with a key intermediate being a substituted isatin.[1] The pivotal steps in this synthesis are an ortho-lithiation/acylation and a direct amination of the isatin ring system.[1] A second total synthesis has also been mentioned, which starts from 2,5-dimethylphenol.[2]

Q2: What is the expected overall yield for the synthesis of this compound?

A2: The reported overall yield for the 12-step synthesis starting from 2-chloro-5-methylphenol is approximately 13-18%.[1][3] It is important to note that this is an optimized yield under laboratory conditions and may vary during scale-up.

Q3: What are the most critical and challenging steps in the synthesis of this compound?

A3: Based on the reported synthesis, the following steps are the most technically challenging and require careful optimization and control, especially at a larger scale:

  • Ortho-lithiation: This step is highly sensitive to moisture and air, and requires cryogenic temperatures.[4] Maintaining anhydrous conditions and precise temperature control is crucial for high yields.

  • Direct Amination: The direct amination of the isatin intermediate can be a difficult transformation, often requiring specific reagents and conditions to achieve good conversion and avoid side reactions.

  • Cyclization Reactions: The formation of the heterocyclic core of this compound involves several cyclization steps. These reactions can be prone to the formation of side products and may require careful optimization of reaction conditions.[5]

Q4: What are the common impurities encountered during the synthesis and how can they be removed?

A4: Common impurities can include starting materials, reagents, and byproducts from side reactions. For instance, in the ortho-lithiation step, incomplete reaction can leave unreacted starting material. Purification is typically achieved through chromatographic techniques such as column chromatography.[6] The choice of solvent system for chromatography is critical for effective separation.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the large-scale synthesis of this compound.

Issue 1: Low Yield in the Ortho-lithiation Step
  • Potential Cause: Presence of moisture or oxygen in the reaction setup.

    • Solution: Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly titrated organolithium reagents.

  • Potential Cause: Suboptimal reaction temperature.

    • Solution: Maintain the recommended cryogenic temperature (typically -78 °C) throughout the addition of the organolithium reagent and the subsequent electrophilic quench. Use a cryostat or a well-insulated cooling bath for consistent temperature control.

  • Potential Cause: Poor quality of the organolithium reagent.

    • Solution: Use a freshly opened bottle of the organolithium reagent or titrate it before use to determine its exact concentration.

Issue 2: Incomplete Cyclization to the Isatin Intermediate
  • Potential Cause: Insufficient acid concentration or reaction time.

    • Solution: The cyclization of the amide-ester to the isatin is acid-catalyzed.[1] Ensure the concentration of the acid (e.g., 6M HCl) is accurate and consider extending the reaction time while monitoring the progress by TLC or HPLC.

  • Potential Cause: Decomposition of the starting material or product.

    • Solution: If the reaction mixture shows signs of decomposition (e.g., darkening), consider lowering the reaction temperature or using a milder acid catalyst.

Issue 3: Low Conversion in the Direct Amination Step
  • Potential Cause: Deactivation of the isatin substrate.

    • Solution: The nitrogen atom in the isatin ring may not be sufficiently nucleophilic. The use of a suitable protecting group for the keto-functionality can enhance the reactivity of the nitrogen for the amination reaction.[3]

  • Potential Cause: Inappropriate choice of aminating agent or reaction conditions.

    • Solution: The choice of the aminating agent and reaction conditions is critical. It may be necessary to screen different reagents and optimize the temperature and reaction time to achieve the desired conversion.

Data Presentation

The following table summarizes the key steps and reported overall yield for the synthesis of this compound starting from 2-chloro-5-methylphenol. Please note that the yields for individual steps are not explicitly reported in the initial communications and are presented here as a hypothetical breakdown for illustrative purposes. Researchers should aim to optimize each step to maximize the overall yield.

StepTransformationKey Reagents/ConditionsHypothetical Step Yield (%)
1-5Formation of Protected AmideMulti-step85
6Ortho-lithiation and Acylationn-BuLi, Diethyloxalate, THF, -78 °C75
7Cyclization to Isatin6M HCl, heat80
8Protection of Keto Group(MeO)2CH2, H+95
9Direct AminationHydrazine derivative60
10Rearrangement and EsterificationAqueous acid, SOCl2, Esterification70
11Alkylation and Cyclization1,4-dibromobutane, Base65
12DeprotectionPBr390
Overall This compound ~13-18% [1][3]

Experimental Protocols

The following are generalized methodologies for the key steps in the synthesis of this compound. Researchers should consult the primary literature for detailed experimental procedures.

1. Ortho-lithiation and Acylation of the Protected Amide:

  • Materials: Protected amide, n-Butyllithium (n-BuLi) in hexanes, Diethyloxalate, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the protected amide in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for the specified time to ensure complete lithiation.

    • Add a solution of diethyloxalate in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to stir at -78 °C for a specified period.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with an organic solvent.

    • Purify the crude product by column chromatography.

2. Cyclization to the Isatin Intermediate:

  • Materials: Amide-ester intermediate, 6M Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the amide-ester in a suitable solvent.

    • Add 6M HCl to the solution.

    • Heat the reaction mixture to reflux for the required duration, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup, neutralize the acid, and extract the product with an organic solvent.

    • Purify the crude isatin intermediate by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_amide_formation Amide Formation (Steps 1-5) cluster_key_steps Key Transformations cluster_intermediate_processing Intermediate Processing cluster_final_product Final Product start 2-Chloro-5-methylphenol amide Protected Amide start->amide lithiation Ortho-lithiation & Acylation amide->lithiation cyclization Isatin Cyclization lithiation->cyclization protection Keto Protection cyclization->protection amination Direct Amination rearrangement Rearrangement & Esterification amination->rearrangement protection->amination alkylation Alkylation & Cyclization rearrangement->alkylation deprotection Deprotection alkylation->deprotection This compound This compound deprotection->this compound

Caption: Experimental workflow for the total synthesis of this compound.

troubleshooting_flowchart start Low Yield in a Synthetic Step check_reagents Are all reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No check_atmosphere Is the reaction under an inert atmosphere? check_conditions->check_atmosphere Yes optimize_conditions Optimize temperature and reaction time. check_conditions->optimize_conditions No improve_inertness Improve inert atmosphere setup. check_atmosphere->improve_inertness No end_success Yield Improved check_atmosphere->end_success Yes purify_reagents->start optimize_conditions->start improve_inertness->start end_fail Consult further literature/expert end_success->end_fail If still low

Caption: Troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Nigellicine Extraction from Nigella sativa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of nigellicine from Nigella sativa seeds. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a pyrazole alkaloid found in the seeds of Nigella sativa.[1] It is of significant interest to researchers due to its potential pharmacological activities, which are currently being explored for various therapeutic applications.

Q2: Which solvent is best for extracting this compound?

A2: While specific studies optimizing solvent selection for this compound are limited, methanol has been used in the extraction of Nigella sativa alkaloids.[2] Generally, polar solvents are suitable for extracting alkaloids. The choice of solvent can significantly impact the yield and purity of the extracted compounds.[3]

Q3: What are the key factors that influence the yield of this compound?

A3: Several factors can affect the yield of this compound, including:

  • Seed Quality: The geographical origin, cultivation conditions, and harvesting time of Nigella sativa seeds can influence their chemical composition and the concentration of this compound.[4][5]

  • Particle Size: Grinding the seeds to a fine powder increases the surface area available for solvent penetration, leading to more efficient extraction.

  • Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) plays a crucial role in extraction efficiency.[6][7]

  • Solvent-to-Solid Ratio: An optimal ratio ensures that the solvent is not saturated, allowing for maximum extraction of the target compound.

  • Extraction Time and Temperature: Prolonged extraction time and elevated temperatures can increase yield, but may also lead to the degradation of thermolabile compounds.[8] this compound's stability under various temperature conditions should be considered.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of chemical constituents from Nigella sativa seeds.[9][10][11] A validated HPLC method with a suitable standard is essential for accurate determination of this compound concentration.

Q5: What is the proposed biosynthetic pathway for this compound?

A5: The specific biosynthetic pathway for this compound in Nigella sativa is not well-documented in current scientific literature. However, it is classified as a pyrazole alkaloid. The biosynthesis of pyrazole alkaloids in plants is a complex process that is not as extensively studied as other alkaloid classes like pyrrolizidine alkaloids.[12][13] The biosynthesis of alkaloids, in general, involves precursor amino acids and a series of enzymatic reactions.[5][14]

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Poor Seed Quality: Low intrinsic this compound content in the seeds. 2. Inadequate Grinding: Insufficient surface area for extraction. 3. Suboptimal Solvent: The solvent used may not be efficient for this compound. 4. Inefficient Extraction Method: The chosen method may not be suitable. 5. Insufficient Extraction Time/Temperature: Incomplete extraction of the compound.1. Source high-quality seeds from a reputable supplier. Consider seeds from different geographical locations. 2. Ensure seeds are ground to a fine, consistent powder. 3. Experiment with different polar solvents (e.g., methanol, ethanol) and solvent mixtures. 4. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[7] 5. Optimize extraction time and temperature. Perform a time-course study to determine the optimal duration.
Presence of Impurities in the Extract 1. Co-extraction of other compounds: The solvent may be extracting a wide range of compounds. 2. Incomplete solvent removal: Residual solvent can interfere with analysis.1. Perform a liquid-liquid extraction to partition the alkaloids. Further purification using column chromatography is recommended. 2. Ensure complete evaporation of the solvent using a rotary evaporator under reduced pressure.
Degradation of this compound 1. High Temperature: this compound may be sensitive to high temperatures. 2. Exposure to Light: Some alkaloids are photolabile. 3. pH Instability: Extreme pH conditions can cause degradation.1. Use extraction methods that operate at lower temperatures (e.g., maceration, UAE). Avoid prolonged exposure to heat. 2. Protect the extract from direct light by using amber-colored glassware and storing it in the dark. 3. Maintain a neutral or slightly acidic pH during extraction and storage.
Inconsistent Results 1. Variability in Starting Material: Differences in seed batches. 2. Inconsistent Experimental Parameters: Variations in extraction conditions.1. Use a single, homogenized batch of seed powder for a series of experiments. 2. Strictly control all experimental parameters, including particle size, solvent volume, time, and temperature.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method utilizes ultrasonic waves to enhance extraction efficiency at lower temperatures, potentially reducing the risk of thermal degradation.

Materials:

  • Nigella sativa seeds

  • Methanol (HPLC grade)

  • Grinder

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

Procedure:

  • Preparation of Plant Material: Grind the Nigella sativa seeds into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered seeds and place them in a 250 mL conical flask.

    • Add 100 mL of methanol to the flask (1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[15]

  • Separation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate.

    • For exhaustive extraction, the residue can be re-extracted with a fresh portion of the solvent.

  • Concentration:

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage: Store the dried crude extract in a desiccator in the dark at 4°C.

Protocol 2: Acid-Base Extraction for Alkaloid Enrichment

This protocol is designed to selectively isolate alkaloids from the crude extract.

Materials:

  • Crude methanolic extract of Nigella sativa

  • Hydrochloric acid (HCl), 2% (v/v)

  • Ammonia solution (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Acidification: Dissolve the crude extract in 2% HCl. This will protonate the alkaloids, making them soluble in the aqueous acidic solution.

  • Defatting: Wash the acidic solution with dichloromethane in a separatory funnel to remove non-polar compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 using ammonia solution. This will deprotonate the alkaloids, making them free bases.

  • Extraction of Alkaloids: Extract the basified aqueous solution multiple times with dichloromethane. The free base alkaloids will partition into the organic layer.

  • Concentration: Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain the enriched alkaloid fraction.

Data Presentation

Table 1: Comparison of Extraction Methods for Nigella sativa Compounds

Extraction MethodSolventTemperatureDurationYield of Crude Extract (%)Key Findings
MacerationMethanolRoom Temp.4 hNot specifiedExtracts a wide range of phytochemicals.[7]
PercolationMethanol40°C4 h~0.91 (Thymoquinone)Higher yield of thymoquinone compared to maceration and UAE in one study.[7]
Soxhlet ExtractionHexaneBoiling point of hexane4-6 h4Time-consuming and may lead to degradation of thermolabile compounds.[6]
Ultrasound-AssistedMethanolRoom Temp.1 hNot specifiedEfficient at room temperature, reducing the risk of thermal degradation.[7]

Note: The yields presented are for total extract or other major components like thymoquinone, as specific yield data for this compound is scarce in the literature.

Visualizations

Experimental Workflow

ExtractionWorkflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Concentration cluster_purification 4. Purification (Optional) cluster_analysis 5. Analysis A Nigella sativa Seeds B Grinding A->B C Powdered Seeds D Solvent Addition (e.g., Methanol) C->D E Extraction (e.g., Sonication) D->E F Filtration E->F G Solvent Evaporation F->G H Crude Extract G->H I Acid-Base Extraction H->I J Enriched this compound I->J K HPLC Quantification J->K Troubleshooting Start Low this compound Yield Seed Check Seed Quality (Source, Age) Start->Seed Seed->Start [Poor Quality] Grind Verify Particle Size (Fine & Uniform) Seed->Grind [Quality OK] Grind->Start [Coarse Grind] Solvent Evaluate Solvent (Polarity, Purity) Grind->Solvent [Grind OK] Solvent->Start [Wrong Solvent] Method Optimize Extraction (Method, Time, Temp) Solvent->Method [Solvent OK] Method->Start [Suboptimal] Analysis Validate Analytical Method (HPLC Calibration) Method->Analysis [Method Optimized] Analysis->Start [Inaccurate] End Yield Improved Analysis->End [Analysis Valid]

References

Stability testing of Nigellicine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of Nigellicine under various storage conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: While specific stability data for this compound is limited, based on studies of other bioactive compounds in Nigella sativa, such as thymoquinone, the primary factors affecting stability are likely to be:

  • Temperature: Elevated temperatures can accelerate degradation.[1][2]

  • Light: Exposure to light, particularly UV radiation, can cause photolytic degradation.[1]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.[1]

  • pH: The stability of this compound may be pH-dependent, with potential for hydrolysis under acidic or alkaline conditions.[1]

  • Humidity: Moisture can contribute to hydrolytic degradation.

Q2: Are there any established optimal storage conditions for pure this compound?

A2: There is a lack of specific, published optimal storage conditions for pure this compound. However, based on the general stability of related compounds from Nigella sativa, it is recommended to store pure this compound in a cool, dark, and dry place.[3] For long-term storage, it is advisable to keep it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (e.g., -20°C).

Q3: How does the stability of this compound in a crude extract or formulated product differ from its pure form?

A3: The stability of this compound within a crude extract or formulation can be influenced by the presence of other components. Some compounds may act as antioxidants, enhancing stability, while others might promote degradation. The matrix of the formulation (e.g., emulsions, gels) can also play a significant role in protecting this compound from environmental factors.[4][5]

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation study, also known as stress testing, involves subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[6][7] This is crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Assessing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods that can distinguish the intact drug from its degradation products.[7]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed during routine analysis.

  • Question: I am observing a rapid loss of my this compound standard during analysis. What could be the cause?

  • Answer: Several factors could be contributing to this:

    • Solvent Instability: this compound may be unstable in your chosen solvent. Consider using a different solvent or preparing fresh solutions immediately before analysis.

    • Temperature Effects: If your autosampler is not cooled, the sample may be degrading over the course of the analytical run. Try using a cooled autosampler.

    • Light Sensitivity: Protect your samples from light by using amber vials or covering the vials with aluminum foil.[1]

    • Oxidation: Ensure your solvents are degassed to remove dissolved oxygen.

Issue 2: Inconsistent results in stability studies.

  • Question: My stability study results for this compound are not reproducible. What should I check?

  • Answer: Inconsistent results often stem from a lack of control over experimental conditions. Ensure the following are tightly controlled:

    • Storage Conditions: Precisely control and monitor temperature and humidity in your stability chambers.

    • Light Exposure: Quantify and control the intensity and wavelength of light exposure in photostability studies.

    • Sample Preparation: Standardize your sample preparation procedure to minimize variability.

    • Analytical Method: Verify that your analytical method is validated for stability-indicating properties and is robust.

Issue 3: Appearance of unknown peaks in the chromatogram during stability testing.

  • Question: I am seeing new peaks in my chromatogram after subjecting my this compound sample to stress conditions. What are these?

  • Answer: These new peaks are likely degradation products of this compound. To characterize them, you may need to employ hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information and propose structures for these degradants.[8] This is a key part of a forced degradation study.[6]

Data Presentation

Table 1: Summary of Forced Degradation of Thymoquinone (as a proxy for this compound)

Stress ConditionReagent/ConditionDurationDegradation (%)Reference
Acid Hydrolysis0.1 N HCl24 hours1.53[1]
Base Hydrolysis0.1 N NaOH24 hours0.78[1]
Oxidative3% H₂O₂24 hours5.25[1]
Thermal80°C48 hours14.68[1]
PhotolyticUV Light24 hours12.11[1]

Note: This data is for Thymoquinone and should be used as a general guide for the potential stability of this compound under similar conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to obtain a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid this compound to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed solid to obtain a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point.

  • Detection: Use a UV detector at the λmax of this compound.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1] The key is to demonstrate that the method can separate the intact this compound peak from all degradation product peaks.

Visualizations

experimental_workflow start Start: this compound Sample stock_solution Prepare Stock Solution (1 mg/mL) start->stock_solution stress_conditions Apply Stress Conditions stock_solution->stress_conditions acid Acid Hydrolysis (1N HCl, 60°C) stress_conditions->acid Hydrolytic base Base Hydrolysis (1N NaOH, 60°C) stress_conditions->base Hydrolytic oxidation Oxidation (30% H2O2, RT) stress_conditions->oxidation Oxidative thermal Thermal Degradation (Solid, 80°C) stress_conditions->thermal Thermal photo Photolytic Degradation (Solid, UV light) stress_conditions->photo Photolytic sample_prep Sample Preparation (Neutralization/Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis HPLC Analysis (Stability-Indicating Method) sample_prep->hplc_analysis data_analysis Data Analysis (% Degradation, Peak Purity) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for a forced degradation study of this compound.

logical_relationship This compound This compound (Intact Molecule) stress_factors Stress Factors thermolysis Thermolysis heat Heat stress_factors->heat light Light (UV) stress_factors->light ph pH (Acid/Base) stress_factors->ph oxygen Oxygen stress_factors->oxygen heat->thermolysis photolysis Photolysis light->photolysis hydrolysis Hydrolysis ph->hydrolysis oxidation_path Oxidation oxygen->oxidation_path degradation_pathways Degradation Pathways degradation_products Degradation Products (e.g., DP1, DP2, ...) thermolysis->degradation_products photolysis->degradation_products hydrolysis->degradation_products oxidation_path->degradation_products

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Nigellicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of Nigellicine from other alkaloids found in Nigella sativa. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other Nigella sativa alkaloids?

A1: The primary challenges in separating this compound stem from the complex phytochemical profile of Nigella sativa seeds. These seeds contain a variety of structurally similar alkaloids, including nigellidine (an indazole alkaloid like this compound) and isoquinoline alkaloids such as nigellimine and nigellimine N-oxide.[1][2] The similar polarities and chemical properties of these compounds can lead to co-elution and poor resolution in chromatographic systems. Furthermore, the presence of more abundant compounds, like thymoquinone, can interfere with the detection and quantification of the relatively low-concentration this compound.[3]

Q2: What is the recommended starting HPLC method for this compound separation?

A2: A reversed-phase HPLC method using a C18 column is a suitable starting point. Based on available literature, a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% acetic acid or 0.1% trifluoroacetic acid), has been shown to be effective for separating a range of compounds from Nigella sativa extracts.[2][4] The acidic modifier helps to suppress the ionization of silanol groups on the stationary phase and ensures the protonation of the basic nitrogen in this compound, leading to better peak shapes.

Q3: How does the mobile phase pH affect the retention and peak shape of this compound?

A3: The mobile phase pH is a critical parameter for the successful separation of this compound. This compound's structure contains both a carboxylic acid group and a basic nitrogen atom, making it an amphoteric molecule.

  • At low pH (e.g., pH < 3): The carboxylic acid group will be protonated (neutral), and the basic nitrogen will also be protonated (positive charge). This will result in good retention on a reversed-phase column and is generally recommended for achieving sharp peaks for basic compounds.

  • At intermediate pH (e.g., pH 4-6): The molecule may exist as a zwitterion, which can lead to complex retention behavior and potentially poor peak shapes.

  • At high pH (e.g., pH > 8): The carboxylic acid will be deprotonated (negative charge), and the basic nitrogen will be neutral. This can lead to reduced retention on a C18 column.

Therefore, starting with an acidic mobile phase (pH 2.5-3.5) is the most logical approach to achieve good chromatography.

Q4: What stationary phase is most suitable for this compound separation?

A4: A C18 stationary phase is the most commonly used and a good starting point for separating this compound and other alkaloids from Nigella sativa.[2][5][6] For challenging separations where co-elution with other alkaloids is an issue, alternative stationary phases could be explored. A phenyl-hexyl column could offer different selectivity due to pi-pi interactions with the aromatic rings of the alkaloids. For highly polar compounds, a polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) could be considered, although HILIC would require a significant change in the mobile phase composition (high organic content).

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: Peak identification should be confirmed using multiple methods. The most reliable method is to use a purified and authenticated this compound standard to compare retention times. If a standard is not available, high-resolution mass spectrometry (HRMS) can be used to confirm the accurate mass of the compound in the peak (C₁₃H₁₄N₂O₃, monoisotopic mass: 246.1004 g/mol ).[1] Further confirmation can be achieved through tandem mass spectrometry (MS/MS) to compare the fragmentation pattern with any available literature data or to propose a fragmentation pathway consistent with the structure of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution of Peaks - Mobile phase composition is not optimal.- Inappropriate stationary phase.- Gradient slope is too steep.- Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. A lower percentage of organic solvent will increase retention and may improve separation.- Change Solvent: Try methanol instead of acetonitrile, or vice-versa, as this can alter selectivity.- Adjust Gradient: Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min) to improve the separation of closely eluting peaks.- Change Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Peak Tailing - Secondary interactions between the basic nitrogen of this compound and residual silanol groups on the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use an Acidic Modifier: Ensure the mobile phase contains an acid like 0.1% formic acid or acetic acid to suppress silanol activity.- Add a Basic Modifier: For particularly stubborn tailing, a small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to compete for active sites on the stationary phase.[7]- Reduce Sample Load: Inject a smaller volume or a more dilute sample.- Optimize pH: Ensure the mobile phase pH is low enough (pH < 3.5) to fully protonate this compound.
Broad Peaks - Large dead volume in the HPLC system.- Column contamination or degradation.- Sample solvent is stronger than the mobile phase.- Check Tubing: Use tubing with a small internal diameter and keep the length between the injector, column, and detector to a minimum.- Flush Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.- Use a Guard Column: A guard column will protect the analytical column from strongly retained compounds.- Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times - Inadequate column equilibration.- Mobile phase composition is changing.- Temperature fluctuations.- Equilibrate Properly: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes) before each injection.- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

Experimental Protocols

Recommended HPLC Method for this compound Separation

This method is adapted from a validated procedure for the analysis of constituents in Nigella sativa seeds.[2]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Acetic Acid

    • B: Acetonitrile with 0.1% Acetic Acid

  • Gradient Program:

    • 0-3 min: 5% B

    • 3-25 min: Linear gradient from 5% to 80% B

    • 25-30 min: Hold at 80% B

    • 30-31 min: Linear gradient from 80% to 5% B

    • 31-45 min: Hold at 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 260 nm (or Diode Array Detector scanning from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Extract powdered Nigella sativa seeds with methanol. Filter the extract through a 0.45 µm syringe filter before injection.

Quantitative Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₃[1]
Molecular Weight246.26 g/mol [1]
Monoisotopic Mass246.1004 g/mol [1]
Predicted XLogP31.4PubChem

Table 2: Expected Effect of Parameter Adjustments on this compound Separation

ParameterChangeExpected Effect on Retention TimeExpected Effect on ResolutionPotential Negative Consequences
Mobile Phase Increase % AcetonitrileDecreaseDecreaseCo-elution of closely related compounds.
Decrease % AcetonitrileIncreaseIncreaseLonger run times, broader peaks.
Change Acetonitrile to MethanolMay Increase or DecreaseMay Increase or Decrease (Alters Selectivity)Re-optimization of the gradient may be needed.
Increase pH (e.g., to 7)DecreaseDecreaseSignificant peak tailing and poor peak shape.
Flow Rate IncreaseDecreaseDecreaseHigher backpressure.
DecreaseIncreaseIncreaseLonger run times, increased diffusion leading to broader peaks.
Temperature IncreaseDecreaseMay Increase or DecreasePotential for degradation of thermally labile compounds.
DecreaseIncreaseMay Increase or DecreaseHigher backpressure, increased mobile phase viscosity.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Grind Seeds Grind Seeds Extract with Methanol Extract with Methanol Grind Seeds->Extract with Methanol Filter Extract (0.45 um) Filter Extract (0.45 um) Extract with Methanol->Filter Extract (0.45 um) Inject Sample Inject Sample Filter Extract (0.45 um)->Inject Sample C18 Column C18 Column Inject Sample->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution UV/DAD Detection UV/DAD Detection C18 Column->UV/DAD Detection Integrate Peaks Integrate Peaks UV/DAD Detection->Integrate Peaks Quantify this compound Quantify this compound Integrate Peaks->Quantify this compound Confirm Identity (MS) Confirm Identity (MS) Quantify this compound->Confirm Identity (MS)

Caption: Experimental workflow for the separation and analysis of this compound.

G cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Operating Conditions Separation Separation Solvent_Strength Solvent Strength (% Organic) Solvent_Strength->Separation pH pH pH->Separation Additive Additive (e.g., TFA, TEA) Additive->Separation Chemistry Chemistry (C18, Phenyl) Chemistry->Separation Particle_Size Particle Size Particle_Size->Separation Flow_Rate Flow Rate Flow_Rate->Separation Temperature Temperature Temperature->Separation Gradient_Profile Gradient Profile Gradient_Profile->Separation

Caption: Key factors influencing the chromatographic separation of this compound.

References

Troubleshooting low yields in the final steps of Nigellicine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the final steps of Nigellicine synthesis. Our goal is to help you navigate potential pitfalls and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the final key steps in the total synthesis of this compound?

A1: The final steps in the widely recognized total synthesis of this compound involve two key transformations:

  • Cyclization: A double N-alkylation of a substituted indazole precursor with 1,4-dibromobutane to construct the tricyclic pyridazino[1,2-a]indazolium core.

  • Deprotection: The simultaneous removal of two methyl ether protecting groups from the aromatic ring using boron tribromide (BBr₃) to yield the final this compound hydrobromide salt.

Q2: I am observing a low yield in the cyclization step. What are the common causes?

A2: Low yields in the double N-alkylation of the indazole core are often attributed to several factors. Incomplete reaction, the formation of mono-alkylated byproducts, and polymerization are common issues. The regioselectivity of the second alkylation can also be a challenge, as the first alkylation can influence the nucleophilicity of the remaining nitrogen atom.

Q3: My BBr₃ deprotection step is resulting in a complex mixture of products. What could be going wrong?

A3: Boron tribromide is a powerful but aggressive reagent. Low yields or complex product mixtures during the deprotection of the dimethoxy intermediate can be due to several reasons. These include incomplete deprotection of both methyl groups, undesired side reactions with other functional groups on the molecule, or degradation of the electron-rich aromatic core under the harsh acidic conditions. The stoichiometry of BBr₃ and the reaction temperature are critical parameters to control.

Q4: I am having difficulty purifying the final this compound product. What are the recommended methods?

A4: this compound is synthesized as a hydrobromide salt, which influences its solubility and purification. Standard silica gel chromatography may not be ideal due to the ionic nature of the compound. Purification is often achieved through recrystallization or trituration with an appropriate solvent system. The choice of solvent is critical to ensure the removal of impurities while minimizing the loss of the desired product.

Troubleshooting Guides

Low Yield in the Cyclization Step (Double N-Alkylation)
Potential Cause Suggested Solution & Explanation
Incomplete Reaction Increase reaction time and/or temperature: The double alkylation can be sluggish. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting material and the mono-alkylated intermediate. Use a stronger base or a different solvent: While the original protocol may specify certain conditions, exploring alternatives like sodium hydride in a polar aprotic solvent such as DMF or THF can enhance the nucleophilicity of the indazole nitrogen.
Formation of Mono-alkylated Byproduct Increase the equivalents of 1,4-dibromobutane: Using a slight excess of the dihaloalkane can drive the reaction towards the desired double alkylation. However, a large excess should be avoided to prevent purification challenges. Stepwise Alkylation: Consider a two-step approach. First, perform a mono-alkylation, purify the intermediate, and then subject it to the second alkylation under optimized conditions.
Polymerization High concentration: Running the reaction at high concentrations can favor intermolecular reactions, leading to polymers. Use a more dilute solution to promote the intramolecular cyclization. Slow addition of the alkylating agent: Adding the 1,4-dibromobutane slowly to the reaction mixture can help to maintain a low concentration of the reactive species and minimize polymerization.
Poor Regioselectivity Solvent and counter-ion effects: The choice of solvent and the counter-ion of the base can influence the regioselectivity of the second alkylation. Experiment with different solvent systems (e.g., from polar protic to polar aprotic) to find the optimal conditions for the desired N,N'-disubstitution.
Low Yield in the BBr₃ Deprotection Step
Potential Cause Suggested Solution & Explanation
Incomplete Deprotection Increase equivalents of BBr₃: Ensure that at least two equivalents of BBr₃ per molecule of starting material are used, as one equivalent is consumed per methyl ether group. A slight excess (e.g., 2.5-3.0 equivalents per ether) can drive the reaction to completion. Increase reaction time or temperature: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be cautious of potential degradation.
Product Degradation Low temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions and degradation of the sensitive product. BBr₃ is highly reactive even at low temperatures. Careful work-up: Quench the reaction carefully at low temperature by slowly adding a protic solvent like methanol, followed by water. A rapid temperature increase during quenching can lead to decomposition.
Complex Product Mixture Purity of starting material: Ensure the dimethoxy precursor is of high purity. Impurities can react with BBr₃ to form a complex mixture. Inert atmosphere: BBr₃ is sensitive to moisture. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the formation of HBr, which can promote side reactions.

Experimental Protocols

Note: These are generalized protocols based on the established synthesis of this compound. Researchers should consult the original literature for specific details and safety precautions.

Protocol 1: Cyclization to form the Pyridazino[1,2-a]indazolium Core
  • Preparation: To a solution of the substituted methyl indazole-carboxylate in a suitable anhydrous solvent (e.g., DMF), add a base (e.g., potassium carbonate or sodium hydride) under an inert atmosphere.

  • Alkylation: Add 1,4-dibromobutane to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the dimethoxy-pyridazino[1,2-a]indazolium bromide.

Protocol 2: Demethylation to Yield this compound
  • Preparation: Dissolve the dimethoxy-pyridazino[1,2-a]indazolium bromide in a dry, chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.

  • Deprotection: Cool the solution to a low temperature (e.g., -78 °C) and add a solution of boron tribromide in the same solvent dropwise.

  • Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture again and quench by the slow addition of methanol, followed by water.

  • Purification: Concentrate the reaction mixture and purify the resulting solid by recrystallization or trituration to yield this compound hydrobromide.

Visualizations

G cluster_0 Troubleshooting Low Yield in Cyclization cluster_1 Solutions for Cyclization Low_Yield_Cyclization Low Yield in Cyclization Step Incomplete_Reaction Incomplete Reaction Low_Yield_Cyclization->Incomplete_Reaction Cause Mono_alkylation Mono-alkylation Low_Yield_Cyclization->Mono_alkylation Cause Polymerization Polymerization Low_Yield_Cyclization->Polymerization Cause Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp Stronger_Base Use Stronger Base/Different Solvent Incomplete_Reaction->Stronger_Base Excess_Dibromoalkane Increase Equivalents of 1,4-dibromobutane Mono_alkylation->Excess_Dibromoalkane High_Dilution Use High Dilution Polymerization->High_Dilution G cluster_0 Troubleshooting Low Yield in Deprotection cluster_1 Solutions for Deprotection Low_Yield_Deprotection Low Yield in Deprotection Step Incomplete_Deprotection Incomplete Deprotection Low_Yield_Deprotection->Incomplete_Deprotection Cause Product_Degradation Product Degradation Low_Yield_Deprotection->Product_Degradation Cause Complex_Mixture Complex Product Mixture Low_Yield_Deprotection->Complex_Mixture Cause Increase_BBr3 Increase Equivalents of BBr3 Incomplete_Deprotection->Increase_BBr3 Low_Temperature Maintain Low Temperature Product_Degradation->Low_Temperature Inert_Atmosphere Ensure Inert Atmosphere Complex_Mixture->Inert_Atmosphere Pure_Starting_Material Use Pure Starting Material Complex_Mixture->Pure_Starting_Material

Preventing degradation of Nigellicine during extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of nigellicine during extraction and purification from Nigella sativa.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the extraction and purification of this compound, leading to its degradation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound in the Final Product Degradation during extraction: Exposure to high temperatures, prolonged extraction times, or use of harsh solvents.Degradation during purification: Exposure to extreme pH, light, or reactive chromatographic stationary phases.Inefficient Extraction: Choice of an inappropriate solvent or extraction method.Optimize Extraction: Use a non-polar or moderately polar solvent like hexane or ethyl acetate. Employ non-thermal extraction methods such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE). Minimize extraction time.Control Purification Conditions: Maintain a neutral or slightly acidic pH. Work in low-light conditions or use amber glassware. Use neutral alumina or silica gel for chromatography.Method Selection: Refer to the recommended extraction protocols below.
Appearance of Unknown Peaks in HPLC/LC-MS Analysis Degradation of this compound: this compound may be degrading into other compounds due to exposure to heat, light, or extreme pH.Presence of Impurities: Co-extraction of other alkaloids or plant metabolites.Prevent Degradation: Implement the stability precautions outlined in the FAQs. Store extracts and purified fractions at low temperatures (-20°C or below) in the dark.Improve Purification: Optimize the chromatographic separation method. Employ techniques like preparative HPLC for better resolution of closely related compounds.
Color Change of the Extract or Purified Solution Oxidation: this compound, like many phenolic and alkaloidal compounds, can be susceptible to oxidation when exposed to air (oxygen).pH-induced changes: The chromophore of this compound might be altered at different pH values.Use of Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or BHT to the extraction solvent.Inert Atmosphere: Perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon).pH Control: Buffer the solutions to a slightly acidic or neutral pH.
Precipitation of Material During Storage Poor Solubility: The solvent used for storage may not be optimal for this compound.Degradation: The precipitate could be a degradation product that is less soluble.Solvent Selection: Store this compound in a solvent in which it is highly soluble. Methanol or DMSO are often good choices for stock solutions.Storage Conditions: Store at low temperatures to slow down both degradation and precipitation.

Frequently Asked Questions (FAQs)

Extraction

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: The primary factors contributing to this compound degradation during extraction are:

  • Temperature: High temperatures used in methods like Soxhlet extraction can lead to thermal degradation.[1][2]

  • Light: Exposure to UV or even ambient light can cause photochemical degradation.[1] It is a good practice to use amber glassware or cover vessels with aluminum foil.

  • pH: Extreme acidic or alkaline conditions can lead to hydrolysis or rearrangement of the alkaloid structure.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q2: Which extraction method is recommended to minimize this compound degradation?

A2: Non-thermal and rapid extraction methods are recommended. These include:

  • Ultrasound-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and release compounds, typically at room temperature, reducing the risk of thermal degradation.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method allows for extraction at low temperatures and is highly selective.

  • Maceration: A simple and gentle method involving soaking the plant material in a solvent at room temperature. However, it can be time-consuming, which might allow for some degradation over extended periods.

Q3: What is the best solvent for extracting this compound?

A3: Based on the chemical structure of this compound, which is an alkaloid, solvents of medium polarity are generally effective. Methanolic extracts of Nigella sativa have been shown to contain this compound.[3] Therefore, methanol is a suitable choice. For a more selective extraction and to minimize co-extraction of highly polar impurities, ethyl acetate can also be considered.

Purification

Q4: How can I prevent this compound degradation during chromatographic purification?

A4: To prevent degradation during chromatography:

  • Choice of Stationary Phase: Use a neutral stationary phase like neutral alumina or silica gel. Basic or acidic stationary phases can catalyze degradation.

  • Temperature Control: If possible, run columns at a controlled, cool temperature.

  • Speed: Optimize your chromatography to minimize the time the compound spends on the column.

  • Solvent Purity: Use high-purity solvents to avoid reactions with impurities.

Q5: What are the ideal storage conditions for purified this compound and its solutions?

A5: For optimal stability, purified this compound (as a solid) and its solutions should be stored under the following conditions:

  • Temperature: At or below -20°C. For long-term storage, -80°C is preferable.

  • Light: In amber vials or containers wrapped in aluminum foil to protect from light.

  • Atmosphere: For highly sensitive samples, storing under an inert atmosphere (argon or nitrogen) can prevent oxidation.

  • Solvent: If in solution, use a high-purity aprotic solvent. For long-term storage, it is best to store the compound in its solid, crystalline form if possible.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind dried Nigella sativa seeds to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered seeds in a 250 mL Erlenmeyer flask.

    • Add 100 mL of methanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 25-30°C.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at -20°C in a light-protected container.

Protocol 2: Purification of this compound using Column Chromatography
  • Column Preparation:

    • Prepare a slurry of neutral silica gel (60-120 mesh) in hexane.

    • Pack a glass column with the slurry.

  • Sample Loading:

    • Dissolve the crude methanolic extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate.

    • A suggested gradient could be:

      • 100% Hexane

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)

      • ...and so on, up to 100% Ethyl Acetate.

      • Finally, use a small percentage of methanol in ethyl acetate if the compound is highly polar.

  • Fraction Collection: Collect fractions of 10-20 mL.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure at a temperature below 40°C.

Visualizations

Workflow for Stable this compound Extraction and Purification

start Nigella sativa Seeds grinding Grinding start->grinding 1. Preparation uae Ultrasound-Assisted Extraction (Methanol, 25-30°C) grinding->uae 2. Extraction filtration Filtration uae->filtration evaporation Rotary Evaporation (<40°C, Low Light) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract 3. Concentration chromatography Column Chromatography (Neutral Silica, Gradient Elution) crude_extract->chromatography 4. Purification fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling 5. Isolation final_evaporation Final Solvent Evaporation (<40°C, Inert Atmosphere) pooling->final_evaporation pure_this compound Purified this compound final_evaporation->pure_this compound storage Storage (-20°C, Dark, Inert) pure_this compound->storage 6. Preservation

Caption: Workflow for minimizing this compound degradation.

Potential Degradation Pathways for this compound

This compound This compound (Stable) Decarboxylation Decarboxylated Product (Loss of CO2) This compound->Decarboxylation OxidationProduct Oxidized Products (e.g., N-oxides) This compound->OxidationProduct RingOpening Hydrolyzed/Ring-Opened Products This compound->RingOpening Heat High Temperature (>40°C) Heat->Decarboxylation Light UV/Light Exposure Light->OxidationProduct Oxygen Oxidation (Air) Oxygen->OxidationProduct pH Extreme pH (<4 or >9) pH->RingOpening

Caption: Potential routes of this compound degradation.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Nigellicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Nigellicine for in vivo studies. Due to the limited specific research on this compound, this guide draws upon established principles for bioavailability enhancement of related alkaloids and other bioactive compounds from Nigella sativa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a pyrazole alkaloid found in the seeds of Nigella sativa. Like many plant-derived alkaloids, it is presumed to have low aqueous solubility and potentially poor membrane permeability, which can significantly limit its oral bioavailability. This poses a challenge for in vivo studies as it can lead to low plasma concentrations, high variability in experimental results, and the need for high doses to achieve a therapeutic effect.

Q2: What are the primary barriers to the oral bioavailability of compounds like this compound?

The primary barriers to oral bioavailability for poorly soluble compounds include:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids.

  • Low Permeability: Inefficient transport across the intestinal epithelium.

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters can pump the compound back into the GI lumen.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Based on studies of other lipophilic compounds and alkaloids from Nigella sativa, particularly thymoquinone, nanoformulation strategies are highly promising. These include:

  • Lipid-Based Nanoformulations: Such as Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs). These can improve solubility, protect the drug from degradation, and enhance lymphatic uptake, thereby bypassing first-pass metabolism.

  • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can provide controlled release and improve stability.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.

Troubleshooting Guide

Problem Encountered Potential Cause Troubleshooting/Suggested Solution
High variability in plasma concentrations between subjects. Poor and erratic absorption due to low solubility.- Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the GI tract.- Utilize a nanosuspension to increase the dissolution rate and uniformity of absorption.
Low or undetectable plasma levels of this compound after oral administration. - Poor bioavailability due to low solubility and/or high first-pass metabolism.- Inefficient analytical method for detection.- Employ a nanoformulation strategy (NLCs, SLNs, or polymeric nanoparticles) to enhance absorption and potentially bypass first-pass metabolism.- Develop and validate a sensitive analytical method, such as HPLC-MS/MS, for accurate quantification in plasma.
Precipitation of the compound in aqueous media during in vitro assays. Low aqueous solubility of this compound.- Use co-solvents (e.g., DMSO, ethanol) in the initial stock solution, but be mindful of their potential toxicity in in vivo studies.- Formulate this compound as a cyclodextrin complex to improve its aqueous solubility.
Inconsistent results in cell-based assays. - Degradation of this compound in the culture medium.- Inefficient cellular uptake.- Encapsulate this compound in liposomes or polymeric nanoparticles to protect it from degradation and enhance cellular uptake.

Quantitative Data on Bioavailability Enhancement of Nigella sativa Constituents

While specific quantitative data for this compound is scarce, studies on thymoquinone, another key lipophilic compound from Nigella sativa, demonstrate the potential of nanoformulations to enhance bioavailability. These findings can serve as a valuable reference for formulating this compound.

Formulation Compound Fold Increase in Bioavailability (AUC) Reference Study
Nanostructured Lipid Carriers (NLCs)Thymoquinone2.03 to 3.97(Elmowafy et al., 2016)
Solid Lipid Nanoparticles (SLNs)Thymoquinone~5(Surekha and Sumathi, 2011)
NanosuspensionNigella sativa extractEnhanced biochemical activities noted(Majeed et al., 2021)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is adapted from methods used for thymoquinone and can be optimized for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol 888 ATO)

  • Liquid lipid (e.g., Oleic acid)

  • Surfactant (e.g., Poloxamer 188 or Tween 80)

  • Distilled water

Method:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the liquid lipid and this compound to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in distilled water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-power probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size and form the NLC dispersion.

  • Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring to allow the lipid to solidify and form the NLCs.

  • Characterization: Characterize the NLCs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Quantification of this compound in Plasma using HPLC-MS/MS

A highly sensitive and specific method is crucial for pharmacokinetic studies. This is a general guideline that would require optimization for this compound.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC-MS/MS system.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathways Potentially Modulated by this compound

Constituents of Nigella sativa have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism. While specific data for this compound is limited, it may interact with similar pathways.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Promotes

Caption: Proposed activation of the AMPK pathway by this compound.

NFkB_Pathway cluster_n Cytoplasm cluster_nuc Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stimulus External Stimulus (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK This compound This compound This compound->MAPKKK Modulates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Overview of the MAPK signaling cascade and potential modulation.

Experimental Workflow for In Vivo Bioavailability Study

bioavailability_workflow Formulation This compound Formulation (e.g., NLCs, Suspension) Administration Oral Administration to Animal Model (e.g., Rats) Formulation->Administration Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (HPLC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, T1/2) Sample_Analysis->PK_Analysis

Caption: Workflow for an in vivo bioavailability study of this compound.

Method refinement for consistent quantification of Nigellicine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement and consistent quantification of Nigellicine from Nigella sativa. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in developing and refining your analytical methods for this important bioactive alkaloid.

Disclaimer: As of late 2025, validated, high-throughput methods specifically for the quantification of this compound are not widely published. The majority of analytical research on Nigella sativa has focused on thymoquinone. This guide, therefore, provides a framework for method development and refinement by adapting established protocols for similar alkaloid structures, such as isoquinoline and indazole alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why is there no standard, validated method for this compound quantification?

A1: The primary reason is the relative abundance of other compounds in Nigella sativa. Thymoquinone, the major bioactive component, has been the focus of most research due to its significant pharmacological activities and higher concentration in the seeds. This compound, an indazole alkaloid, is present in much lower concentrations, making its isolation and quantification more challenging.[1][2]

Q2: I have a validated HPLC-UV method for thymoquinone. Can I adapt it for this compound?

A2: While you can use your existing HPLC system, significant modifications will be necessary. This compound, as an alkaloid, has different chemical properties (e.g., polarity, UV absorbance maxima) compared to thymoquinone. You will need to re-evaluate and optimize the extraction solvent, mobile phase composition, and detection wavelength. Direct application of a thymoquinone method is unlikely to yield accurate or reliable results for this compound.

Q3: What is a good starting point for developing an extraction method for this compound?

A3: For alkaloids, methanol or ethanol are common and effective extraction solvents.[3] To improve the extraction efficiency of basic alkaloids like this compound, using a slightly acidified solvent (e.g., methanol with 0.1% formic acid or acetic acid) can be beneficial. This protonates the alkaloid, increasing its solubility in the polar solvent. Sonication or Soxhlet extraction can also be employed to enhance recovery.[1][4]

Q4: Which analytical technique is most suitable for this compound quantification: HPLC-UV or LC-MS/MS?

A4: For initial method development and for labs without access to mass spectrometry, HPLC-UV is a viable option. However, given the expected low concentrations of this compound in crude extracts and the complexity of the plant matrix, LC-MS/MS is the superior technique. It offers significantly higher sensitivity and selectivity, which helps to distinguish the analyte from co-eluting matrix components, a common problem in natural product analysis.[5][6][7]

Q5: How do I select the appropriate HPLC column and mobile phase?

A5: A reversed-phase C18 column is the most common and a good starting point for the separation of isoquinoline and related alkaloids.[8][9] For the mobile phase, a gradient elution using a mixture of an aqueous buffer and an organic solvent is recommended.

  • Aqueous Phase (A): Water with an additive like 0.1% formic acid or a buffer such as 10 mM ammonium acetate. The acidic modifier helps to improve peak shape by minimizing interactions with residual silanol groups on the column.[9]

  • Organic Phase (B): Acetonitrile or methanol. A typical gradient might start with a low percentage of the organic phase and gradually increase to elute more non-polar compounds.

Q6: What are the critical validation parameters I need to assess for my new this compound quantification method?

A6: To ensure your method is reliable and reproducible, you should validate it according to the International Conference on Harmonisation (ICH) guidelines. Key parameters include:

  • Specificity: The ability to accurately measure this compound in the presence of other components in the Nigella sativa extract.

  • Linearity: The proportional relationship between the detector response and the concentration of this compound over a defined range.

  • Accuracy: How close your measured values are to the true value (often assessed through recovery studies).

  • Precision: The degree of agreement between repeated measurements (assessed as repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of an analytical method for this compound.

Issue 1: Poor or No Peak Detected for this compound
Potential Cause Troubleshooting Step
Inefficient Extraction The chosen solvent may not be optimal. Try an acidified solvent (e.g., methanol with 0.1% formic acid). Consider different extraction techniques like ultrasonication or pressurized liquid extraction to improve recovery.
Low Analyte Concentration This compound is a minor component. Concentrate your extract using a rotary evaporator or by solid-phase extraction (SPE). Increase the injection volume if your system allows.
Incorrect Detection Wavelength (HPLC-UV) Scan a this compound standard (if available) across the UV spectrum (e.g., 200-400 nm) to determine its maximum absorbance wavelength (λmax). Without a standard, review literature for UV spectra of similar indazole alkaloids.
Sub-optimal Ionization (LC-MS) As a nitrogen-containing basic compound, this compound should ionize well in positive electrospray ionization (ESI+) mode. Ensure your MS source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for compounds of its class.
Analyte Degradation Alkaloids can be sensitive to heat and light. Protect samples from direct sunlight and avoid excessive heat during extraction and solvent evaporation.[10][11] Analyze samples promptly after preparation.
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
Potential Cause Troubleshooting Step
Secondary Silanol Interactions Basic compounds like alkaloids can interact with free silanol groups on the silica-based column, causing peak tailing. Add a competing base like triethylamine (0.1-0.2%) to the mobile phase or use a mobile phase with a low pH (e.g., with formic acid) to protonate the analyte and silanols.[9]
Column Overload The injected sample is too concentrated. Dilute the sample or reduce the injection volume.
Mismatched Injection Solvent The solvent used to dissolve the final extract is much stronger than the initial mobile phase, causing peak distortion. Reconstitute the dried extract in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.
Column Contamination or Degradation Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If performance does not improve, consider replacing the column or using a guard column to protect it.

Experimental Protocols & Data

Method Development Workflow

The development of a robust quantification method for a novel analyte in a complex matrix like a plant extract requires a systematic approach.

G cluster_0 Phase 1: Analyte & Method Selection cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Chromatographic Method cluster_3 Phase 4: Method Validation (ICH Guidelines) A Literature Review: This compound Properties & Alkaloid Analysis B Procure/Isolate This compound Standard A->B C Select Analytical Technique (LC-MS/MS Recommended) B->C D Optimize Extraction (Solvent, Time, Temp) C->D E Develop Clean-up Step (SPE or LLE) D->E F Screen Columns (C18, Phenyl-Hexyl) E->F G Optimize Mobile Phase (Solvents, Additives, Gradient) F->G H Optimize Detector Settings (Wavelength / MS Parameters) G->H I Specificity & Linearity H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L

Caption: General workflow for developing a this compound quantification method.

Protocol 1: Suggested Starting Point for this compound Extraction

This protocol is adapted from general methods for alkaloid extraction from plant materials.[4]

  • Sample Preparation: Grind dried Nigella sativa seeds to a fine powder (e.g., 60 mesh).

  • Extraction:

    • Accurately weigh approximately 500 mg of powdered seeds into a centrifuge tube.

    • Add 5 mL of methanol containing 0.1% formic acid.

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes at 35-40°C.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Collection:

    • Carefully transfer the supernatant to a 10 mL volumetric flask.

    • Repeat the extraction process on the pellet with another 5 mL of extraction solvent.

    • Combine the supernatants in the volumetric flask and bring to volume with the extraction solvent.

  • Filtration:

    • Filter an aliquot of the combined extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.

Table 1: Recommended Starting HPLC & LC-MS/MS Parameters

The following parameters are based on successful methods for analyzing isoquinoline and indazole alkaloids and serve as a robust starting point for this compound method development.[5][6][8][9]

ParameterHPLC-UV RecommendationLC-MS/MS Recommendation
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B over 20 min5% B to 95% B over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL
UV Detector Diode Array Detector (DAD), monitor 200-400 nmN/A
MS Detector N/ATriple Quadrupole (QqQ)
Ionization Mode N/AElectrospray Ionization, Positive (ESI+)
MS/MS Mode N/AMultiple Reaction Monitoring (MRM)
Troubleshooting Logic Diagram for HPLC Analysis

This diagram provides a logical flow for diagnosing common issues during HPLC method development.

G Start Problem with Chromatogram Q1 Is there a peak? Start->Q1 A1_No Check Extraction Check Detector Settings Increase Concentration Q1->A1_No No Q2 Is peak shape good? (Symmetrical, not broad) Q1->Q2 Yes A2_No Adjust Mobile Phase pH Check for Column Overload Match Injection Solvent Q2->A2_No No Q3 Is retention time stable? Q2->Q3 Yes A3_No Check Pump for Leaks Ensure Mobile Phase is Degassed Equilibrate Column Properly Q3->A3_No No End Method Optimized Q3->End Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

Addressing matrix effects in the analysis of Nigellicine in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Nigellicine in Complex Samples

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for addressing matrix effects during the quantitative analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS analysis?

A matrix effect is an alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] The "matrix" refers to all components within a sample other than the analyte of interest, including proteins, lipids, salts, and phospholipids.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which significantly impacts the accuracy, precision, and sensitivity of quantitative results.[3][4]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

The most reliable quantitative method is the post-extraction spike experiment .[1][4] This method directly measures the influence of the matrix by comparing the analyte's response in a clean solvent to its response in a blank matrix extract.

The Matrix Factor (MF) is calculated to quantify this effect. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Formula for Matrix Factor (MF)Interpretation of Result
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solvent) MF < 1 : Ion Suppression
MF = 1 : No Matrix Effect
MF > 1 : Ion Enhancement

A qualitative technique, post-column infusion , can also be used to identify regions in the chromatogram where matrix components cause ion suppression.[5][6] This involves infusing a constant flow of the analyte solution into the MS source while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate where eluting matrix components are suppressing the analyte's signal.[5]

Q3: What are the primary strategies to minimize or correct for matrix effects?

There are four main strategies that can be employed, often in combination:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up complex samples than simpler methods like Protein Precipitation (PPT).

  • Improve Chromatographic Separation: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce interference.[6][7] This can be achieved by modifying the mobile phase gradient, changing the flow rate, or using a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18).[8]

  • Use Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples helps to ensure that the standards and samples experience the same degree of matrix effect, thereby improving accuracy.[8]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[3][8] A SIL-IS is chemically identical to the analyte, co-elutes, and experiences the same ionization suppression or enhancement, allowing for reliable normalization and accurate quantification.[3]

Q4: Which sample preparation method is best for analyzing this compound in a plasma matrix?

The choice of method depends on the required sensitivity, throughput, and degree of cleanup needed. While specific data on this compound is limited, general principles for small molecules in plasma apply.

MethodDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to the plasma to denature and precipitate proteins.[9]Fast, simple, and inexpensive.Provides minimal cleanup; significant matrix components like phospholipids often remain, leading to potential ion suppression.[10]
Liquid-Liquid Extraction (LLE) Uses immiscible solvents to partition the analyte from the aqueous plasma matrix into the organic phase.Offers better cleanup than PPT.More labor-intensive and requires larger volumes of organic solvents.[5]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The purified analyte is then eluted.[11]Provides the most thorough cleanup, leading to a significant reduction in matrix effects. Can be automated.More complex and costly method development.[11]

For high-sensitivity, regulated bioanalysis, SPE is generally the preferred method due to its superior ability to remove matrix interferences.

Troubleshooting Guide

Q1: My this compound signal is highly variable between replicate injections from the same processed sample. What should I investigate?

First, confirm the stability of your LC-MS system by performing a system suitability test, which involves multiple injections of a pure this compound standard in a clean solvent.[8] If the system is performing consistently, the variability is likely due to inconsistent matrix effects.[8] This can happen when the concentration of interfering components is high and varies slightly between aliquots, or if the chromatography is not robust. Next Steps:

  • Quantify the matrix effect using the post-extraction spike method described in FAQ #2.

  • Improve your sample cleanup method (e.g., switch from PPT to SPE).

  • Optimize your chromatographic separation to move the this compound peak away from regions of interference.[6]

Q2: I've confirmed significant ion suppression in my assay. What is a logical workflow to address this?

A systematic approach is crucial for efficiently mitigating matrix effects. The following workflow can guide your optimization process.

G A Problem Identified: Ion Suppression Detected B Optimize Sample Preparation A->B Switch to SPE or LLE C Optimize Chromatography B->C If suppression persists E Achieve Reliable Quantification B->E Suppression resolved D Implement Advanced Calibration Strategy C->D If co-elution remains C->E Suppression resolved D->E Correction applied

Caption: A logical workflow for troubleshooting matrix effects.

Q3: My extraction recovery is high (>90%), but I still observe a strong matrix effect. Is this possible?

Yes, this is a common scenario. Extraction recovery and matrix effect are two distinct parameters that measure different aspects of method performance.[12]

  • Extraction Recovery measures the efficiency of the sample preparation process in extracting the analyte from the matrix.

  • Matrix Effect measures how co-extracted, interfering compounds affect the analyte's ionization in the MS source.

It is possible to efficiently extract this compound along with other matrix components that do not hinder the extraction but do interfere with ionization, causing suppression or enhancement.[12]

Q4: I do not have access to a stable isotope-labeled internal standard for this compound. What is the next-best calibration strategy?

The most effective alternative is matrix-matched calibration .[8] This involves preparing your calibration curve standards in a blank matrix (e.g., control plasma from the same species) that has been processed through the exact same sample preparation procedure as your unknown samples. This approach helps to normalize the matrix effects between the calibrators and the samples, leading to more accurate results.

Another option is the standard addition method , where known amounts of analyte are spiked into aliquots of the actual sample.[8] While highly accurate as it accounts for the matrix of each specific sample, it is very labor-intensive and often impractical for high-throughput analysis.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound standard into a clean reconstitution solvent at a specific concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Spike Matrix): Process at least six different lots of blank matrix (e.g., plasma) through your entire sample preparation procedure. Spike the final, clean extracts with the this compound standard to the same final concentration as Set A.[1]

    • Set C (Pre-Spike Matrix for Recovery): Spike this compound standard into the blank matrix before starting the sample preparation procedure. Process these samples.

  • Analyze Samples: Inject all three sets into the LC-MS system and record the peak areas for the analyte.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate Recovery (RE):

    • RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a starting point and should be optimized for this compound. A mixed-mode or reversed-phase (e.g., C18) sorbent is often a good choice for alkaloids.

  • Sample Pre-treatment: Thaw plasma samples and vortex. Centrifuge to remove any particulates. Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water to disrupt protein binding.

  • Conditioning: Condition the SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge to remove polar interferences. Pass 1 mL of 5% methanol in water. Follow with a second wash using 1 mL of a stronger organic solvent like 40% methanol to remove less polar interferences, ensuring the analyte is retained.

  • Elution: Elute this compound from the cartridge using 1 mL of an appropriate solvent, such as methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.

G cluster_0 Sample Preparation Workflow A 1. Sample Collection (e.g., Plasma) B 2. Pre-treatment (e.g., Dilution, Centrifugation) A->B C 3. Extraction & Cleanup (PPT, LLE, or SPE) B->C D 4. Evaporation & Reconstitution C->D E 5. LC-MS Analysis D->E F 6. Data Processing E->F

Caption: General workflow for analysis of this compound in complex samples.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Nigellicine and Nigellidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigellicine and Nigellidine are two prominent indazole alkaloids isolated from the seeds of Nigella sativa, a plant with a long history of use in traditional medicine. Both compounds have garnered interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of their biological activities, drawing upon available in silico and experimental data to assist researchers in navigating their potential for drug discovery and development. While comprehensive, direct comparative studies remain limited, this document synthesizes the current understanding of their individual and comparatively evaluated bioactivities.

Quantitative Bioactivity Data

Direct experimental comparisons of the biological activities of this compound and Nigellidine are not extensively available in the current literature. However, in silico docking studies provide a theoretical basis for comparing their potential efficacy against various protein targets. The following table summarizes the available quantitative data.

Biological Target/ActivityParameterThis compoundNigellidineData TypeReference
Antiviral (SARS-CoV-2)
Papain-Like Protease (PLpro)Gibbs Free Energy (kcal/mol)+1.55-2.67In Silico (Docking)[1]
Main Protease (Mpro/3CLpro)Binding Energy (kcal/mol)-6.38 (at active site)-6.38 (at active site)In Silico (Docking)[2]
Nsp2Binding Energy (kcal/mol)-6.6 (at active site)-6.6 (at active site)In Silico (Docking)[2]
Anti-inflammatory
Interleukin-1 Receptor (IL1R)Binding Energy (kcal/mol)-6.23 (at active site)-6.23 (at active site)In Silico (Docking)[2]
Interleukin-6 Receptor (IL6R)Binding Energy (kcal/mol)-5.74-5.87In Silico (Docking)[2]
Tumor Necrosis Factor Receptor 1 (TNFR1)Binding Energy (kcal/mol)Not Reported-6.81In Silico (Docking)[3]
Tumor Necrosis Factor Receptor 2 (TNFR2)Binding Energy (kcal/mol)Not Reported-5.1In Silico (Docking)[3]
Antihyperglycemic
AMPK ActivationPhosphorylation IncreaseNot ReportedConcentration-dependent increaseIn Vitro (Western Blot)[4]

Note: In silico data, such as binding energies, are predictive and require experimental validation to confirm biological activity.

Experimental Protocols

Antihyperglycemic Activity via AMPK Activation (Nigellidine)

This section details the experimental protocol used to determine the effect of Nigellidine on the activation of AMP-activated protein kinase (AMPK) in HepG2 cells.[4]

1. Cell Culture and Treatment:

  • HepG2 cells were cultured in a suitable medium.

  • For the experiment, cells were seeded in 6-well plates and incubated for 8 hours, followed by an overnight incubation in a low-glucose medium.

  • Cells were then treated with Nigellidine at concentrations of 25 µM and 100 µM for 24 hours. Metformin (1 mM) was used as a positive control.

2. Protein Extraction and Quantification:

  • After treatment, total proteins were isolated from the cells using RIPA buffer.

  • The total protein concentration was quantified using a bicinchoninic acid (BCA) protein assay.

3. Western Blot Analysis:

  • 20 µg of protein from each sample was separated by 8% SDS-PAGE.

  • The separated proteins were transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat dry milk to prevent non-specific antibody binding.

  • The membrane was then incubated overnight with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit.

Signaling Pathways and Mechanisms of Action

Nigellidine: AMPK Activation Pathway

Nigellidine has been shown to exert antihyperglycemic effects by activating the AMPK signaling pathway.[4] AMPK is a key regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and inhibition of gluconeogenesis, making it a target for anti-diabetic therapies.

Nigellidine_AMPK_Pathway Nigellidine Nigellidine AMPK AMPK Nigellidine->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Glucose_Uptake Increased Glucose Uptake pAMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis pAMPK->Gluconeogenesis Antihyperglycemic_Effect Antihyperglycemic Effect Glucose_Uptake->Antihyperglycemic_Effect Gluconeogenesis->Antihyperglycemic_Effect

Caption: Proposed mechanism of Nigellidine's antihyperglycemic effect via AMPK activation.

Nigellidine: Proposed Anti-inflammatory Signaling Inhibition

In silico studies suggest that Nigellidine may exert anti-inflammatory effects by binding to and potentially inhibiting key inflammatory receptors such as TNFR1, TNFR2, IL1R, and IL6R.[2][3] This interaction could block downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

Nigellidine_Anti_Inflammatory_Pathway cluster_receptors Inflammatory Receptors TNFR1 TNFR1 Downstream_Signaling Downstream Inflammatory Signaling TNFR1->Downstream_Signaling TNFR2 TNFR2 TNFR2->Downstream_Signaling IL1R IL1R IL1R->Downstream_Signaling IL6R IL6R IL6R->Downstream_Signaling Nigellidine Nigellidine Nigellidine->TNFR1 Nigellidine->TNFR2 Nigellidine->IL1R Nigellidine->IL6R Inflammation Inflammation Downstream_Signaling->Inflammation

Caption: Inferred anti-inflammatory mechanism of Nigellidine based on docking studies.

This compound: Signaling Pathways

The specific signaling pathways and molecular mechanisms of action for this compound are not as well-elucidated in the currently available scientific literature. While in silico studies suggest potential interactions with viral and inflammatory proteins, experimental validation and detailed pathway analysis are required to confirm these predictions.

Summary and Future Directions

The available data suggests that both this compound and Nigellidine are promising bioactive compounds with potential therapeutic applications. In silico studies consistently indicate that Nigellidine may have a slightly more favorable binding affinity for several viral and inflammatory protein targets compared to this compound. Furthermore, experimental evidence supports an antihyperglycemic role for Nigellidine through the activation of the AMPK pathway.

The total synthesis of both this compound and Nigellidine has been successfully achieved, which will undoubtedly pave the way for more extensive and direct comparative biological evaluations. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the anti-inflammatory, anticancer, antimicrobial, and other biological activities of this compound and Nigellidine.

  • Quantitative Analysis: Determining and comparing the IC50 and EC50 values of both compounds in a variety of validated assays.

  • Mechanism of Action: Elucidating the specific signaling pathways and molecular targets of this compound to better understand its biological effects.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of both compounds to assess their drug-likeness and safety.

A deeper understanding of the comparative biological activities and mechanisms of action of this compound and Nigellidine will be crucial for unlocking their full therapeutic potential and advancing them through the drug development pipeline.

References

Nigellicine vs. thymoquinone: a comparative study of their antioxidant potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research concerning the antioxidant properties of nigellicine and thymoquinone, both constituents of Nigella sativa (black seed). While thymoquinone has been extensively studied for its potent antioxidant and cellular protective effects, there is a notable lack of experimental data specifically evaluating the antioxidant capacity of this compound. This guide, therefore, presents a detailed overview of the antioxidant potential of thymoquinone, supported by experimental findings, and highlights the current knowledge gap regarding this compound.

Introduction to the Compounds

This compound is an indazole alkaloid, while thymoquinone is a benzoquinone, both naturally occurring in the seeds of Nigella sativa. This plant has a long history of use in traditional medicine for a wide range of ailments, many of which are associated with oxidative stress. Modern scientific research has focused on isolating and characterizing the bioactive compounds from Nigella sativa to understand their mechanisms of action.

Thymoquinone: A Well-Established Antioxidant

Thymoquinone (TQ) is widely recognized as the major bioactive component of Nigella sativa and has been the subject of numerous studies investigating its antioxidant properties. Its protective effects are attributed to its ability to scavenge free radicals, chelate metal ions, and enhance the endogenous antioxidant defense system.

Mechanisms of Antioxidant Action

Thymoquinone exerts its antioxidant effects through multiple pathways:

  • Direct Radical Scavenging: TQ can directly neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus preventing oxidative damage to cellular components like DNA, proteins, and lipids.

  • Upregulation of Antioxidant Enzymes: TQ has been shown to increase the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]

  • Modulation of Signaling Pathways: A crucial aspect of TQ's antioxidant activity is its ability to modulate cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating the Nrf2 pathway, TQ enhances the cell's intrinsic ability to combat oxidative stress.

Quantitative Antioxidant Data for Thymoquinone

Several in vitro assays have been employed to quantify the antioxidant potential of thymoquinone. The half-maximal inhibitory concentration (IC50) is a common metric used, with lower values indicating higher antioxidant activity.

Antioxidant AssayThymoquinone (TQ) IC50/ActivityReference CompoundReference Compound IC50/ActivitySource
DPPH Radical Scavenging72.31 ± 0.26 µg/mLTroloxLower IC50[5]
DPPH Radical Scavenging27.2% scavenging at 300 µM--[6]

Note: The antioxidant activity of thymoquinone can vary depending on the specific assay conditions and the solvent used.

This compound: The Unexplored Potential

In stark contrast to thymoquinone, there is a significant lack of published research specifically investigating the antioxidant potential of isolated this compound. While some studies mention this compound as a component of Nigella sativa seeds, they do not provide experimental data from antioxidant assays such as DPPH, ABTS, or cellular antioxidant activity assays.

The antioxidant activity of various Nigella sativa seed extracts has been reported, and these extracts would contain this compound among a multitude of other compounds. However, the observed antioxidant effects of these extracts cannot be attributed solely to this compound, as they represent the synergistic or additive effects of all constituents, including thymoquinone, flavonoids, and phenolic acids.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and verification of scientific findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for determining the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Various concentrations of the test compound (thymoquinone) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared.

  • A fixed volume of the DPPH solution is added to the test compound and standard solutions.

  • The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

Thymoquinone_Nrf2_Pathway Thymoquinone Thymoquinone Keap1 Keap1 Thymoquinone->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 Induces dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Sequesters in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Thymoquinone's activation of the Nrf2 signaling pathway.

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH stock solution Mixing Mix DPPH solution with Test Compound/Standard DPPH_Solution->Mixing Sample_Solutions Prepare various concentrations of Test Compound & Standard Sample_Solutions->Mixing Incubation Incubate in dark at room temperature Mixing->Incubation Spectrophotometry Measure absorbance at ~517 nm Incubation->Spectrophotometry Calculation Calculate % Inhibition Spectrophotometry->Calculation IC50_Determination Determine IC50 value Calculation->IC50_Determination

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion

The current body of scientific evidence strongly supports the significant antioxidant potential of thymoquinone, a key bioactive compound in Nigella sativa. Its multifaceted mechanism of action, involving direct radical scavenging and modulation of the Nrf2 signaling pathway, makes it a promising candidate for further research in the context of oxidative stress-related diseases.

Conversely, the antioxidant properties of this compound remain largely unexplored. The absence of direct experimental data on this compound's antioxidant capacity represents a significant knowledge gap. Future research should focus on isolating this compound and evaluating its antioxidant potential using a battery of in vitro and cellular assays. Such studies are essential to provide a comprehensive understanding of the individual contributions of Nigella sativa's constituents to its overall therapeutic effects and to enable a direct and meaningful comparison with thymoquinone. Until such data becomes available, a definitive comparative analysis of the antioxidant potential of this compound and thymoquinone cannot be conclusively made.

References

A Comparative Guide to the In Vitro Anti-inflammatory Activity of Nigellicine and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-inflammatory properties of nigellicine, a bioactive alkaloid from Nigella sativa, and dexamethasone, a well-established synthetic glucocorticoid. While direct comparative quantitative data for this compound is limited in the currently available literature, this document synthesizes information on their respective mechanisms of action and provides detailed experimental protocols for assessing anti-inflammatory activity.

Quantitative Data on Anti-inflammatory Activity

CompoundAssayCell LineIC50
DexamethasoneProstaglandin E2 (PGE2) Inhibition-20 nM[1]
DexamethasoneNF-κB Inhibition-2.93 nM[1]
DexamethasoneNitric Oxide (NO) ProductionJ774 MacrophagesDose-dependent inhibition (0.1-10 µM)[2]
DexamethasoneIL-1β Gene ExpressionRAW 264.7Dose-related inhibition[3]

Note: The lack of quantitative data for this compound in direct comparison with dexamethasone highlights a significant research gap. The anti-inflammatory effects of Nigella sativa extracts are often attributed to thymoquinone, another of its bioactive components.

Mechanisms of Anti-inflammatory Action

Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Dexamethasone: As a potent glucocorticoid, dexamethasone's primary mechanism involves binding to the glucocorticoid receptor (GR).[4] This complex then translocates to the nucleus where it can influence gene expression in two main ways:

  • Transactivation: The GR-dexamethasone complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory proteins like annexin-1.[5]

  • Transrepression: The complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1).[3] This interaction prevents the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

This compound: While the specific molecular interactions of this compound are less characterized than those of dexamethasone, studies on Nigella sativa extracts and its components suggest that it also modulates the NF-κB and MAPK pathways. It is believed to inhibit the activation of NF-κB, thereby reducing the expression of downstream inflammatory mediators. The anti-inflammatory effects of Nigella sativa are often linked to the inhibition of pro-inflammatory cytokines such as TNF-α and interleukins.[6][7]

Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for assessing in vitro anti-inflammatory activity and the NF-κB signaling pathway, a critical target for both compounds.

experimental_workflow Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Inflammatory Mediator Measurement raw_cells RAW 264.7 Macrophages seeding Seed cells in plates raw_cells->seeding incubation Incubate overnight seeding->incubation pretreatment Pre-treat with This compound or Dexamethasone incubation->pretreatment lps_stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (PGE2, TNF-α, IL-6, IL-1β) collect_supernatant->elisa

Caption: A typical workflow for evaluating the in vitro anti-inflammatory effects.

nf_kb_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκBα degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates NFkB_active->Nucleus translocates to Dexamethasone Dexamethasone (via GR) Dexamethasone->NFkB_active inhibits translocation & activity This compound This compound This compound->IKK inhibits

Caption: NF-κB pathway showing intervention points for dexamethasone and this compound.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro anti-inflammatory assays. Specific details may vary based on the cell line and reagents used.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.[8][9][10]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[8]

  • Experimental Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[9]

    • The following day, remove the culture medium.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.[10][11]

    • Induce inflammation by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL and incubate for 24 hours.[10][12]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[4]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[13][14]

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.[12]

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[14][15]

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.[14]

    • Measure the absorbance at 540 nm using a microplate reader.[12][14]

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[12]

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific proteins like PGE2 and cytokines in the cell culture supernatant.[16][17][18]

  • Principle: These are typically sandwich ELISAs where the protein of interest is captured by a specific antibody coated on the plate. A second, enzyme-linked antibody binds to the captured protein, and a substrate is added to produce a colorimetric signal proportional to the amount of protein present.[19]

  • General Procedure:

    • Collect the cell culture supernatant after treatment.

    • Add the supernatant to the wells of an ELISA plate pre-coated with a capture antibody specific for the target molecule (PGE2, TNF-α, IL-6, or IL-1β).[16][19]

    • Incubate to allow the target molecule to bind to the antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[16]

    • Incubate to allow the detection antibody to bind to the captured target molecule.

    • Wash the plate again.

    • Add a substrate solution (e.g., TMB) and incubate to develop a color.[16][18]

    • Stop the reaction with a stop solution.[16][18]

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[16][18]

    • The concentration of the target molecule is determined by comparing the sample's absorbance to a standard curve.[18]

Conclusion

Dexamethasone is a highly potent anti-inflammatory agent with well-characterized mechanisms of action, primarily through the glucocorticoid receptor to suppress the NF-κB and AP-1 signaling pathways. While this compound, a component of Nigella sativa, also demonstrates anti-inflammatory potential in vitro, likely through modulation of the NF-κB pathway, there is a clear need for further research to quantify its activity and fully elucidate its molecular targets in direct comparison to established anti-inflammatory drugs like dexamethasone. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to better understand the therapeutic potential of this compound.

References

Validating the Anticancer Effects of Thymoquinone, the Major Bioactive Component of Nigella sativa, in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the initial focus of this guide was to be on the anticancer effects of Nigellicine, a comprehensive review of the scientific literature reveals a notable scarcity of specific data on this particular compound. The vast majority of research into the anticancer properties of Nigella sativa (black seed) has centered on its most abundant and pharmacologically active constituent, Thymoquinone (TQ) . Thymoquinone, a benzoquinone, has demonstrated potent cytotoxic, pro-apoptotic, and anti-proliferative effects across a wide spectrum of cancer cell lines. This guide, therefore, provides a detailed comparison of the anticancer effects of Thymoquinone in various cell lines, supported by experimental data and methodologies, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Analysis of Thymoquinone's Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Thymoquinone in various cancer cell lines as determined by MTT and trypan blue exclusion assays.

Cell LineCancer TypeAssayIC50 Value (µg/mL)Incubation Time (h)Reference
SiHaHuman Cervical Squamous CarcinomaMTT Assay10.67 ± 0.1272[1][2]
SiHaHuman Cervical Squamous CarcinomaTrypan Blue Exclusion9.33 ± 0.1972[1][2]
MCF-7Human Breast AdenocarcinomaNot Specified>16 (compared to doxorubicin)Not Specified[3]
P815Murine MastocytomaNot Specified~0.6% (v/v) for essential oilNot Specified[4]
ICO1Not SpecifiedNot Specified0.2-0.26% (v/v) for extractsNot Specified[4]
BSRNot SpecifiedNot Specified~1.2% (v/v) for essential oilNot Specified[4]
HT29Human Colorectal AdenocarcinomaNot Specified8Not Specified[5]
CEMSSHuman Lymphoblastic LeukemiaNot Specified5Not Specified[5]
HL-60Human Promyelocytic LeukemiaNot Specified3Not Specified[5]

Induction of Apoptosis by Thymoquinone

A primary mechanism of Thymoquinone's anticancer activity is the induction of apoptosis, or programmed cell death. The following table presents data on the apoptotic effects of Thymoquinone in different cell lines.

Cell LineCancer TypeAssayTreatmentApoptotic EffectReference
SiHaHuman Cervical Squamous CarcinomaCell Cycle Analysis (Flow Cytometry)ThymoquinoneSignificant increase in sub-G1 phase population[1][2]
SiHaHuman Cervical Squamous CarcinomaAnnexin V/PI StainingThymoquinoneConfirmed apoptosis induction[1][2]
SiHaHuman Cervical Squamous CarcinomaAO/PI StainingThymoquinoneConfirmed apoptosis induction[1][2]
COS31Canine OsteosarcomaNot Specified25 µM ThymoquinoneApoptosis induced 6 hours post-treatment[5]
HL-60Human Promyelocytic LeukemiaNot SpecifiedThymoquinoneTriggers activation of caspases-8, -9, and -3[6]
HeLaHuman Cervical CarcinomaNot SpecifiedN. sativa extractsAssociated with release of mitochondrial cytochrome C, increased Bax/Bcl-2 ratio, and activation of caspases-3, -8, and -9[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., 3 x 10^4 cells/ml) in 96-well plates and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]

  • Treatment: Remove the medium and treat the cells with various concentrations of Thymoquinone or a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, discard the treatment solutions and add 100 µl of MTT solution (e.g., 5 mg/ml in PBS) to each well.[8]

  • Incubation: Incubate the plates for 4 hours at 37°C in a 5% CO2 atmosphere to allow the formazan crystals to form.[8]

  • Solubilization: Remove the supernatant and add 100 µl of a solubilizing agent, such as DMSO, to each well. Gently shake the plates to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of growth inhibition using the formula: % Inhibition = ((OD of Control – OD of Sample) / OD of Control) x 100.[8] The IC50 value is then determined from the dose-response curve.

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Cell Culture and Treatment: Culture cells in appropriate plates or chamber slides and treat with Thymoquinone for the specified duration.

  • Staining: Wash the cells with ice-cold PBS 2-3 times. Add 200 µl of Acridine Orange/Ethidium Bromide solution (e.g., 10 µg/ml of each in PBS, pH 7.4) and incubate at 37°C for 20 minutes.[9]

  • Washing: Wash the plate thrice with PBS to remove excess stain.[9]

  • Visualization: Observe the cells under a fluorescent microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green condensed or fragmented chromatin, late apoptotic cells will display orange-red condensed chromatin, and necrotic cells will have a uniformly orange-red nucleus.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with Thymoquinone for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% cold ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells), is quantified.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Assessing Anticancer Effects

The following diagram illustrates a typical workflow for evaluating the anticancer properties of a compound like Thymoquinone.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., MCF-7, SiHa, HL-60) treatment Thymoquinone Treatment (Dose- and Time-Dependent) cell_lines->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V, AO/EB) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist apoptosis_pathway cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis TQ Thymoquinone p53 p53 (Upregulation) TQ->p53 Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) TQ->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Upregulation) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Analysis of the Antimicrobial Spectrum of Nigella sativa Constituents and Common Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of bioactive compounds derived from Nigella sativa, commonly known as black seed, against a range of common antibiotics. The focus is on Thymoquinone (TQ), the most studied active component, and various seed extracts, as comprehensive data on Nigellicine alone is limited. This compound is an indazole alkaloid found within Nigella sativa, but its antimicrobial properties are less characterized than those of TQ and the crude extracts.[1] This analysis is supported by experimental data from peer-reviewed studies to offer a clear perspective on its potential in antimicrobial research.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial efficacy of Nigella sativa extracts and its primary constituent, Thymoquinone (TQ), has been quantified using standard laboratory methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data against a variety of pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Nigella sativa Extracts and Thymoquinone (TQ)

Bacterial SpeciesGram StainAgentMIC ValueReference
Staphylococcus aureusPositiveThymoquinone (TQ)3 - 16 µg/mL[2][3]
Staphylococcus aureus (MRSA)PositiveThymoquinone (TQ)8 - 16 µg/mL[3]
Staphylococcus aureus (MRSA)PositiveEthanolic Extract0.2 - 0.5 mg/mL[2][4]
Staphylococcus epidermidisPositiveThymoquinone (TQ)8 - 32 µg/mL[2][5]
Streptococcus pyogenesPositiveMethanolic Extract- (10mm zone at 20 mg/mL)[2]
Bacillus subtilisPositiveN. sativa Extract30 µg/mL[6]
Listeria monocytogenesPositiveN. sativa Oil- (Inhibited)[2]
Escherichia coliNegativeThymoquinone (TQ)> 512 µg/mL[5]
Escherichia coliNegativeN. sativa Extract10 µg/mL[6]
Escherichia coliNegativeMethanolic Extract25 mg/mL[7]
Pseudomonas aeruginosaNegativeThymoquinone (TQ)> 512 µg/mL[5]
Pseudomonas aeruginosaNegativeAqueous Extract- (20mm zone at 100 mg/mL)[2]
Pseudomonas aeruginosaNegativeMethanolic Extract25 mg/mL[7]
Salmonella typhimuriumNegativeThymoquinone (TQ)200 - 1600 µg/mL[2]
Drug-Resistant MycobacteriaN/AThymoquinone (TQ)0.25 µg/mL[3]

Table 2: Zone of Inhibition of Nigella sativa Extracts and Comparative Antibiotics

Bacterial SpeciesGram StainAgentConcentrationZone of Inhibition (mm)Reference
Staphylococcus aureusPositiveN. sativa Oil100 µ g/well 15.7[4]
Staphylococcus aureusPositiveAqueous Extract-19.30[7]
Staphylococcus aureusPositiveCeftriaxone-16.4[6]
Staphylococcus aureusPositiveCiprofloxacin-15.6[6]
Listeria monocytogenesPositiveN. sativa Oil10 µL31.50[2]
Listeria monocytogenesPositiveGentamicin10 µL14.80[2]
Bacillus cereusPositiveN. sativa Oil100 µ g/well 14.0[4]
Escherichia coliNegativeN. sativa Extract-14.3[6]
Escherichia coliNegativeCiprofloxacin-16.2[6]
Pseudomonas aeruginosaNegativeN. sativa Extract-15.1[6]
Pseudomonas aeruginosaNegativeAqueous Extract100 mg/mL20.0[2]
Pseudomonas aeruginosaNegativeStreptomycin-30.21[8]
Salmonella typhimuriumNegativeN. sativa Oil500 µ g/well 26.5[4]
Salmonella typhimuriumNegativeCeftriaxone-19.3[4]

Table 3: General Antimicrobial Spectrum of Common Antibiotic Classes

Antibiotic ClassExamplesGeneral Spectrum
Penicillins Amoxicillin, Ampicillin, Penicillin GBroad-spectrum, effective against many Gram-positive and some Gram-negative bacteria.[9][10]
Cephalosporins Cephalexin, CeftriaxoneBroad-spectrum, with different generations having varied activity against Gram-positive and Gram-negative bacteria.[9]
Tetracyclines Doxycycline, Minocycline, TetracyclineBroad-spectrum, effective against Gram-positive, Gram-negative, and atypical bacteria.[10][11]
Fluoroquinolones Ciprofloxacin, LevofloxacinBroad-spectrum, with excellent activity against Gram-negative bacilli and many Gram-positive bacteria.[9]
Aminoglycosides Gentamicin, Tobramycin, StreptomycinPrimarily effective against aerobic Gram-negative bacteria.[10][12]
Macrolides Azithromycin, ErythromycinEffective against many Gram-positive bacteria and atypical pathogens.[12]
Sulfonamides SulfamethoxazoleBroad-spectrum, used for general bacterial infections like UTIs and bronchitis.[9]

Mechanism of Action

The antimicrobial activity of Nigella sativa and its constituents, particularly Thymoquinone, is attributed to several mechanisms. The primary mode of action appears to be the disruption of bacterial cell wall and membrane integrity.[13] Studies have observed significant morphological changes in bacterial cells following treatment, suggesting the cell wall is a key target, especially in Gram-positive bacteria.[13] This disruption leads to the leakage of intracellular components, ultimately causing cell death.[6] Furthermore, N. sativa extracts have shown synergistic effects when combined with conventional antibiotics like β-lactams, potentially enhancing their efficacy against resistant strains.[13][14][15]

G cluster_cell Bacterial Cell membrane Cell Membrane dna Intracellular Components (e.g., DNA) wall Cell Wall disruption Membrane Permeabilization wall->disruption nigella Nigella sativa (Thymoquinone) nigella->wall Disrupts Integrity leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Proposed mechanism of action for Nigella sativa's antimicrobial activity.

Experimental Protocols

The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution method for determining MIC and the Agar Disk/Well Diffusion method for measuring the zone of inhibition.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[16][17]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Serial Dilution: Perform a two-fold serial dilution of the test agent (N. sativa extract or antibiotic) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[16][18]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no agent) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the agent in which no visible turbidity (bacterial growth) is observed.[16][19]

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of Test Agent in Microplate serial_dilution->inoculate incubate Incubate Plate (37°C, 24h) inoculate->incubate read_mic Read Plate for Visible Growth incubate->read_mic end Determine MIC Value read_mic->end

Workflow for the Broth Microdilution Method to determine MIC.

2. Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of a growth-free area (zone of inhibition) around a disk impregnated with the agent.[16][20]

Protocol:

  • Plate Preparation: Prepare a Mueller-Hinton agar plate.

  • Inoculation: Uniformly inoculate the entire surface of the agar plate with a standardized bacterial suspension using a sterile swab.[19]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test agent (N. sativa extract or antibiotic) onto the agar surface.[16] A standard antibiotic disk should be used as a positive control.

  • Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area with no bacterial growth) in millimeters.[19] The size of the zone correlates with the susceptibility of the bacterium to the agent.

G start Start inoculate_plate Uniformly Inoculate Mueller-Hinton Agar Plate with Bacteria start->inoculate_plate apply_disks Apply Agent-Impregnated Disks to Agar Surface inoculate_plate->apply_disks incubate Invert and Incubate Plate (37°C, 24h) apply_disks->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone end Determine Susceptibility measure_zone->end

Workflow for the Agar Disk Diffusion Method.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Bioactive Compounds in Nigella sativa

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantification of bioactive compounds in medicinal plants is a critical aspect of drug discovery, development, and quality control. Nigella sativa, commonly known as black seed, contains several pharmacologically active constituents, including the isoquinoline alkaloid Nigellicine. Accurate and reliable analytical methods are essential for the quantification of these compounds in various matrices, including plant extracts and pharmaceutical formulations. While the focus of this guide is on the analytical methods for this compound, a significant body of research is available for Thymoquinone, another major and well-studied bioactive component of Nigella sativa. Due to the limited availability of specific cross-validation studies for this compound, this guide will present a comparative analysis of validated analytical methods for Thymoquinone as a representative compound, alongside the principles of analytical method cross-validation that are applicable to this compound.

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results.[1] This is crucial when transferring a method between laboratories, comparing data from different studies, or when different analytical techniques are employed within the same study.[1][2] The goal is to ensure the reliability and comparability of analytical data.[1]

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Thymoquinone, supported by experimental data from published studies. The principles and workflows described herein are directly applicable to the development and validation of analytical methods for this compound.

Principles of Analytical Method Validation

Before cross-validation, each analytical method must be individually validated to ensure it is suitable for its intended purpose.[3][4] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[3]

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.[1][4]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a specified range.[1]

  • Accuracy: The closeness of the measured value to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[3]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[3]

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[3]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[5]

Comparison of Analytical Methods for Thymoquinone Quantification

Several analytical techniques have been developed and validated for the quantification of Thymoquinone in Nigella sativa extracts and formulations. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Summary of Validation Parameters

The following tables summarize the key performance parameters of different analytical methods for Thymoquinone quantification, extracted from various studies.

Table 1: HPLC Methods for Thymoquinone Quantification

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)[6]C18[7]Capcell Pak C18 (250 x 4.6 mm, 5 µm)[8]
Mobile Phase Water:Methanol (40:60)[6]Water (0.1% Acetic Acid):Acetonitrile (0.1% Acetic Acid) (Gradient)[7]Water:Acetonitrile (18:82)[8]
Flow Rate 1.5 mL/min[6]1.0 mL/min[7]0.9 mL/min[8]
Detection (λ) 254 nm[6]260 nm[7]254 nm[8]
Linearity Range 0.05 - 10 µg/mL[6]1 - 100 µg/mL58.53 mg/g (in extract)[8]
Correlation Coefficient (r²) 0.998[6]>0.99Not Reported
LOD Not Reported0.09 - 10 µg/mLNot Reported
LOQ Not Reported0.3 - 25 µg/mLNot Reported
Accuracy (% Recovery) Not Reported< 5% RSDNot Reported
Precision (%RSD) Not Reported< 3.70%Not Reported

Table 2: UHPLC Method for Thymoquinone Quantification [9]

ParameterMethod Details
Column Accucore Vanguish C18 (100 x 2.1 mm, 1.5 µm)
Mobile Phase Acetonitrile (2 mM):Ammonium Formate (50:50)
Flow Rate 0.200 mL/min
Detection (λ) 254 nm
Linearity Range 100 - 2000 ng/mL
Correlation Coefficient (r²) ≥ 0.9987
Accuracy (% Recovery) ≥ 92.90%
Precision (%CV) ≤ 2.54%

Table 3: HPTLC Methods for Thymoquinone Quantification

ParameterMethod 1[10]Method 2[11]
Stationary Phase Silica gel 60 F254Silica gel 60 F254
Mobile Phase Toluene:Petroleum ether (8:2, v/v)Toluene:Cyclohexane (8:2, v/v)
Detection (λ) Densitometric scanning at Rf 0.71Densitometric scanning at 254 nm
Linearity Range 10 - 40 µ g/spot 100 - 1400 ng/spot
Correlation Coefficient (r²) 0.99870.9921
LOD 0.2 µ g/spot Not Reported
LOQ 0.4 µ g/spot Not Reported
Accuracy (% Recovery) < 2% RSD> 95%
Precision (%RSD) Not Reported≤ 3%

Experimental Protocols

HPLC Method for Thymoquinone Quantification[6]
  • Instrumentation: Agilent 1200 HPLC system with a diode array detector (HPLC-DAD).

  • Chromatographic Conditions:

    • Column: C18 column (250 × 4.6 mm ID; 5 µm particle size).

    • Mobile Phase: Water and methanol in a 40:60 ratio.

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of Thymoquinone (1.0 mg/mL) is prepared in HPLC-grade methanol. Calibration standards are prepared by serial dilution in the range of 0.05 to 10 µg/mL.

  • Sample Preparation (Soxhlet Extraction):

    • 15 g of powdered Nigella sativa seeds are extracted with 50 mL of absolute n-hexane at 65 °C for 6 hours using a Soxhlet apparatus.

    • The solvent is removed using a rotary evaporator.

    • The resulting oil is dissolved in methanol for HPLC analysis.

UHPLC Method for Thymoquinone Quantification[9]
  • Instrumentation: UHPLC system with a photodiode array detector (PDA).

  • Chromatographic Conditions:

    • Column: Accucoro Vanguish C18 UHPLC column (100 × 2.1 mm, 1.5 µm).

    • Mobile Phase: Acetonitrile (2 mM):Ammonium Formate (50:50, v/v) with isocratic elution.

    • Flow Rate: 0.200 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Standard Preparation: A stock solution of Thymoquinone (1.0 mg/mL) is prepared in HPLC-grade methanol. Calibration standards are prepared in the range of 100.00–2000.00 ng/mL.

  • Sample Preparation (Reflux Extraction):

    • 50 g of powdered black seeds are refluxed with ethanol for 5 hours at 65°C.

    • The extract is filtered and evaporated to dryness.

    • The residue is reconstituted in methanol for UHPLC analysis.

HPTLC Method for Thymoquinone Quantification[10]
  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a TLC scanner.

  • Chromatographic Conditions:

    • Stationary Phase: Aluminum-backed silica gel 60 F254 plates.

    • Mobile Phase: Toluene:Petroleum ether (8:2, v/v).

    • Development: Linear ascending development in a twin trough glass chamber.

    • Detection: Densitometric scanning at an Rf value of 0.71.

  • Standard Preparation: A stock solution of Thymoquinone is prepared in methanol. Working standards are prepared to cover the linearity range of 10 to 40 µ g/spot .

  • Sample Preparation (Ultrasonication):

    • 7 grams of powdered seeds are extracted by ultrasonication at room temperature with n-hexane:water (9:1).

    • The solvent is evaporated, and the residue is dissolved in methanol.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis start Nigella sativa Seeds powder Powdering start->powder extraction Extraction (Soxhlet/Reflux/Sonication) powder->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution final_sample Sample for Analysis reconstitution->final_sample injection Injection into Chromatograph (HPLC/UHPLC/HPTLC) final_sample->injection separation Chromatographic Separation injection->separation detection Detection (UV/PDA) separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: General experimental workflow for the quantification of bioactive compounds from Nigella sativa seeds.

G cluster_validation Method Validation cluster_cross_validation Cross-Validation method_a Analytical Method A (e.g., HPLC) validate_a Full Validation of Method A method_a->validate_a method_b Analytical Method B (e.g., UHPLC) validate_b Full Validation of Method B method_b->validate_b sample_analysis Analyze Same Set of Samples with Both Validated Methods validate_a->sample_analysis validate_b->sample_analysis data_comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comparison equivalence Assess Equivalence data_comparison->equivalence equivalent Methods are Equivalent equivalence->equivalent Yes not_equivalent Methods are Not Equivalent (Investigate Discrepancies) equivalence->not_equivalent No

References

Head-to-head comparison of Nigellicine's neuroprotective effects with other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The quest for effective neuroprotective agents has led researchers to explore the vast repository of natural compounds. Among these, constituents of Nigella sativa, along with curcumin, resveratrol, and quercetin, have emerged as promising candidates. This guide provides a comprehensive, head-to-head comparison of the neuroprotective effects of these natural compounds, with a focus on quantitative experimental data to inform further research and development.

Note on Nigellicine: While the initial aim was to focus on this compound, a specific alkaloid from Nigella sativa, a thorough review of the scientific literature reveals a significant lack of quantitative data on its direct neuroprotective effects. Therefore, to provide a meaningful comparison, this guide will focus on thymoquinone , the most abundant and well-researched neuroprotective compound in Nigella sativa. This substitution allows for a robust, data-driven analysis.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes key quantitative data from in vitro studies, providing a comparative overview of the neuroprotective efficacy of thymoquinone, curcumin, resveratrol, and quercetin across various assays. These assays measure critical aspects of neuroprotection, including the mitigation of oxidative stress, reduction of cytotoxicity, and anti-inflammatory activity.

CompoundAssay TypeCell LineChallengeConcentration/DosageResultReference
Thymoquinone MTT AssayPC12 cellsSerum/Glucose Deprivation1.17–37.5 µMIncreased cell viability[1][2]
LDH AssaySH-SY5Y cells6-OHDA5, 10, 20 µMDecreased LDH release[3]
Griess Assay (Nitric Oxide)BV2 microgliaLPS2.5, 5, 10 µMInhibition of NO release[4]
DPPH Radical Scavenging--IC50: 0.70 mg/mLPotent antioxidant activity[5]
TNF-α & IL-6 ReleaseBV2 microgliaLPS2.5, 5, 10 µMDecreased cytokine release[4]
Curcumin MTT AssayPC12 cellsGlutamate1.0, 5.0, 10.0, 50.0 µMIncreased cell viability[6][7]
LDH AssayPC12 cellsCholesterol5, 10 µg/mlDecreased LDH release[8]
Griess Assay (Nitric Oxide)---Reduces iNOS production[9]
Superoxide Scavenging--IC50: 6.3 - 26.3 µM (as Mn complex)Antioxidant activity[10]
TNF-α & IL-6 ReleasePC12 cellsHigh Glucose2.5 µMDecreased cytokine release[3]
Resveratrol MTT AssaySH-SY5Y cellsRotenone20 µM (pretreatment)Increased cell viability[11]
LDH AssaySH-SY5Y cellsH2O21.1 µMDecreased LDH release[12]
Griess Assay (Nitric Oxide)Glial/neuronal cellsSNP (NO donor)5, 25 µMIncreased cell survival[13]
Superoxide ScavengingRat forebrain mitochondria-EC50: 0.39 nM & 23.1 µMScavenged superoxide anion[14]
TNF-α ReleaseAstrocytes--Reduces TNF-α production[12]
Quercetin MTT AssayPrimary neuronsAβ(1-42)5, 10 µMIncreased cell viability[15][16]
LDH Assay---Data not readily available
Griess Assay (Nitric Oxide)Neuroglia cell lineLPS-Reduced NO release[11]
3-Nitrotyrosine AssayPrimary neuronsAβ(1-42)5, 10 µMDecreased 3-NT formation[15]
IL-6 ReleaseAstrocytesIL-1β-Decreased IL-6 release[17]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these natural compounds are often mediated through the modulation of critical intracellular signaling pathways that regulate cellular responses to stress, inflammation, and apoptosis. Two of the most prominent pathways are the Nrf2-ARE and NF-κB signaling cascades.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Natural_Compounds Thymoquinone, Curcumin, Quercetin Natural_Compounds->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Nrf2_n->ARE Binds to

Caption: Activation of the Nrf2-ARE pathway by natural compounds, leading to neuroprotection.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Natural_Compounds Thymoquinone, Curcumin, Resveratrol Natural_Compounds->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation NFkB_n->Proinflammatory_Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by natural compounds, reducing neuroinflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol Outline:

    • Seed neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Treat the cells with the desired concentrations of the natural compound for a specified pre-incubation period.

    • Induce neurotoxicity using a relevant stressor (e.g., glutamate, H₂O₂, Aβ peptide).

    • After the incubation period with the stressor, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

2. LDH (Lactate Dehydrogenase) Assay

  • Principle: This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.

  • Protocol Outline:

    • Follow the same cell seeding, compound treatment, and neurotoxicity induction steps as in the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

    • Incubate the plate at room temperature for a specified time, protected from light.

    • Measure the absorbance at a wavelength of approximately 490 nm. The amount of LDH release is proportional to the level of cytotoxicity.

Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Add different concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period.

    • Measure the absorbance at approximately 517 nm.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

2. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

  • Principle: These assays measure the activity of endogenous antioxidant enzymes. SOD catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. CAT catalyzes the decomposition of hydrogen peroxide into water and oxygen.

  • Protocol Outline (General):

    • Treat neuronal cells with the natural compounds and/or the neurotoxic agent.

    • Lyse the cells to obtain a cell homogenate.

    • For the SOD assay, a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) is used in the presence of a detection reagent that reacts with the superoxide radicals to produce a colored product. The inhibition of this color formation by the cell lysate is proportional to the SOD activity.

    • For the CAT assay, the decomposition of a known concentration of hydrogen peroxide by the cell lysate is monitored over time, often by measuring the decrease in absorbance at 240 nm.

Anti-inflammatory Assays

1. Griess Assay for Nitric Oxide (NO) Production

  • Principle: This assay measures the concentration of nitrite (a stable and nonvolatile breakdown product of NO) in the cell culture medium. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured spectrophotometrically.

  • Protocol Outline:

    • Culture microglia or other relevant cell types and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compounds.

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent.

    • Incubate at room temperature for a short period.

    • Measure the absorbance at approximately 540 nm. The nitrite concentration is determined from a standard curve.

2. ELISA (Enzyme-Linked Immunosorbent Assay) for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

  • Principle: This is a highly sensitive immunoassay used to quantify the concentration of specific proteins, such as cytokines, in a sample. A specific capture antibody is coated onto a microplate, which binds the cytokine of interest. A detection antibody, conjugated to an enzyme, then binds to the captured cytokine. The addition of a substrate for the enzyme results in a colored product, the intensity of which is proportional to the cytokine concentration.

  • Protocol Outline:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add cell culture supernatants (from cells treated with inflammatory stimuli and test compounds) and standards to the wells.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength. The cytokine concentration is determined from the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of natural compounds in vitro.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) start->cell_culture compound_treatment Pre-treatment with Natural Compounds (Thymoquinone, Curcumin, Resveratrol, Quercetin) cell_culture->compound_treatment neurotoxicity_induction Induction of Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity, Inflammatory Stimuli) compound_treatment->neurotoxicity_induction incubation Incubation neurotoxicity_induction->incubation assays Assessment of Neuroprotective Effects incubation->assays cell_viability Cell Viability/Cytotoxicity (MTT, LDH) assays->cell_viability antioxidant Antioxidant Activity (DPPH, SOD, CAT) assays->antioxidant anti_inflammatory Anti-inflammatory Activity (Griess, ELISA) assays->anti_inflammatory data_analysis Data Analysis and Comparison cell_viability->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for in vitro screening of neuroprotective natural compounds.

Conclusion

This guide provides a comparative analysis of the neuroprotective effects of thymoquinone (from Nigella sativa), curcumin, resveratrol, and quercetin, supported by quantitative data and detailed experimental protocols. All four compounds demonstrate significant neuroprotective potential through their antioxidant and anti-inflammatory properties, primarily by modulating the Nrf2-ARE and NF-κB signaling pathways. While direct comparisons are often context-dependent and vary with the specific experimental setup, this compilation of data serves as a valuable resource for researchers in the field of neuropharmacology and drug development. Further in vivo studies and, eventually, clinical trials are necessary to fully elucidate the therapeutic potential of these promising natural compounds in the context of neurodegenerative diseases. The conspicuous absence of data on this compound highlights a clear gap in the current research landscape and a potential avenue for future investigation into the diverse bioactive components of Nigella sativa.

References

Unveiling Synergistic Potential: A Look at Nigellicine and Thymoquinone from Nigella sativa

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable gap in the investigation of the synergistic effects of nigellicine with other compounds found in Nigella sativa. While this compound, an indazole alkaloid, is a known constituent of black seed, research has predominantly focused on the pharmacological activities of thymoquinone (TQ), the major bioactive component of Nigella sativa's essential oil.

This guide, therefore, pivots to address the wealth of available data on the synergistic interactions of thymoquinone with other therapeutic agents. The findings summarized herein offer valuable insights for researchers, scientists, and drug development professionals exploring the combination potential of Nigella sativa's key compounds.

Thymoquinone: A Synergistic Powerhouse

Thymoquinone has demonstrated significant synergistic effects when combined with various conventional chemotherapeutic drugs and other natural compounds. This synergy often leads to enhanced therapeutic efficacy, reduced drug dosage, and the potential to overcome drug resistance.

Quantitative Analysis of Thymoquinone's Synergistic Effects

The following table summarizes key quantitative data from studies investigating the synergistic anticancer effects of thymoquinone with other agents. The Combination Index (CI) is a widely used method to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination AgentCancer Cell LineIC50 (TQ alone)IC50 (Combination Agent alone)IC50 (in Combination)Combination Index (CI)Reference
Doxorubicin (DOX)HepG2 (Hepatocellular Carcinoma)~70 µM>2 µMTQ: 70 µM, DOX: 0.17 ± 0.01 µM< 1 (Synergistic)[1]
Doxorubicin (DOX)SMMC-7721 (Hepatocellular Carcinoma)Not Specified>2 µMTQ: 70 µM, DOX: 0.11 ± 0.01 µM< 1 (Synergistic)[1]
Cisplatin (DDP)HepG2 (Hepatocellular Carcinoma)~70 µM>30 µMTQ: 70 µM, DDP: 2.8 ± 0.57 µM< 1 (Synergistic)[1]
Cisplatin (DDP)SMMC-7721 (Hepatocellular Carcinoma)Not Specified>30 µMTQ: 70 µM, DDP: 4.92 ± 0.30 µM< 1 (Synergistic)[1]
Royal Jelly (RJ)MDA-MB-231 (Breast Cancer)~15 µmol/L>200 µg/mLTQ: 10 µmol/L, RJ: 5 µg/mL< 1 (Synergistic)[2]
Curcumin (CU)A375 (Melanoma)Not SpecifiedNot SpecifiedTQ: 10 µM, CU: 25 µMSynergistic[1]

Note: IC50 values can vary between studies due to different experimental conditions. The CI values confirm a synergistic relationship.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the synergistic effects of thymoquinone.

Cell Culture and Viability Assays (MTT Assay)
  • Cell Lines: Human cancer cell lines (e.g., HepG2, SMMC-7721, MDA-MB-231, A375) and normal cell lines (e.g., HL-7702) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of thymoquinone alone, the combination agent alone, and the combination of both at different ratios for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined from dose-response curves.

Synergy Analysis (Chou-Talalay Method)
  • Experimental Design: Cell viability data from single and combination drug treatments are used. A constant ratio of the two drugs is often used in serial dilutions.

  • Data Input: The dose-effect data for each drug alone and in combination are entered into a software program like CompuSyn.

  • Calculation of Combination Index (CI): The software calculates the CI value based on the median-effect equation. As mentioned, a CI value less than 1 indicates synergy.

  • Isobologram Analysis: A graphical representation of the drug interaction, where the IC50 values of the individual drugs are plotted on the x and y axes. The line connecting these points is the line of additivity. Data points for the combination that fall below this line indicate synergy.

Signaling Pathways and Experimental Workflows

The synergistic effects of thymoquinone often arise from its ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cluster_output Results cell_culture 1. Cell Culture (Cancer & Normal Lines) drug_prep 2. Prepare Drug Solutions (TQ, Agent B, TQ+B) cell_culture->drug_prep seeding 3. Seed Cells in Plates drug_prep->seeding treatment 4. Treat Cells with Single Agents & Combinations seeding->treatment incubation 5. Incubate for 24-72 hours treatment->incubation viability_assay 6. Cell Viability Assay (e.g., MTT) incubation->viability_assay data_collection 7. Measure Absorbance viability_assay->data_collection ic50_calc 8. Calculate IC50 Values data_collection->ic50_calc synergy_analysis 9. Synergy Analysis (e.g., Chou-Talalay, CompuSyn) ic50_calc->synergy_analysis ci_value Combination Index (CI) synergy_analysis->ci_value isobologram Isobologram synergy_analysis->isobologram

General workflow for assessing synergistic effects.

Thymoquinone in combination with other agents has been shown to cooperatively modulate several key signaling pathways implicated in cancer progression.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation TQ_Combo Thymoquinone + Combination Agent PI3K PI3K TQ_Combo->PI3K Inhibits Ras Ras TQ_Combo->Ras Inhibits Bax Bax (Pro-apoptotic) TQ_Combo->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) TQ_Combo->Bcl2 Inhibits p53 p53 TQ_Combo->p53 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Modulation of cancer signaling pathways by TQ combinations.

Conclusion

While the synergistic effects of this compound remain an understudied area, the extensive research on thymoquinone provides a strong foundation for the therapeutic potential of Nigella sativa compounds in combination therapies. The data clearly indicates that thymoquinone can act synergistically with conventional anticancer drugs and other natural products to enhance their efficacy. Future research should aim to elucidate the synergistic potential of other Nigella sativa compounds, including this compound, to fully harness the therapeutic benefits of this medicinal plant.

References

Evaluating the Specificity of Nigellicine's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high specificity and minimal off-target effects is a cornerstone of modern drug discovery. Nigellicine, a pyrazole alkaloid isolated from the seeds of Nigella sativa, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its biological targets and selectivity profile remains elusive. This guide provides a comparative framework for evaluating the target specificity of this compound, contrasting the current state of knowledge with that of well-characterized kinase inhibitors. A significant challenge in creating this guide is the limited availability of experimental data for this compound's specific molecular targets and its binding affinity. Most of the current information on this compound's targets is derived from computational in silico studies, which are predictive in nature and await experimental validation.

This guide aims to:

  • Present the available data on this compound's putative biological targets.

  • Compare the depth of target characterization for this compound with that of established kinase inhibitors.

  • Provide detailed experimental protocols for key assays used to determine target specificity.

  • Offer a clear workflow for the comprehensive evaluation of a compound's biological targets.

Comparative Analysis of Target Specificity

A critical aspect of drug development is the rigorous characterization of a compound's interaction with its intended target and the identification of potential off-target interactions. The following table summarizes the available information for this compound and contrasts it with the well-documented selectivity profiles of established kinase inhibitors: Staurosporine, Dasatinib, and Bosutinib.

It is important to note that the data for this compound is based on in silico molecular docking studies, which predict binding affinity based on the computational fit of the compound into the protein's binding site. These predictions require experimental validation to confirm the interaction and its functional consequence.

CompoundPrimary Target(s)Off-Target ProfileData Type
This compound HMG-CoA reductase (predicted)[1]Predicted to interact with various viral and inflammatory proteins[2][3]In Silico
Staurosporine Broad-spectrum kinase inhibitor (e.g., PKC, PKA, CAMKII)Inhibits a vast number of kinases with high potencyExperimental (IC50)
Dasatinib BCR-ABL, SRC family kinasesInhibits multiple tyrosine and serine/threonine kinasesExperimental (IC50)
Bosutinib SRC/ABL dual inhibitorInhibits a distinct set of kinases, with minimal activity against c-KIT and PDGFRExperimental (IC50)

Experimental Protocols for Target Specificity Evaluation

To experimentally determine the biological targets and selectivity of a compound like this compound, several key assays are employed. Below are detailed protocols for two fundamental techniques.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant protein kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase reaction buffer.

    • Test compound at various concentrations.

    • Purified kinase enzyme.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration is typically at or near the Km for each kinase.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm the direct binding of a compound to its target protein in intact cells or cell lysates.

Materials:

  • Cultured cells expressing the target protein(s)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for heat treatment (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at a desired concentration and incubate under normal cell culture conditions for a specific time to allow for cell penetration and target binding.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes). This creates a temperature gradient to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and detect the amount of the target protein using a specific primary antibody followed by a secondary antibody.

  • Data Analysis: Quantify the band intensity of the target protein at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Biological Context and Experimental Logic

To better understand the context and workflow of evaluating target specificity, the following diagrams are provided.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins Activates RAS RAS Adaptor Proteins->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: A simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation Compound Library Compound Library Target Prediction Target Prediction Compound Library->Target Prediction Molecular Docking Molecular Docking Target Prediction->Molecular Docking Prioritized Hits Prioritized Hits Molecular Docking->Prioritized Hits Biochemical Assays Biochemical Assays Prioritized Hits->Biochemical Assays Kinase Profiling Kinase Profiling Biochemical Assays->Kinase Profiling Binding Affinity (Kd, Ki) Binding Affinity (Kd, Ki) Kinase Profiling->Binding Affinity (Kd, Ki) CETSA CETSA Binding Affinity (Kd, Ki)->CETSA Target Engagement Target Engagement CETSA->Target Engagement Phenotypic Assays Phenotypic Assays Target Engagement->Phenotypic Assays

Caption: A typical experimental workflow for evaluating the target specificity of a compound.

Logical_Comparison cluster_this compound This compound Specificity cluster_Comparators Comparator Compounds Specificity Nigellicine_Data Limited Experimental Data (Mainly In Silico Predictions) Nigellicine_Targets Putative Targets (e.g., HMG-CoA reductase) Nigellicine_Data->Nigellicine_Targets Evaluation Evaluation of Target Specificity Nigellicine_Targets->Evaluation Comparators_Data Extensive Experimental Data (IC50, Ki, Kd values) Comparator_Targets Well-Defined Primary and Off-Targets Comparators_Data->Comparator_Targets Comparator_Targets->Evaluation Conclusion Conclusion: This compound requires extensive experimental validation to establish its biological targets and selectivity. Evaluation->Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of Nigellicine and its related alkaloids, primarily sourced from Nigella sativa, against a panel of therapeutic protein targets. The data presented herein is collated from various independent computational studies and aims to offer a preliminary assessment of the potential of these natural compounds as leads for drug discovery in antiviral, anti-inflammatory, and anticancer research.

Comparative Docking Data

The following tables summarize the binding affinities (in kcal/mol) of this compound, Nigellidine, and other related alkaloids to various therapeutic targets. A more negative binding energy generally indicates a stronger and more favorable interaction between the ligand and the protein.

Table 1: Antiviral Protein Targets (SARS-CoV-2)
AlkaloidMain Protease (Mpro/3CLpro)Nsp2Nsp3NucleocapsidSpike ProteinReference
Nigellidine -6.38[1]-6.6[1]-7.61-5.73-7.5[2][1][2][3]
This compound -4.9-5.1--4.8-[4]
Nigelladine A -7.8[2]----7.8[2][2]
Chloroquine -6.29----[5][6]
Hydroxychloroquine -5.57----[5][6]
Favipiravir -4.23----[5][6]
Table 2: Anti-inflammatory Protein Targets
AlkaloidIL-1RIL-6RTNFR1TNFR2FasReference
Nigellidine -6.23[1]-4.31-6.81[3]-5.1[3]-7.41[3][1][3][4]
This compound -4.8-4.92---[4]
Nigellamine C --9.8---[7]
Curcumin (Standard) --6.7---[7]
Dexamethasone (Standard) --8.1---[7]
Table 3: Anticancer Protein Targets
AlkaloidPHGDHEGFRMcl-1Bcl-xlReference
Nigellidine -8.467[8]-9.1--[8][9]
Thymoquinone -7.867[8]---[8]
Chlorogenic acid ---11.817-8.311[10]
Apigenin ---9.306-[10]
Quercitrin ---9.247-[10]

Experimental Protocols: Molecular Docking

The data presented in this guide is derived from in silico molecular docking studies. While specific parameters may vary between individual studies, the general workflow for such an analysis is outlined below. This protocol is based on the widely used AutoDock Vina software.[11][12][13][14][15]

1. Preparation of the Receptor Protein:

  • The three-dimensional structure of the target protein is obtained from a protein structure database such as the Protein Data Bank (PDB).

  • Water molecules, co-crystallized ligands, and any non-essential ions are typically removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and partial charges (e.g., Kollman charges) are assigned.

  • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (Alkaloid):

  • The 2D or 3D structure of the alkaloid is obtained from a chemical database like PubChem or constructed using chemical drawing software.

  • The ligand's structure is optimized to its lowest energy conformation.

  • Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • The prepared ligand is also saved in the PDBQT file format.

3. Definition of the Binding Site (Grid Box):

  • A three-dimensional grid box is defined around the active site or a region of interest on the protein.

  • The size and center of the grid box are specified to encompass the entire binding pocket, allowing the docking algorithm to search for the best ligand pose within this defined space.

4. Execution of Molecular Docking:

  • AutoDock Vina is used to perform the docking calculations. The software explores various conformations and orientations of the ligand within the defined grid box.

  • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

  • The exhaustiveness parameter can be adjusted to control the computational effort and thoroughness of the search.

5. Analysis of Docking Results:

  • The docking results provide a set of ligand poses ranked by their binding affinities.

  • The pose with the most negative binding energy is generally considered the most favorable.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) in the best-ranked pose are visualized and analyzed using molecular graphics software such as PyMOL or Discovery Studio.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways associated with the therapeutic targets and a typical workflow for a comparative docking study.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PrepProt Receptor Preparation (Remove water, Add hydrogens) PDB->PrepProt LigandDB Ligand Structure Acquisition (PubChem) PrepLig Ligand Preparation (Energy Minimization) LigandDB->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Run Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results Analyze Binding Affinities (kcal/mol) Dock->Results Visualize Visualize Interactions (Hydrogen Bonds, etc.) Results->Visualize Compare Compare Alkaloids & Controls Results->Compare

A typical workflow for a comparative molecular docking study.

tnf_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Inflammation Inflammation Gene Expression NFkB->Inflammation translocates to nucleus Nigellidine Nigellidine (Proposed Inhibition) Nigellidine->TNFR1

Simplified TNF-α signaling pathway and proposed inhibition by Nigellidine.

fas_pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR FADD FADD FasR->FADD recruits DISC DISC Formation FasR->DISC ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits FADD->DISC ProCasp8->DISC Casp8 Caspase-8 DISC->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Nigellidine Nigellidine (Proposed Inhibition) Nigellidine->FasR

The Fas-FasL extrinsic apoptosis pathway and proposed inhibition.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Nigellidine Nigellidine (Proposed Inhibition) Nigellidine->EGFR

Simplified EGFR/MAPK signaling pathway in cancer.

serine_pathway Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P Glycolysis PHGDH PHGDH G3P->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 ... PSPH PSPH PSAT1->PSPH ... Serine Serine PSPH->Serine Biosynthesis Nucleotide & Amino Acid Biosynthesis Serine->Biosynthesis Nigellidine Nigellidine (Proposed Inhibition) Nigellidine->PHGDH

The de novo serine biosynthesis pathway in cancer.

References

Safety Operating Guide

Proper Disposal of Nigellicine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Nigellicine, a bioactive indazole alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this potent, pharmacologically active compound, thereby minimizing environmental impact and occupational exposure. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Understanding this compound: Chemical and Safety Profile

Key Chemical Data:

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₃[1][2]
Molecular Weight 246.26 g/mol [1]
Chemical Class Pyridazinoindazole, Alkaloid[1][3]
Appearance Solid (presumed)General chemical knowledge
Solubility Practically insoluble in water[1]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, appropriate PPE is mandatory to prevent dermal and respiratory exposure. The following PPE should be worn at all times when handling this compound, including during disposal procedures:

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[4][5]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Lab Coat/Gown A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Protects the body from spills and contamination.
Eye Protection Chemical splash goggles or a full-face shield.[4][6]Protects eyes from splashes of contaminated liquids or airborne particles.
Respiratory Protection An N95 respirator or higher should be used when handling the solid compound outside of a certified chemical fume hood.[6]Minimizes the risk of inhaling fine particles of the compound.

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound waste involves a multi-step process that includes segregation, containment, labeling, and transfer to a certified hazardous waste facility.

Waste Segregation

All waste streams contaminated with this compound must be segregated at the point of generation. Do not mix this compound waste with non-hazardous laboratory trash.

This compound Waste Streams:

Waste TypeDescription
Solid Waste Unused or expired pure this compound, contaminated lab consumables (e.g., weigh boats, filter paper, pipette tips, gloves, gowns).
Liquid Waste Solutions containing this compound, first rinse of contaminated glassware.
Sharps Waste Contaminated needles, syringes, and broken glassware.
Waste Containment and Labeling

Proper containment and labeling are crucial for safe storage and transport of hazardous waste.

  • Solid Waste:

    • Collect in a dedicated, leak-proof, and puncture-resistant container with a secure lid.

    • The container should be clearly labeled as "Hazardous Waste: this compound (Solid) " and include the date of accumulation.

  • Liquid Waste:

    • Collect in a chemically compatible, shatter-proof container with a screw-top cap.

    • The container should be clearly labeled as "Hazardous Waste: this compound (Liquid) " with the approximate concentration and solvent composition.

    • Store in secondary containment to prevent spills.

  • Sharps Waste:

    • Place directly into a designated sharps container.

    • Label the container as "Hazardous Sharps Waste: this compound ".

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

NigellicineDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Storage_Area Designated Hazardous Waste Accumulation Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Sharps_Container->Storage_Area Waste_Vendor Licensed Hazardous Waste Disposal Vendor Storage_Area->Waste_Vendor Scheduled Pickup

References

Essential Safety and Logistical Information for Handling Nigellicine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling Nigellicine, particularly in its pure form or in high concentrations. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.

EquipmentSpecificationPurpose
Hand Protection Disposable, chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the compound. Gloves should be changed immediately if contaminated.[1][2]
Eye Protection Safety glasses with side shields or safety goggles meeting ANSI Z.87.1 standard. A face shield may be required for large quantities or when there is a splash hazard.[2][3]To protect eyes from splashes, aerosols, or dust particles.
Body Protection A fully buttoned laboratory coat. For larger quantities or higher risk procedures, a chemical-resistant apron or gown is recommended.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Generally not required for handling small quantities of non-volatile solids in a well-ventilated area or a chemical fume hood. For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[2][3][4]To prevent inhalation of the compound. A risk assessment should determine the specific type of respiratory protection needed.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[4]

  • Avoidance of Dust and Aerosols: Procedures that may generate dust (e.g., weighing) should be performed with care to minimize dispersal.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where this compound is handled.[6]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[5][7]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal Plan

The disposal of this compound and its waste must comply with all local, state, and federal regulations for hazardous waste.

  • Waste Collection: All contaminated materials, including gloves, disposable lab coats, and any unused compound, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Disposal: The collected waste should be disposed of through an approved hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash. For aqueous solutions, disposal guidelines may vary, and it is crucial to consult institutional and local regulations.[8]

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weighing Weighing Don PPE->Weighing Proceed to handling Solubilization Solubilization Weighing->Solubilization Experiment Experiment Solubilization->Experiment Decontaminate Work Area Decontaminate Work Area Experiment->Decontaminate Work Area Complete experiment Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Final step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nigellicine
Reactant of Route 2
Nigellicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.